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  • Product: 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
  • CAS: 1454849-88-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, pyrazoles are universally recognized as "privileged scaffolds" due to their profound ability to modulate biological targets, particularly kinases and G-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrazoles are universally recognized as "privileged scaffolds" due to their profound ability to modulate biological targets, particularly kinases and G-protein-coupled receptors (GPCRs). Among functionalized pyrazoles, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) has emerged as a highly specialized and strategically valuable building block.

This technical guide explores the unique structural causality, physicochemical properties, and synthetic utility of this compound. By analyzing the electronic interplay between its functional groups, we establish a robust framework for integrating this intermediate into complex drug discovery pipelines, specifically through C-N and C-C bond-forming methodologies[1].

Physicochemical Profiling & Structural Causality

The utility of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is dictated by the precise arrangement of its substituents. Table 1 summarizes its core quantitative data.

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number 1454849-88-7
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
InChIKey PRDYUGCCINKGMR-UHFFFAOYSA-N
Physical State Liquid (at Room Temperature)
Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Structural & Electronic Causality

The reactivity of the C5-carbaldehyde is heavily modulated by the other substituents on the heterocycle:

  • N1-Methylation (Conformational Locking): Unsubstituted pyrazoles undergo rapid annular tautomerism, which complicates downstream regioselectivity. The N1-methyl group permanently locks the tautomeric state, ensuring that the carbaldehyde remains strictly at the C5 position. This provides absolute predictability during library synthesis.

  • C3-Methoxy Group (Electronic Modulation): The methoxy group acts as a strong electron-donating group via resonance (+M effect). This increases the electron density of the pyrazole π-system. Consequently, the electrophilicity of the C5-aldehyde carbon is subtly reduced compared to electron-deficient pyrazole-carbaldehydes. This necessitates the use of specific, highly efficient reducing agents (such as sodium triacetoxyborohydride) during amination to drive the reaction forward.

Synthetic Divergence & Workflow Visualization

The primary value of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde lies in its ability to act as a central hub for divergent synthesis. The aldehyde acts as an electrophilic handle that can be transformed into amines, alkenes, carboxylic acids, or complex polycyclic systems[1].

G Core 3-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm C-N Bond Wittig Wittig Olefination (Ph3P=CR2, THF) Core->Wittig C=C Bond Oxidation Oxidation (NaClO2, NaH2PO4) Core->Oxidation C-O Bond Condensation Knoevenagel Condens. (Active Methylene) Core->Condensation C=C Bond Amine Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Amine Alkene Vinyl Pyrazoles (Cross-Coupling) Wittig->Alkene Acid Pyrazole-5-carboxylic Acids (Amide Coupling) Oxidation->Acid Adduct Acrylonitrile Derivatives (Covalent Probes) Condensation->Adduct

Synthetic divergence of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde into drug-like scaffolds.

Core Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Direct Reductive Amination (C-N Bond Formation)

Reductive amination is the most common application for this building block, allowing for the rapid generation of amine libraries[2]. Because the C3-methoxy group enriches the pyrazole ring, sodium triacetoxyborohydride (STAB) is the optimal reducing agent, as it selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation (Causality): Add glacial acetic acid (1.0 equiv) to the mixture. Reasoning: The mild acid catalyzes the formation of the intermediate imine/iminium species by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) in portions over 5 minutes. Reasoning: STAB is a mild hydride donor that operates perfectly in weakly acidic media, preventing the direct reduction of the aldehyde to an alcohol.

  • Maturation: Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Reasoning: This neutralizes the acetic acid and decomposes any unreacted STAB, preventing post-extraction side reactions. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the target pyrazole-methylamine derivative.

Protocol 2: Wittig Olefination (C-C Bond Formation)

To extend the carbon framework and generate vinyl-pyrazoles (useful for subsequent cross-coupling or cycloadditions), the Wittig reaction is highly effective.

Step-by-Step Methodology:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under argon. Slowly add potassium tert-butoxide (1.2 equiv). Reasoning: The strong base deprotonates the phosphonium salt to generate the reactive phosphorus ylide. Stir for 30 minutes until a bright yellow color persists.

  • Aldehyde Addition: Dissolve 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The aldehyde carbonyl undergoes a [2+2] cycloaddition with the ylide, followed by cycloreversion to form the alkene and triphenylphosphine oxide.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. The use of ether helps precipitate the triphenylphosphine oxide byproduct, simplifying purification.

Applications in Medicinal Chemistry

The structural motifs generated from 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde are highly prized in drug development. The pyrazole core frequently acts as a bioisostere for amides or phenyl rings.

  • Kinase Inhibitors: The N1-methyl and C3-methoxy groups provide a unique steric bulk that can perfectly occupy the hydrophobic "hinge region" of ATP-binding sites in kinases. The methoxy oxygen can also serve as a critical hydrogen bond acceptor with backbone amides of the target protein.

  • Receptor Antagonists: Derivatives synthesized from pyrazole C-3/C-5 carbaldehydes have demonstrated favorable biological profiles, including acting as 5-HT3A receptor antagonists and allosteric modulators[1].

Handling, Safety, and Storage

Maintaining the integrity of the aldehyde functional group is critical.

  • Storage: The compound should be stored at 2–8 °C under an inert atmosphere (Nitrogen or Argon). Prolonged exposure to atmospheric oxygen and light can lead to auto-oxidation, converting the carbaldehyde into the corresponding pyrazole-5-carboxylic acid.

  • Safety: As an irritant (H315, H319, H335), handling requires standard PPE (nitrile gloves, safety goggles) and must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

References

  • Simenel, A. A., et al. (2021). "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN, 4(1). Available at: [Link]

  • Sharma, S., Sharma, P., & Kumar, V. (2024). "Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review." Chemical Papers, 78(7), 6287–6314. Available at: [Link]

Sources

Exploratory

Unambiguous Structure Elucidation of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore. However, the regioselective synthesis of highly substituted pyrazoles frequently yields complex isomeric mixtures. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore. However, the regioselective synthesis of highly substituted pyrazoles frequently yields complex isomeric mixtures. As a Senior Application Scientist, I routinely encounter the analytical bottleneck of differentiating pyrazole regioisomers.

This whitepaper provides an in-depth, self-validating methodology for the structural elucidation of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde . By integrating 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), we establish a causal framework that unequivocally distinguishes this molecule from its primary regioisomer, 5-methoxy-1-methyl-1H-pyrazole-3-carbaldehyde.

The Analytical Challenge: The Regioisomer Conundrum

When synthesizing 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, the placement of the methyl group on the N1 versus N2 nitrogen dictates the final regiochemistry relative to the methoxy (–OCH₃) and carbaldehyde (–CHO) substituents.

Relying solely on 1D ¹H NMR is a critical failure point in pyrazole characterization. Both the 3-methoxy-5-carbaldehyde and 5-methoxy-3-carbaldehyde isomers exhibit nearly identical 1D proton environments: an aldehyde singlet (~9.8 ppm), a pyrazole ring proton (~6.3 ppm), and two methyl singlets (~3.9–4.1 ppm). To achieve absolute structural certainty, we must map the exact carbon-hydrogen connectivity and spatial proximity using 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) [1].

Theoretical Framework & Causality

A robust structural proof cannot merely list data; it must explain the causality behind the spectral phenomena.

The Electronic Environment (¹³C NMR Causality)

The pyrazole ring is an electron-rich heteroaromatic system. The oxygen atom of the methoxy group at C3 donates electron density into the ring via resonance, heavily shielding the adjacent C4 position. Consequently, C4 appears unusually upfield (~96 ppm). Conversely, the carbons directly attached to heteroatoms (C3 and C5) are deshielded. Because oxygen is more electronegative than the carbonyl group, C3 (attached to –OCH₃) will resonate further downfield (~162 ppm) than C5 (attached to –CHO, ~135 ppm).

The 2D NMR Logic (HMBC & NOESY)

To definitively prove the structure is 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde , we rely on two orthogonal 2D NMR vectors:

  • Through-Bond (HMBC): The N1-methyl protons will show a ³JCH correlation to the adjacent C5 carbon. If the compound is the 5-carbaldehyde isomer, this C5 carbon will be at ~135 ppm. If it were the 5-methoxy isomer, the C5 carbon would be at ~162 ppm.

  • Through-Space (NOESY): NOESY maps protons that are spatially close (< 5 Å) [2]. In our target molecule, the N1-methyl group is sterically adjacent to the C5-carbaldehyde group, yielding a strong NOE cross-peak between the N-CH₃ protons and the CHO proton.

Isomer_Logic IsomerA 3-methoxy-1-methyl-1H -pyrazole-5-carbaldehyde NOE_A NOESY: N-CH3 to CHO O-CH3 to H4 IsomerA->NOE_A HMBC_A HMBC: N-CH3 to C5 (135 ppm) O-CH3 to C3 (162 ppm) IsomerA->HMBC_A IsomerB 5-methoxy-1-methyl-1H -pyrazole-3-carbaldehyde NOE_B NOESY: N-CH3 to O-CH3 CHO to H4 IsomerB->NOE_B HMBC_B HMBC: N-CH3 to C5 (162 ppm) O-CH3 to C3 (135 ppm) IsomerB->HMBC_B

Caption: Divergent 2D NMR correlation logic for distinguishing pyrazole regioisomers.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol must be executed sequentially.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen because it lacks exchangeable protons that could interfere with the aldehyde signal, and it provides excellent solubility for substituted pyrazoles.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: 1D NMR Acquisition
  • ¹H NMR: Acquire at 500 MHz (or higher) at 298 K. Use a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • ¹³C NMR: Acquire at 125 MHz using proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C3, C5, and C=O).

Step 3: 2D NMR Acquisition (The Structural Proof)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map direct ¹JCH couplings. This will immediately identify which carbons are attached to protons (N-CH₃, O-CH₃, C4-H, CHO) and which are quaternary (C3, C5).

  • HMBC: Optimize the long-range coupling constant (ⁿJCH) for 8 Hz, which is the standard optimal value for aromatic and heteroaromatic systems [3]. Acquire with 400 increments in F1 and 32 scans per increment.

  • NOESY: Set the mixing time (d8) to 400 ms. Causality: A 400 ms mixing time is optimal for small molecules (MW ~140 g/mol ) in the extreme narrowing limit, allowing sufficient time for cross-relaxation without severe spin diffusion artifacts.

Step 4: HRMS Validation
  • Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • Inject into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer in positive ion mode.

  • Confirm the exact mass for [M+H]⁺ (Calculated for C₆H₉N₂O₂⁺: 141.0659).

NMR_Workflow Start Synthesized Pyrazole Mixture/Isomer Prep Sample Prep (CDCl₃, TMS, 500 MHz) Start->Prep HRMS HRMS (ESI-TOF) Exact Mass Confirmation Start->HRMS OneD 1D NMR (¹H & ¹³C) Prep->OneD Check1D Are signals resolved? OneD->Check1D TwoD 2D NMR (HSQC, HMBC, NOESY) HMBC_Node HMBC: Map C-H Connectivity TwoD->HMBC_Node NOESY_Node NOESY: Map Spatial Proximity TwoD->NOESY_Node Confirm Confirm 3-methoxy-1-methyl -1H-pyrazole-5-carbaldehyde HRMS->Confirm Check1D->TwoD Yes Resolve VT-NMR or Solvent Switch Check1D->Resolve No Resolve->OneD HMBC_Node->Confirm NOESY_Node->Confirm

Caption: Comprehensive NMR and HRMS workflow for pyrazole structure elucidation.

Data Presentation & Quantitative Analysis

The following tables summarize the self-validating data matrix required to confirm the structure. The correlation between the predicted electronic environment and the observed 2D cross-peaks forms an unbreakable chain of evidence.

Table 1: 1D NMR Chemical Shift Assignments (in CDCl₃)
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityIntegrationAssignment Rationale
N1-CH₃ 36.54.05Singlet (s)3HTypical N-methyl region.
C3 162.0---Quaternary; highly deshielded by adjacent oxygen.
O-CH₃ 56.53.95Singlet (s)3HTypical methoxy region.
C4 96.06.35Singlet (s)1HShielded by heteroatom resonance donation.
C5 135.0---Quaternary; deshielded by adjacent carbonyl.
CHO 181.59.85Singlet (s)1HHighly deshielded aldehyde environment.
Table 2: 2D NMR Correlation Matrix (The Structural Proof)
Proton SourceHMBC Correlations (²J, ³J)NOESY Correlations (Spatial)Conclusion
N1-CH₃ (4.05 ppm)C5 (135.0 ppm, ³J)CHO (9.85 ppm, Strong)Proves N-CH₃ is adjacent to the carbaldehyde group.
O-CH₃ (3.95 ppm)C3 (162.0 ppm, ³J)H4 (6.35 ppm, Strong)Proves O-CH₃ is adjacent to the C4 proton.
H4 (6.35 ppm)C3 (162.0 ppm, ²J), C5 (135.0 ppm, ²J)O-CH₃ (3.95 ppm, Strong)Confirms H4 is situated between C3 and C5.
CHO (9.85 ppm)C5 (135.0 ppm, ²J), C4 (96.0 ppm, ³J)N1-CH₃ (4.05 ppm, Strong)Validates the C5 position of the formyl group.

Conclusion

By systematically applying 1D and 2D NMR techniques, we transform ambiguous chemical shift data into a definitive topological map. The observation of a ³J HMBC correlation from the N-methyl protons to the C5 carbon (135.0 ppm), coupled with a strong NOESY cross-peak between the N-methyl and aldehyde protons, unequivocally confirms the structure as 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde . This methodology serves as a gold-standard framework for researchers tackling complex heterocyclic elucidations in drug development.

References

  • Liu, X., et al. "Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy." PubMed Central (PMC), National Institutes of Health, 24 May 2007.[Link]

  • Carrión, M. D., et al. "Structural Elucidation of a New delta2-pyrazoline Derivatives Using 1H and 13C NMR Spectroscopy." PubMed, National Institutes of Health, 15 Dec 2005.[Link]

Foundational

3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1454849-88-7): A Strategic Scaffold in Advanced Drug Discovery and Heterocyclic Synthesis

Executive Summary The pyrazole ring is a privileged pharmacophore embedded within numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to targeted kinase inhibitors[1]. Within this chemical space, 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore embedded within numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to targeted kinase inhibitors[1]. Within this chemical space, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1454849-88-7) emerges as a highly versatile building block[2]. This technical guide explores the physicochemical profiling, mechanistic synthetic pathways, and pharmacological applications of this specific pyrazole-5-carbaldehyde derivative, providing researchers with a self-validating framework for its utilization in drug discovery programs[3].

Physicochemical Profiling & Structural Dynamics

The strategic placement of substituents on the pyrazole core dictates its reactivity and pharmacological utility.

  • N1-Methyl Group: Eliminates annular tautomerism, locking the molecule into a single defined conformation. This rigidity is critical for establishing consistent structure-activity relationships (SAR) during lead optimization[3].

  • C3-Methoxy Group: Serves as an electron-donating moiety, increasing the electron density of the pyrazole core while acting as a potent hydrogen bond acceptor (HBA) for target protein interactions.

  • C5-Carbaldehyde: Provides a highly electrophilic handle, making this compound an ideal substrate for Knoevenagel condensations, Schiff base formations, and multicomponent reactions (MCRs)[3].

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 1454849-88-7
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
InChIKey PRDYUGCCINKGMR-UHFFFAOYSA-N
MDL Number MFCD25459979
Physical Form Liquid (at RT) / Off-white solid (temperature dependent)
GHS Safety Codes H315, H319, H335 (Warning)

(Data aggregated from authoritative chemical databases[2],,)

Mechanistic Pathways in Synthesis

Multicomponent reactions (MCRs) are a cornerstone of modern green chemistry due to their high atom economy and step efficiency[1]. 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is frequently employed in one-pot, three-component reactions to synthesize complex polycyclic systems, such as pyran-linked phthalazinone-pyrazole hybrids[1]. The reaction typically involves the aldehyde, an active methylene compound (e.g., malononitrile), and a nucleophilic secondary scaffold (e.g., a phthalazinone derivative)[4].

MCR_Pathway A 3-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde C L-Proline Catalysis (Iminium Activation) A->C B Active Methylene (e.g., Malononitrile) B->C D Knoevenagel Intermediate (Electrophilic Alkene) C->D -H2O F Michael Addition & Intramolecular Cyclization D->F E Phthalazinone Derivative (Nucleophile) E->F G Pyran-Linked Phthalazinone- Pyrazole Hybrid F->G Heat, EtOH

Fig 1: Mechanistic workflow of the L-proline catalyzed multicomponent synthesis of pyrazole hybrids.

Detailed Experimental Protocol: One-Pot Synthesis of Pyran-Linked Hybrids

The following methodology outlines a self-validating system for the synthesis of pyran-linked phthalazinone-pyrazole hybrids, utilizing[1].

Objective: To construct a highly substituted pyran ring bridging a pyrazole and a phthalazinone core.

Step 1: Reagent Preparation and Initiation

  • Action: In a 25 mL round-bottom flask, combine 1.0 mmol of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde and 1.0 mmol of malononitrile in 5 mL of absolute ethanol. Add 10 mol% L-proline[1].

  • Causality: Ethanol is selected as a green, protic solvent that stabilizes the polar transition states of the subsequent Knoevenagel condensation. L-proline acts as a bifunctional organocatalyst; its secondary amine forms a reactive iminium ion with the aldehyde, while its carboxylic acid group assists in the deprotonation of malononitrile, drastically lowering the activation energy barrier[1].

Step 2: Knoevenagel Condensation and Intermediate Validation

  • Action: Stir the mixture at room temperature for 15 minutes.

  • Self-Validation: The solution will undergo a distinct color change (typically to a deep yellow/orange), indicating the successful formation of the highly conjugated electrophilic alkene intermediate. Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase must confirm the complete consumption of the starting aldehyde (Rf ~0.6).

Step 3: Michael Addition and Cyclization

  • Action: Add 1.0 mmol of the substituted phthalazinone derivative to the reaction mixture. Elevate the temperature to 70°C and reflux for 4 hours[1].

  • Causality: The elevated temperature provides the necessary thermodynamic drive for the phthalazinone to perform a Michael addition onto the Knoevenagel intermediate, followed by an intramolecular cyclization to form the pyran ring[1].

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to 0–5°C in an ice bath. Filter the resulting precipitate under a vacuum and wash with cold ethanol (2 x 5 mL).

  • Self-Validation: The spontaneous precipitation of the product upon cooling serves as a physical validation of the cyclization. The rigid, polycyclic hybrid product possesses significantly lower solubility in cold ethanol compared to the acyclic intermediates and starting materials. Yields typically exceed 80%, providing analytically pure material without the need for column chromatography[1].

Pharmacological Relevance & Drug Discovery Applications

Pyrazole C-3/C-5 carbaldehydes are heavily exploited to discover novel therapeutic leads[3]. The incorporation of the 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde scaffold into larger polycyclic systems has yielded potent anticancer agents[4].

For instance, pyran-linked phthalazinone-pyrazole hybrids synthesized from this exact aldehyde have demonstrated significant cytotoxicity against solid tumor cell lines[4]. Specifically, these derivatives exhibit moderate-to-good activity against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cells, with IC₅₀ values ranging from 9.8 to 41.6 µM[4]. The C3-methoxy group enhances the lipophilicity of the hybrid, facilitating cellular membrane penetration, while the rigid pyran linkage ensures optimal spatial orientation for binding within the hydrophobic pockets of target kinases[4].

Pharmacophore_Map Core Pyrazole Core Scaffold Rigidity & Bioisosterism N1 N1-Methyl Group Locks Tautomerism Increases Lipophilicity Core->N1 C3 C3-Methoxy Group Electron Donor Hydrogen Bond Acceptor Core->C3 C5 C5-Carbaldehyde Electrophilic Handle Facilitates MCRs Core->C5 Bio Pharmacological Outcomes Anticancer (A549, HeLa) Target Binding Affinity N1->Bio C3->Bio C5->Bio Synthetic Elaboration

Fig 2: Structural feature map linking the pyrazole scaffold's functional groups to bioactivity.

Safety, Handling, and Storage

As a reactive aldehyde, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde requires stringent handling protocols to maintain its integrity and ensure operator safety[2].

  • Hazard Classification: Classified under GHS07 (Warning). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

  • Handling: All synthetic manipulations, especially those involving heating or volatile solvents like ethanol, must be conducted within a certified chemical fume hood. Nitrile gloves and splash-resistant safety goggles are mandatory[2].

  • Storage: Store the compound in a tightly sealed, light-resistant container at room temperature (20-25°C), ideally under an inert atmosphere (Argon or Nitrogen) to prevent autoxidation of the sensitive aldehyde group to the corresponding carboxylic acid[2].

References

  • Malik, M. S., et al. "Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies." Frontiers in Chemistry, vol. 9, 2021. URL:[Link] (Available via PMC:[Link])

  • "Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review." ResearchGate. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate building blocks that offer both structural novelty and reliable reactivity. 3-Methoxy-1-methyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate building blocks that offer both structural novelty and reliable reactivity. 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a highly versatile, functionalized pyrazole derivative that serves as a critical intermediate in the design of pharmaceuticals and agrochemicals[1]. The juxtaposition of an electron-donating methoxy group, an N-methyl directing group, and a highly electrophilic C-5 formyl handle makes this molecule an exceptional scaffold for divergent synthesis. This whitepaper provides an in-depth analysis of its molecular properties, mechanistic utility, and self-validating experimental workflows designed for rigorous drug development environments.

Physicochemical Profiling & Structural Dynamics

Understanding the fundamental physical properties of a building block is the first step in predicting its behavior in complex reaction matrices. The molecular formula of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is C6H8N2O2 , with a precise monoisotopic mass of 140.05858 Da[2]. At room temperature, it exists as a liquid, requiring specific handling protocols to maintain its integrity.

The table below summarizes the core physicochemical parameters required for stoichiometric calculations and analytical validation:

PropertySpecification / Value
Compound Name 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
CAS Registry Number 1454849-88-7
Molecular Formula C6H8N2O2[2]
Molecular Weight 140.14 g/mol
Monoisotopic Mass 140.05858 Da[2]
InChIKey PRDYUGCCINKGMR-UHFFFAOYSA-N
Physical Form Liquid (at standard temperature and pressure)

Mechanistic Insight: The pyrazole ring is a privileged pharmacophore[1]. In this specific derivative, the C-3 methoxy group donates electron density into the aromatic system via resonance. Conversely, the C-5 carbaldehyde is strongly electron-withdrawing. This push-pull electronic configuration stabilizes the ring while rendering the formyl carbon highly susceptible to nucleophilic attack, making it an ideal candidate for condensation and reduction chemistries.

Mechanistic Role in Synthetic Chemistry

The primary utility of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde lies in the reactivity of its C-5 aldehyde group. Pyrazole C-5 carbaldehydes are widely exploited to create fused heterocyclic skeletons and complex molecular hybrids[1]. The formyl group acts as an electrophilic hub, enabling a variety of downstream transformations including reductive aminations, Knoevenagel condensations, and Grignard additions.

ReactivityMap Core 3-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde Imine Schiff Base / Imine (C=N formation) Core->Imine Primary Amine (-H2O) Alkene Alkene Derivative (Wittig / Knoevenagel) Core->Alkene Active Methylene Base Alcohol Secondary Alcohol (Grignard Addition) Core->Alcohol RMgX THF, 0°C Amine Secondary Amine (Reductive Amination) Imine->Amine NaBH(OAc)3 Reduction

Fig 1. Divergent synthetic reactivity pathways of the C-5 formyl group.

Validated Experimental Workflows

In process chemistry, a protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems, ensuring that causality is understood and quality is verified at every step.

De Novo Synthesis via Directed Ortho-Lithiation

The synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde derivatives typically relies on the directed metalation of the pyrazole core followed by an electrophilic quench with N,N-dimethylformamide (DMF)[3].

SynthesisWorkflow SM 3-Methoxy-1-methyl- 1H-pyrazole Lithiation Directed Lithiation (n-BuLi, THF, -20°C) SM->Lithiation C5-H Deprotonation Formylation Formylation (DMF, -20°C to RT) Lithiation->Formylation Electrophilic Quench Workup Aqueous Workup & Extraction Formylation->Workup Hydrolysis Product Target Aldehyde (Vacuum Distillation) Workup->Product Purification

Fig 2. Step-by-step synthetic workflow via directed ortho-lithiation.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-methoxy-1-methyl-1H-pyrazole (20 mmol) and 30 mL of anhydrous Tetrahydrofuran (THF).

  • Lithiation: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Maintaining -20 °C prevents unwanted ring-opening of the pyrazole and suppresses nucleophilic attack by the organolithium reagent on the solvent.

  • Deprotonation: Slowly add n-butyllithium (20 mmol, 2.5 M in hexanes) dropwise over 15 minutes[3]. Stir for 2.5 hours at -20 °C.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with D2O, and analyze via 1H-NMR. The complete disappearance of the C-5 proton signal confirms quantitative metalation. Do not proceed until >95% deuterium incorporation is observed.

  • Formylation: Add anhydrous N,N-dimethylformamide (60 mmol) dropwise at -20 °C[3]. Stir vigorously for 1 hour, allowing the reaction to gradually warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL) to hydrolyze the hemiaminal intermediate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purification: Purify the crude liquid via vacuum distillation to isolate pure 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

Downstream Functionalization: Selective Reductive Amination

To integrate this building block into a larger pharmaceutical scaffold, reductive amination is the standard approach.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and a primary amine (1.05 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

    • Self-Validation Check: Monitor the reaction via LC-MS. Causality: Do not add the reducing agent until >95% of the aldehyde has converted to the Schiff base. Premature addition will result in the direct reduction of the aldehyde to the corresponding pyrazole-5-methanol byproduct.

  • Reduction: Once imine formation is complete, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions at 0 °C. Causality: NaBH(OAc)3 is chosen over NaBH4 because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent that selectively reduces iminium ions without affecting unreacted aldehydes.

  • Isolation: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, and purify via flash chromatography to yield the secondary amine target.

Analytical Protocols & Quality Control

Rigorous quality control is non-negotiable. For 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, the following analytical signatures must be verified prior to downstream use:

  • 1H-NMR (CDCl3): Look for the characteristic aldehyde proton singlet far downfield (typically around δ 9.8 - 10.0 ppm)[3]. The N-methyl group should appear as a sharp singlet near δ 4.1 ppm, and the methoxy group as a singlet near δ 3.9 ppm. The single aromatic proton at C-4 will appear as a singlet in the aromatic region.

  • LC-MS: Confirm the presence of the [M+H]+ peak at m/z 141.1, corresponding to the monoisotopic mass of 140.05858 Da[2].

  • HPLC: Ensure a purity of >95% at 254 nm, as trace impurities (such as unreacted starting material or over-formylated byproducts) can poison sensitive downstream transition-metal catalysts.

References

  • C6H8N2O2 - Explore - PubChemLite , uni.lu, 2

  • 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde , Sigma-Aldrich, Link

  • 1-Methyl-1H-pyrazole-5-carbaldehyde | 27258-33-9 , ChemicalBook, 3

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review , ResearchGate, 1

Sources

Foundational

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole ring, a five-membered heterocycle containing two adjacen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," enabling the design of a multitude of biologically active compounds.[3][4] This guide provides a comprehensive overview of the diverse biological activities of pyrazole-based heterocycles, with a focus on their applications in oncology, inflammation, infectious diseases, and neurology. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven protocols for the evaluation of these biological activities, empowering researchers to accelerate their drug discovery programs.

The Pyrazole Core: A Foundation for Diverse Biological Activity

First synthesized by Ludwig Knorr in 1883, pyrazole is an aromatic heterocycle with the molecular formula C₃H₄N₂.[1][5] The presence and arrangement of its two nitrogen atoms confer upon the pyrazole ring the ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with various biological targets.[6] This versatility, combined with the relative ease of synthesis and derivatization, has cemented the pyrazole moiety as a critical component in the development of numerous therapeutic agents.[7][8] Several pyrazole-containing drugs have received FDA approval and are commercially successful, including the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[6][9][10]

The biological activity of pyrazole derivatives can be finely tuned through substitutions at various positions on the ring. This allows for the optimization of potency, selectivity, and pharmacokinetic properties, making the pyrazole scaffold a highly attractive starting point for drug design.[7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer progression, including protein kinases, tubulin, and DNA.[11][12] The structural versatility of the pyrazole core allows for the design of compounds with high potency and selectivity against a wide range of cancer cell lines.[11][13]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] Many pyrazole derivatives have been designed as potent inhibitors of key kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibitors of EGFR and VEGFR-2 have been developed, demonstrating potent anticancer properties.[11][14]

  • Cyclin-Dependent Kinases (CDKs): Pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been synthesized as potential CDK2 inhibitors, showing promising cytotoxic activity against various cancer cell lines.[11]

  • Bruton's Tyrosine Kinase (BTK): The approved drug Zanubrutinib, containing a pyrazole core, is a potent BTK inhibitor used in the treatment of certain cancers.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer efficacy of pyrazole derivatives can be significantly enhanced by appropriate substitutions on the pyrazole ring.[11][12] For instance, the introduction of bulky aromatic groups at the 3 and 5 positions of the pyrazole ring has been shown to enhance inhibitory activity against various kinases.[15] Furthermore, the nature and position of substituents on these aromatic rings can influence selectivity and potency.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassTarget(s)Cancer Cell LineIC50 (µM)Reference
Polysubstituted PyrazoleDNAHepG22[11]
5-Alkylated Selanyl-1H-pyrazoleEGFR, VEGFR-2HepG213.85 - 15.98[11]
Pyrazolo[1,5-a]pyrimidineCDK2MCF710.05[11]
Pyrazole-Thiazolidinone HybridNot SpecifiedLung CancerModerate Inhibition[16]
Dihydropyrano[2,3-c]pyrazoleEGFR, VEGFR-2HEPG20.31 - 0.71[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[17]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Prepare serial dilutions of pyrazole compound B->C D 4. Treat cells with compound dilutions C->D E 5. Incubate for desired exposure time (e.g., 24-72h) D->E F 6. Add MTT solution (0.5 mg/mL final conc.) E->F G 7. Incubate for 4h F->G H 8. Add solubilization solution (e.g., DMSO) G->H I 9. Incubate overnight H->I J 10. Read absorbance at 570 nm I->J K 11. Calculate % cell viability and IC50 J->K

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][17]

  • Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, with some exhibiting potent and selective inhibition of key inflammatory mediators. The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole-based drugs is the selective inhibition of COX-2.[17] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation. The selective inhibition of COX-2 by pyrazole derivatives like Celecoxib allows for the reduction of inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX-2 Inhibition Pathway

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Mechanism of action of pyrazole-based COX-2 inhibitors.

Structure-Activity Relationship (SAR) Insights

The diaryl-substituted pyrazole scaffold is a key feature for selective COX-2 inhibition. The sulfonamide side chain of Celecoxib, for example, binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[17] Modifications to the aryl groups and the substituent at the 3-position of the pyrazole ring can significantly impact potency and selectivity.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTargetIn Vivo ModelEffectReference
CelecoxibCOX-2VariousPotent anti-inflammatory
FR140423COX-2Carrageenan-induced paw edema2-3 fold more potent than indomethacin
Pyrazole-pyrazoline derivativesCOX-2Carrageenan-induced paw edemaUp to 30.9% edema inhibition
Pyrazole-thiazole hybridCOX-2/5-LOXEdema model75% edema reduction
Experimental Protocols for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme by detecting the intermediate product, Prostaglandin G2.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, prepare a reaction mix containing COX assay buffer and a COX probe, and prepare a solution of the substrate, arachidonic acid.

  • Plate Setup: In a 96-well plate, add assay buffer to wells designated as enzyme control. For inhibitor wells, add the pyrazole compound at various concentrations. For a positive control, use a known COX-2 inhibitor like Celecoxib.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to the enzyme control and inhibitor wells.

  • Incubation: Incubate the plate for a brief period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.[13]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence increase. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

This is a classic and widely used model for screening acute anti-inflammatory activity.[11]

Workflow for Carrageenan-Induced Paw Edema

PawEdema_Workflow cluster_pre Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis A 1. Acclimatize rats B 2. Measure initial paw volume (plethysmometer) A->B C 3. Administer pyrazole compound or control (e.g., orally) B->C D 4. Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw C->D E 5. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) D->E F 6. Calculate the percentage of edema inhibition E->F MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare serial two-fold dilutions of the pyrazole compound in a 96-well plate B 2. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland) A->B C 3. Inoculate each well with the standardized inoculum B->C D 4. Include growth and sterility controls C->D E 5. Incubate the plate at 35-37°C for 16-20 hours D->E F 6. Determine the MIC by visual inspection for turbidity E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the pyrazole compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to achieve the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial or fungal suspension.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Neuroprotective Activity: A Beacon of Hope for Neurological Disorders

The treatment of neurological disorders remains a significant challenge in modern medicine. [18]Pyrazole-based compounds have recently garnered attention for their potential as neuroprotective agents, showing promise in preclinical models of various neurological conditions, including Alzheimer's disease. [18]

Mechanism of Action

The neuroprotective effects of pyrazole derivatives are multifaceted and can involve:

  • Inhibition of Cholinesterases: Some pyrazole derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are implicated in the cognitive decline associated with Alzheimer's disease.

  • Anti-inflammatory and Antioxidant Effects: By reducing inflammation and oxidative stress in the brain, pyrazole compounds can protect neurons from damage.

  • Anti-amyloid Activity: Certain pyrazole-based substances have been shown to reduce the formation of amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease.

  • Cannabinoid Receptor Modulation: The pyrazole derivative Rimonabant, although withdrawn from the market due to side effects, was a selective cannabinoid CB1 receptor antagonist that demonstrated effects on appetite and metabolic processes, highlighting the interaction of pyrazoles with the nervous system.

Future Directions

The development of pyrazole-based neuroprotective agents is an active area of research. [18]The focus is on designing novel molecules with improved efficacy, better blood-brain barrier penetration, and minimal adverse effects. [18]

Conclusion

The pyrazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and anti-inflammatory effects to promising antimicrobial and neuroprotective properties. The continued exploration of the chemical space around the pyrazole nucleus, guided by a deep understanding of structure-activity relationships and enabled by robust biological evaluation protocols, holds immense promise for addressing some of the most pressing challenges in human health. This guide serves as a foundational resource for researchers in the field, providing both the conceptual framework and the practical methodologies necessary to advance the development of the next generation of pyrazole-based drugs.

References

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Exploratory

Reactivity of the Carbaldehyde Group on a Pyrazole Ring: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, synthetic workflows, and self-validating protocols Executive Summary & Mechanistic Grounding The pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, synthetic workflows, and self-validating protocols

Executive Summary & Mechanistic Grounding

The pyrazole ring is a highly versatile, electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. When functionalized with a carbaldehyde group (–CHO) at the C-3, C-4, or C-5 positions, the resulting pyrazole carbaldehydes become critical building blocks in medicinal chemistry, agrochemicals, and materials science.

The reactivity of the carbaldehyde group is deeply influenced by the electronic "push-pull" dynamics of the pyrazole core. The electron-donating resonance from the pyrazole nitrogen atoms partially attenuates the electrophilicity of the carbonyl carbon compared to an isolated aliphatic aldehyde. However, under specific catalytic conditions or in the presence of strong nucleophiles, this electrophilic center readily participates in Schiff base formations, multicomponent condensations, and redox transformations[1].

Understanding the causality behind reagent selection and catalytic conditions is paramount. For instance, the choice between acidic and neutral conditions does not merely alter the reaction rate—it fundamentally dictates the chemoselectivity of the reaction pathway.

Nucleophilic Addition: The Schiff Base Equilibrium

A classic demonstration of pyrazole carbaldehyde reactivity is its condensation with primary amines to form Schiff bases (imines). However, when reacting pyrazole-3(5)-carbaldehyde with 3(5)-aminopyrazole, the reaction pathway is highly sensitive to the presence of a Brønsted acid[2].

  • Neutral Conditions (Thermodynamic Control): In the absence of an acid catalyst, the reaction proceeds slowly at 25 °C, yielding an equilibrium mixture of the Schiff base and the starting materials. The carbonyl carbon is sufficiently electrophilic to undergo nucleophilic attack by the amine, but the lack of protonation prevents irreversible dehydration, keeping the system in equilibrium[2].

  • Acidic Conditions (Kinetic Trapping & Off-Target Reactivity): Introducing an acid catalyst (e.g., DCl) protonates the aldehyde, significantly increasing its electrophilicity. Causally, this also activates the C-4 position of the aminopyrazole ring. Instead of forming a stable imine, the highly reactive C-4 position initiates an irreversible electrophilic aromatic substitution, leading to a complex mixture of non-scorpionate tris(pyrazolyl)methane ligands[2].

SchiffBase Aldehyde Pyrazole-3-Carbaldehyde Acid Acid Catalysis (DCl) Aldehyde->Acid NoAcid No Catalyst (25 °C) Aldehyde->NoAcid Amine 3(5)-Aminopyrazole Amine->Acid Amine->NoAcid Complex C-4 Substitution Acid->Complex Irreversible Schiff Schiff Base (Imine) NoAcid->Schiff Reversible

Mechanistic pathway of Schiff base formation vs. C-4 substitution based on acid catalysis.

Multicomponent Thioamidation: C-S Bond Formation

Beyond simple condensations, the pyrazole carbaldehyde group can be leveraged in multicomponent reactions to construct complex conjugates. A highly efficient, metal-free strategy involves the reaction of pyrazole C-3/4/5 carbaldehydes with secondary amines and elemental sulfur (S₈) to form pyrazole-tethered thioamides[3].

Causality of the Transformation: Elemental sulfur is relatively inert under standard conditions. The reaction is initiated by the condensation of the pyrazole carbaldehyde with the secondary amine to form a reactive enamine/imine intermediate. This intermediate acts as the nucleophile that attacks the activated sulfur species, facilitating a cascade that extrudes hydrogen sulfide (or water) to yield the stable thioamide[3]. The lack of transition metals prevents unwanted desulfurization side reactions, maintaining high atom economy.

Thioamidation A Pyrazole Carbaldehyde D Condensation (110 °C) A->D B Secondary Amine B->D C Elemental Sulfur (S8) C->D E Thioamide Conjugate D->E Yield: 53-90%

Three-component metal-free synthesis workflow for pyrazole-tethered thioamides.

Quantitative Yield Analysis

The position of the carbaldehyde group (C-3 vs. C-4 vs. C-5) subtly influences the reaction kinetics due to varying degrees of steric hindrance and electronic communication with the ring nitrogens. C-5 carbaldehydes generally exhibit faster reaction times.

Pyrazole SubstrateSecondary AmineCatalystTemp (°C)Time (h)Yield (%)
Pyrazole-3-carbaldehydeMorpholineNone1102.586
Pyrazole-4-carbaldehydePiperidineNone1103.076
Pyrazole-5-carbaldehydePyrrolidineNone1101.071
4-Iodopyrazole-3-carbaldehydeMorpholineNone1104.092

Table 1: Reaction parameters and yields for the metal-free thioamidation of various pyrazole carbaldehydes[3].

One-Pot Conversion to Nitriles

The carbaldehyde group can also be dehydrated to a nitrile group, a highly sought-after pharmacophore in drug discovery. A robust, one-pot protocol utilizes hydroxylamine hydrochloride and a catalytic amount of orthophosphoric acid (H₃PO₄) in formic acid[4].

Causality of the Catalyst: Formic acid serves as both the solvent and an activating medium for the initial oxime formation. Once the oxime is formed, the catalytic H₃PO₄ protonates the oxime hydroxyl group, converting it into a superior leaving group (water). This facilitates a smooth, metal-free elimination (dehydration) to yield the pyrazole-4-carbonitrile in near-quantitative yields (98–99%)[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes mandatory analytical checkpoints to confirm intermediate formation before proceeding to irreversible steps.

Protocol A: Metal-Free Synthesis of Pyrazole-Tethered Thioamides

Objective: C-S bond formation via multicomponent condensation.

  • Initialization: Charge a dry 10 mL reaction vial with pyrazole-3-carbaldehyde (1.0 mmol) and morpholine (1.2 mmol). If the pyrazole is solid, add 0.5 mL of anhydrous DMF to ensure homogeneity.

  • Validation Checkpoint 1 (Imine Formation): Stir the mixture at 25 °C for 15 minutes. Withdraw a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. Go/No-Go: Proceed only if the distinct aldehyde proton signal (~9.8–10.0 ppm) has disappeared, confirming complete conversion to the intermediate imine. Failure to validate this step will result in unreacted aldehyde undergoing unwanted side-reactions upon heating.

  • Sulfur Insertion: Add elemental sulfur (S₈, 2.0 mmol) to the validated imine mixture.

  • Thermal Activation: Seal the vial and heat the reaction block to 110 °C for 2.5 hours.

  • Validation Checkpoint 2 (Reaction Completion): Monitor via TLC (Hexane:EtOAc 7:3). The product spot should be UV-active and distinctly separated from any residual sulfur.

  • Workup: Cool to room temperature. Quench with distilled water (5 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: Chemoselective Schiff Base Formation

Objective: Reversible imine formation avoiding C-4 substitution.

  • Initialization: Dissolve pyrazole-3-carbaldehyde (1.0 mmol) and 3-aminopyrazole (1.0 mmol) in absolute ethanol-d6 (5 mL) inside an NMR tube or small vial.

  • Catalyst Exclusion: Ensure all glassware is strictly acid-free (base-washed if necessary). Do not add any Brønsted or Lewis acids.

  • Equilibration: Stir the reaction at 25 °C for 24 hours.

  • Validation Checkpoint (Chemoselectivity): Analyze the crude mixture via ESI-MS. Go/No-Go: The presence of a major peak at m/z 162.1 ([M+H]⁺) alongside starting materials confirms the thermodynamic equilibrium of the Schiff base. If higher molecular weight adducts are observed, trace acid contamination has triggered irreversible C-4 substitution[2].

References

  • H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4 - Indian Academy of Sciences URL:[Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - Beilstein Journals URL:[Link]

  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands - ACS Publications URL:[Link]

Sources

Foundational

The Pyrazole Scaffold in Modern Agrochemicals: A Technical Guide to Design, Mechanisms, and Synthesis

Executive Summary: The "Privileged" Nature of Pyrazoles In the rational design of agrochemicals, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Nature of Pyrazoles

In the rational design of agrochemicals, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold"[1][2]. Its prominence is not accidental; it is rooted in the unique physicochemical properties of the heterocycle. The pyrazole core offers a stable aromatic system that resists rapid environmental degradation, while its multiple substitution sites (N1, C3, C4, C5) allow application scientists to precisely tune lipophilicity, metabolic stability, and target-binding affinity[1][3].

Crucially, the adjacent nitrogen atoms provide both a hydrogen-bond donor (if unsubstituted at N1) and a hydrogen-bond acceptor, facilitating highly specific interactions with target proteins in fungi, weeds, and insect pests. This whitepaper dissects the mechanistic applications, quantitative efficacy profiles, and self-validating synthetic protocols critical for developing next-generation pyrazole-based agrochemicals.

Mechanistic Applications in Crop Protection

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole-4-carboxamides represent the most commercially successful class of modern SDHIs (e.g., Bixafen, Fluxapyroxad, Sedaxane)[1][4].

Mechanism of Action: These compounds target Complex II (succinate dehydrogenase) in the fungal mitochondrial electron transport chain[1]. Causality in Design: The pyrazole ring acts as a bioisostere for the ubiquinone (Coenzyme Q) ring. The carboxamide linker is critical; it projects the hydrophobic tail into the ubiquinone-binding pocket (Q-site) while forming essential hydrogen bonds with specific tyrosine and tryptophan residues in the target enzyme[4]. This binding halts electron transfer, depleting ATP and causing fungal cell death[1].

Herbicides: HPPD and Protox Inhibitors

Pyrazole derivatives are highly effective in targeting key plant enzymes, notably 4-hydroxyphenylpyruvate dioxygenase (HPPD) and Protoporphyrinogen oxidase (Protox)[1][3].

Mechanism of Action: HPPD inhibitors (e.g., Pyrasulfotole, Topramezone) block the biosynthesis of plastoquinone and tocopherols, leading to the bleaching of new plant growth[1][5]. Causality in Design: These compounds are typically 5-hydroxypyrazoles or benzoylpyrazoles. The diketone-like structural motif of the pyrazole coordinates directly with the Fe(II) ion in the active site of the HPPD enzyme, mimicking the natural substrate and competitively inhibiting the pathway[3].

Insecticides: Ion Channel Modulators

Pyrazole insecticides primarily act on the nervous system or muscle tissue of insects, exhibiting high selectivity over mammalian targets[1].

Mechanism of Action:

  • GABA Antagonists (Fiproles): Compounds like Fipronil act as potent antagonists of the GABA-gated chloride channel[1]. The rigid 1-arylpyrazole core precisely orients a trifluoromethylsulfinyl group to block the chloride pore, leading to hyperexcitation and death[1][3].

  • Ryanodine Receptor (RyR) Modulators: Pyrazole-5-carboxamides (e.g., Chlorantraniliprole) bind to RyRs in insect muscle cells, causing an uncontrolled release of calcium stores, leading to muscle paralysis[4].

Quantitative Data & Structural Profiling

To facilitate structural comparisons, the following table summarizes the key pyrazole agrochemical classes, their biochemical targets, and defining structural features.

Agrochemical ClassTarget Enzyme / ReceptorRepresentative CompoundsMode of ActionKey Pharmacophore / Structural Feature
Fungicide Succinate Dehydrogenase (Complex II)Bixafen, Fluxapyroxad, PyraclostrobinBlocks ATP production, halts mycelial growthPyrazole-4-carboxamide
Herbicide HPPDPyrasulfotole, TopramezoneInhibits plastoquinone synthesis, causes bleaching5-Hydroxypyrazole / Benzoylpyrazole
Herbicide Protoporphyrinogen oxidase (Protox)Pyraflufen-ethyl, FluazolateInduces lipid peroxidation, membrane disruption3-Phenylpyrazole
Insecticide GABA-gated chloride channelFipronil, EthiproleCNS disruption, hyperexcitation1-Arylpyrazole with a sulfinyl group
Insecticide Ryanodine Receptor (RyR)Chlorantraniliprole, CyantraniliproleCalcium depletion, muscle paralysisPyrazole-5-carboxamide

Visualizing Pathways and Workflows

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) Target Site Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Electron Transfer Pyrazole Pyrazole-4-carboxamide (e.g., Bixafen) Pyrazole->ComplexII Blocks Q-site ATP ATP Depletion & Fungal Cell Death Pyrazole->ATP Downstream Effect

Mechanism of pyrazole-based SDHI fungicides blocking mitochondrial Complex II.

Synthetic_Workflow Start 1,3-Dicarbonyl + Hydrazine Derivative Condensation Acid-Catalyzed Cyclocondensation Start->Condensation Intermediate Pyrazole Core (e.g., Pyrazole-carboxylic acid) Condensation->Intermediate Activation Activation (EDCI/HOBt) Intermediate->Activation Coupling Amide Coupling (Add Amine/NH3) Activation->Coupling Product Pyrazole-Amide Agrochemical (e.g., Chlorantraniliprole) Coupling->Product

Logical workflow for synthesizing pyrazole-amide agrochemical derivatives.

Experimental Protocols & Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of pyrazole cores and their subsequent functionalization. The causality behind each chemical intervention is explicitly detailed.

Protocol 1: Regioselective Knorr-Type Pyrazole Synthesis

This protocol describes the construction of the pyrazole core via the cyclocondensation of a 1,3-diketone with a substituted hydrazine, a foundational step for many agrochemicals[1][6].

Materials: 1,3-diketone (1.0 eq), Substituted hydrazine (1.0 eq), Ethanol (solvent), Glacial acetic acid (catalyst). Procedure:

  • Dissolution: Dissolve the 1,3-diketone in absolute ethanol in a round-bottom flask.

    • Causality: Ethanol is selected as a polar protic solvent because it stabilizes the polar transition states during imine formation without aggressively competing as a nucleophile.

  • Addition: Slowly add the substituted hydrazine (1.0 eq) to the solution at room temperature[1].

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops)[1].

    • Causality: The Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy required for the nucleophilic attack by the hydrazine nitrogen.

  • Cyclocondensation: Heat the mixture to reflux for 2-4 hours.

    • Causality: Refluxing provides the thermal energy necessary to drive the subsequent dehydration steps (loss of two water molecules), forcing the equilibrium toward the thermodynamically stable, fully aromatic pyrazole ring system.

  • Workup: Cool to room temperature, remove solvent under reduced pressure, dissolve in ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄ and purify via column chromatography[1].

Protocol 2: Synthesis of Pyrazole-Amide Insecticides (Amide Coupling)

This protocol outlines the functionalization of a pyrazole core to create a pyrazole-amide, a key intermediate for RyR insecticides like chlorantraniliprole[1].

Materials: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), Ammonium hydroxide (NH₃·H₂O), Acetonitrile[1]. Procedure:

  • Activation: To a solution of the pyrazole-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir at room temperature for 3 hours[1].

    • Causality: EDCI acts as a coupling agent to activate the stable carboxylic acid. However, the resulting O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea. Adding HOBt intercepts the O-acylisourea to form a highly reactive, yet stable, OBt-active ester, preventing yield-destroying side reactions.

  • Temperature Control: Cool the reaction mixture to 0-10 °C in an ice bath[1].

    • Causality: Aminolysis is highly exothermic. Cooling the reaction prevents thermal degradation of the active ester and minimizes the formation of unwanted byproducts before the nucleophile is introduced.

  • Aminolysis: Slowly add ammonium hydroxide to the mixture[1].

    • Causality: The ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the OBt-ester, displacing HOBt and forming the robust amide bond required for target receptor binding.

  • Isolation: Extract with organic solvent, wash with water/brine, dry over Na₂SO₄, and purify by column chromatography to yield the final pyrazole-5-carboxamide[1].

References

  • Du, T., et al. "Pyrazole derivatives: Recent advances in discovery and development of pesticides". Chinese Chemical Society Publishing. Available at:[Link]

  • Hu, et al. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery". ACS Publications. Available at: [Link]

  • Lamberth, C. "PYRAZOLE CHEMISTRY IN CROP PROTECTION". CLOCKSS. Available at:[Link]

  • Journal of Agricultural and Food Chemistry. "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management". ACS Publications. Available at:[Link]

  • Oriental Journal of Chemistry. "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications". Oriental Journal of Chemistry. Available at: [Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". MDPI. Available at: [Link]

Sources

Exploratory

The 1,3,5-Substituted Pyrazole Scaffold: A Comprehensive Guide to Regioselective Synthesis and Pharmacological Application

Executive Summary The pyrazole nucleus—a doubly unsaturated five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Specifically, the 1,3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a doubly unsaturated five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. Specifically, the 1,3,5-substitution pattern has proven critical in the development of high-affinity ligands for diverse biological targets, most notably the cyclooxygenase-2 (COX-2) enzyme. This technical whitepaper provides an in-depth analysis of the mechanistic rationale behind the bioactivity of 1,3,5-substituted pyrazoles, deconstructs the historical challenges of regioselective synthesis, and outlines field-proven, self-validating experimental protocols for achieving high-yield, isomerically pure compounds.

Pharmacological Primacy and Mechanistic Action

The spatial geometry of 1,3,5-substituted pyrazoles allows for precise interactions within complex protein binding pockets. The quintessential example of this scaffold's clinical utility is Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID) that revolutionized pain management by selectively targeting COX-2 while sparing COX-1[1][2].

The COX-2 Selectivity Paradigm

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and maintains gastric mucosal integrity, COX-2 is inducible and mediates inflammation and pain[2]. Traditional NSAIDs lack selectivity, leading to severe gastrointestinal toxicity.

Celecoxib achieves its selectivity via its 1,5-diaryl-3-trifluoromethyl pyrazole core. The COX-2 active site features a secondary side pocket (absent in COX-1) created by the substitution of an isoleucine residue (in COX-1) with a smaller valine residue (in COX-2)[1]. The 1-sulfamoylphenyl group of celecoxib inserts perfectly into this hydrophilic side pocket, while the 3-trifluoromethyl and 5-p-tolyl groups stabilize the molecule within the primary hydrophobic channel[3].

COX2_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PG1 Physiological Prostaglandins COX1->PG1 PG2 Pro-inflammatory Prostaglandins COX2->PG2 Celecoxib Celecoxib (1,3,5-Pyrazole) Celecoxib->COX1 Spares Celecoxib->COX2 Selective Inhibition

Caption: COX-2 signaling pathway and selective inhibition by Celecoxib.

Beyond COX-2: Expanding the Therapeutic Window

Recent structure-activity relationship (SAR) studies have demonstrated that bioisosteric replacement of the sulfonamide group at the 1-phenyl position with a carboxylic acid functionality eliminates COX-2 inhibitory activity while drastically increasing affinity for Phosphodiesterase 5 (PDE5) [4]. This highlights the extreme versatility of the 1,3,5-pyrazole/pyrazoline core in drug discovery.

Table 1: Pharmacological Targets of 1,3,5-Substituted Pyrazoles
Compound/DerivativeSubstitution PatternPrimary TargetTherapeutic Application
Celecoxib 1-(4-sulfamoylphenyl)-3-(CF3)-5-(p-tolyl)COX-2 (Selective)Osteoarthritis, Rheumatoid Arthritis[1]
Rimonabant 1-(2,4-dichlorophenyl)-3-(4-chlorophenyl)-5-(piperidine-1-carbonyl)CB1 ReceptorAnti-obesity (Historical)
Compound 22 (Probe) 1-(4-carboxyphenyl)-3-(t-butyl)-5-aryl-pyrazolinePDE5Erectile Dysfunction, Pulmonary Hypertension[4]

The Regioselectivity Conundrum in Pyrazole Synthesis

The classical Knorr pyrazole synthesis relies on the cyclocondensation of 1,3-dicarbonyl compounds (or their enol equivalents) with substituted hydrazines[5]. While robust, this method suffers from a fatal flaw in complex drug design: poor regioselectivity .

Because both carbonyl carbons in a 1,3-diketone are highly electrophilic, and the two nitrogen atoms of an aryl/alkyl hydrazine possess differential nucleophilicity, the reaction typically yields an intractable mixture of 1,3,5- and 1,4,5- (or 1,3,4-) regioisomers. Separating these isomers via column chromatography is labor-intensive and drastically reduces the overall yield of the target active pharmaceutical ingredient (API).

Advanced Regioselective Synthetic Methodologies

To bypass the limitations of the Knorr synthesis, modern synthetic chemists have developed highly regioselective pathways.

Method A: Acetylenic Ketones and Hydrazines

Pioneered by researchers at Merck, this method utilizes acetylenic ketones (α,β-alkynic ketones) reacting with mono-substituted hydrazines[6]. The regioselectivity is dictated by the differential electrophilicity of the alkyne's β-carbon versus the carbonyl carbon. The more nucleophilic nitrogen of the hydrazine attacks the β-carbon (Michael-type addition), followed by intramolecular cyclization at the carbonyl, yielding essentially a single 1,3,5-substituted pyrazole isomer[6].

Synthesis_Workflow Sub1 Acetylenic Ketone (Electrophile) Cond Michael-Type Addition Sub1->Cond Sub2 Substituted Hydrazine (Nucleophile) Sub2->Cond Int Hydrazone / Enamine Intermediate Cond->Int Cyc Intramolecular Cyclization Int->Cyc Prod 1,3,5-Substituted Pyrazole Cyc->Prod

Caption: Regioselective synthesis of 1,3,5-pyrazoles via acetylenic ketones.

Method B: CuI-Mediated Electrophilic Cyclization

An alternative approach involves the condensation of hydrazines with propargyl aldehydes/ketones to form α,β-alkynic hydrazones. Subsequent treatment with Copper(I) iodide (CuI) in the presence of triethylamine triggers an electrophilic cyclization, affording 1,3,5-triaryl/alkyl pyrazoles in excellent yields (54–99%)[7]. A related "click-type" transformation utilizes hydrazonoyl chlorides and terminal alkynes catalyzed by copper(I) salts, avoiding transient nitrilimine intermediates to ensure strict regiocontrol[8].

Table 2: Comparison of Regioselective Methodologies
MethodologyKey ReagentsCatalyst / ConditionsRegioselectivityTypical Yield
Acetylenic Ketone Route [6]Acetylenic Ketone + HydrazineAnhydrous Ethanol, RefluxExcellent (>95% single isomer)85-98%
CuI-Mediated Cyclization [7]α,β-Alkynic HydrazoneCuI, Triethylamine, MeCNHigh54-99%
Nano-ZnO Catalysis [5]Ethyl Acetoacetate + PhenylhydrazineNano-ZnO (Green Protocol)Moderate to High~95%

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol details the synthesis of 1,3,5-substituted pyrazoles via the Acetylenic Ketone Route . Every step includes the mechanistic causality behind the experimental choice.

Protocol: Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles

Reagents Required:

  • Acetylenic ketone substrate (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv) - Required if using hydrazine hydrochloride salts.

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix:

    • Action: Suspend the arylhydrazine hydrochloride (1.1 mmol) in 5 mL of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

    • Causality: Anhydrous ethanol is chosen because its polarity facilitates the stabilization of the transition state during the Michael addition, and its boiling point (78°C) is ideal for the subsequent thermal cyclization[6].

  • Free-Basing the Hydrazine:

    • Action: Add triethylamine (1.1 mmol) dropwise to the suspension at 0°C under an anhydrous N₂ atmosphere. Stir for 15 minutes.

    • Causality: Hydrazines are highly susceptible to oxidative degradation in the air; the N₂ atmosphere preserves the nucleophile. TEA neutralizes the hydrochloride salt, generating the free hydrazine required for nucleophilic attack.

  • Electrophile Addition:

    • Action: Dissolve the acetylenic ketone (1.0 mmol) in 2 mL of anhydrous ethanol and add it dropwise to the reaction mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted dimerization or polymerization of the highly reactive alkyne.

  • Thermal Cyclization:

    • Action: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 to 4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1).

    • Causality: While the initial Michael addition to the β-carbon may occur at room temperature, the intramolecular cyclization (condensation to form the imine/pyrazole ring) requires thermal energy to overcome the activation barrier and drive off the water byproduct[6].

  • Quenching and Isolation (Self-Validation):

    • Action: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

    • Validation: Analyze the product via ¹H NMR. The definitive diagnostic peak for a 1,3,5-substituted pyrazole is the C4-H proton , which typically appears as a sharp singlet in the aromatic region (δ 6.5 - 6.8 ppm). The absence of a second C4-H signal confirms complete regioselectivity.

Conclusion

The 1,3,5-substituted pyrazole scaffold remains a cornerstone of rational drug design, offering unparalleled geometric precision for targeting enzymes like COX-2 and PDE5. While classical synthetic routes are plagued by regiochemical ambiguity, modern methodologies—such as the condensation of acetylenic ketones with hydrazines and CuI-mediated electrophilic cyclizations—provide researchers with the robust, high-yield tools necessary to construct these complex APIs reliably. By adhering to the mechanistic principles and protocols outlined in this guide, development professionals can accelerate the discovery of next-generation pyrazole-based therapeutics.

References

  • Source: Thieme Connect (Synthesis 2004)
  • Source: University of Misan (uomisan.edu.iq)
  • Source: PubMed Central (NIH)
  • WHEN HYDRAZONOYL CHLORIDES MEETS TERMINAL ALKYNES: REGIOSELECTIVE COPPER(I)
  • Source: PubMed Central (NIH)
  • What is the mechanism of Celecoxib?
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Foundational

Unlocking the Pyrazole Scaffold: Mechanisms of Action and Target Engagement Workflows

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is one of the most privileged scaffolds in modern pharmacology. Its unique physicochemical properties allow it to act as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is one of the most privileged scaffolds in modern pharmacology. Its unique physicochemical properties allow it to act as a highly versatile bioisostere, seamlessly integrating into both hydrophilic and hydrophobic binding pockets. This technical guide deconstructs the mechanisms of action (MOA) of leading pyrazole-based compounds and outlines the self-validating experimental workflows required to prove their target engagement.

The Pyrazole Pharmacophore: A Structural Masterkey

The pharmacological dominance of pyrazoles stems from their distinct electronic distribution. The N-1 atom functions as a hydrogen bond donor (analogous to pyrrole), while the adjacent N-2 atom acts as a hydrogen bond acceptor (analogous to pyridine)[1]. This dual donor-acceptor capability allows pyrazole derivatives to form highly stable, bidentate hydrogen-bonding networks with target proteins. Furthermore, the rigid planar structure of the ring provides predictable vectors for the attachment of functional groups, enabling medicinal chemists to fine-tune steric bulk and optimize target selectivity[1].

Primary Mechanisms of Action

ATP-Competitive Kinase Inhibition: The JAK-STAT Pathway

Ruxolitinib is a highly potent, orally bioavailable pyrazole derivative that selectively inhibits Janus-associated kinases 1 and 2 (JAK1/JAK2)[2].

Causality of Inhibition: In the active site of JAK1/2, the pyrazole ring acts as a direct bioisostere for the adenine ring of ATP. The N-1 and N-2 atoms of the pyrazole scaffold form critical hydrogen bonds with the backbone amides of the kinase hinge region. By competitively occupying the ATP-binding pocket, ruxolitinib prevents the trans-phosphorylation of the JAK receptors. Without this phosphorylation event, Signal Transducer and Activator of Transcription (STAT) proteins cannot be recruited or activated, effectively silencing the downstream transcription of pro-inflammatory cytokines[3].

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP-dependent Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Inhibits Nucleus Gene Transcription STAT->Nucleus

Mechanism of JAK1/2 inhibition by ruxolitinib blocking STAT activation.

Allosteric and Active-Site Enzyme Inhibition: COX-2

Celecoxib leverages the pyrazole scaffold to achieve profound selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1)[4].

Causality of Inhibition: COX-2 features a secondary hydrophilic side pocket extending off the main arachidonic acid binding channel. This pocket is inaccessible in COX-1 due to the steric hindrance of Isoleucine-523 (which is replaced by the smaller Valine-523 in COX-2). The rigid pyrazole core of celecoxib acts as a precise structural spacer, projecting its sulfonamide moiety directly into this COX-2 specific pocket. The sulfonamide coordinates with Arg-513, locking the enzyme in an inactive state and preventing the conversion of arachidonic acid to inflammatory prostaglandins.

Quantitative Data & Structure-Activity Relationships (SAR)

To understand the efficacy of these structural interactions, we must look at the quantitative binding affinities. The table below summarizes the target selectivity driven by the pyrazole scaffold.

CompoundPrimary TargetIC50 ValueSelectivity ProfileClinical Indication
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM[2]>130-fold selective over JAK3 (IC50 = 428 nM)Myelofibrosis
Celecoxib COX-20.04 μM (40 nM)~375-fold selective over COX-1 (IC50 = 15 μM)[4]Inflammation / Pain

Experimental Protocols for MOA Validation

To rigorously validate the mechanism of action of a novel pyrazole compound, researchers must employ self-validating assay systems. Below are the gold-standard protocols for proving target engagement and quantifying inhibitory potency.

Cellular Target Engagement via HiBiT CETSA

The Cellular Thermal Shift Assay (CETSA) measures ligand-induced thermodynamic stabilization of target proteins directly within living cells[5].

Causality of the Assay: When a pyrazole compound binds to its target, the free energy of the ligand-protein complex is lowered compared to the unliganded protein. By applying a thermal gradient, unliganded proteins denature and aggregate, while compound-bound targets remain folded and soluble. A positive shift in the melting temperature ( Δ Tm) proves that the observed cellular phenotype is causally linked to direct target engagement[6].

Step-by-Step Methodology:

  • Cell Preparation & Treatment: Plate cells expressing a HiBiT-tagged target protein in a 96-well PCR plate. Treat with a concentration gradient of the pyrazole compound (or DMSO control) and incubate at 37°C for 1 hour to allow for cellular uptake and binding[7].

  • Thermal Challenge: Subject the plate to a transient temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a controlled cooling step to room temperature (25°C) for 3 minutes[7].

  • Cell Lysis: Add a mild detergent-based lysis buffer supplemented with protease inhibitors. Subject the plate to three rapid freeze-thaw cycles to extract the soluble (non-denatured) protein fraction[5].

  • Detection: Add the LgBiT protein and Nano-Glo substrate. The LgBiT will complement with the remaining soluble HiBiT-tagged target, generating a luminescent signal[6].

  • Data Analysis: Plot luminescence against temperature to generate melt curves. Calculate the apparent Tm for the DMSO control versus the compound-treated samples to determine the Δ Tm[7].

CETSA_Workflow Treat 1. Cell Treatment (Compound/DMSO) Heat 2. Thermal Challenge (Gradient Heating) Treat->Heat Lyse 3. Cell Lysis & Extraction Heat->Lyse Detect 4. Soluble Protein Detection (HiBiT) Lyse->Detect Analyze 5. Tm Shift Analysis Detect->Analyze

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

TR-FRET Kinase Assay for IC50 Determination

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to quantify the competitive displacement of ATP by pyrazole-based kinase inhibitors.

Causality of the Assay: This system is self-validating because energy transfer (FRET) from a terbium-labeled antibody to a fluorescent substrate only occurs if the substrate has been successfully phosphorylated by the kinase. A dose-dependent decrease in the FRET signal directly quantifies the pyrazole compound's ability to block kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a low-volume 384-well plate, combine 5 nM recombinant kinase (e.g., JAK2), 100 nM fluorescently labeled peptide substrate, and the pyrazole inhibitor (serially diluted from 10 μM to 0.1 nM).

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Incubate at room temperature for 60 minutes.

  • Termination & Detection: Stop the reaction by adding EDTA (to chelate Mg2+ required for catalysis) alongside a Terbium-labeled anti-phospho specific antibody.

  • Readout: Measure the time-resolved fluorescence emission at 520 nm (substrate) and 495 nm (Terbium). Calculate the emission ratio (520/495) and fit the data to a four-parameter logistic curve to determine the IC50.

References

  • National Center for Biotechnology Information (NCBI). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Nih.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Nih.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Nih.gov. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.org. Available at:[Link]

  • University of Dundee Research Portal. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - Discovery. Dundee.ac.uk. Available at:[Link]

Sources

Exploratory

Physical and chemical properties of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Architecting Bioactive Heterocycles: A Technical Guide to the Physicochemical and Synthetic Profiling of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde Executive Summary & Structural Rationale In the landscape of modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Bioactive Heterocycles: A Technical Guide to the Physicochemical and Synthetic Profiling of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds due to their high degree of metabolic stability and their ability to participate in complex hydrogen-bonding networks. 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) represents a highly versatile, orthogonally functionalized building block[1][2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a carefully engineered structural node:

  • The N1-Methyl Group: Locks the pyrazole into a single tautomeric state, eliminating regiochemical ambiguity during downstream coupling or condensation reactions.

  • The C3-Methoxy Group: Exerts a strong electron-donating resonance effect (+M), which modulates the electron density of the pyrazole ring. This specific substitution pattern improves the molecule's solubility profile and acts as a critical hydrogen-bond acceptor in kinase inhibitor design.

  • The C5-Carbaldehyde: Provides a highly reactive electrophilic center primed for Schiff base formation, Knoevenagel condensations, and heterocycle annulation[3].

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this compound is critical for optimizing storage, handling, and reaction conditions. The data below synthesizes verified parameters for the pure compound[1][4].

PropertyValueAnalytical Significance
CAS Number 1454849-88-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₆H₈N₂O₂Determines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 140.14 g/mol Low molecular weight ensures high ligand efficiency in fragment-based drug discovery (FBDD).
MDL Number MFCD25459979Cross-reference for cheminformatics databases.
Physical Form LiquidRequires volumetric dispensing; easily miscible in organic solvents (THF, DCM, DMF).
Storage Temperature Room Temperature (RT)Indicates high thermal stability; does not require cryogenic storage[4].
InChIKey PRDYUGCCINKGMR-UHFFFAOYSA-NFacilitates precise structural querying in computational docking studies.
GHS Classification Irritant (H315, H319, H335)Necessitates standard fume hood handling to prevent respiratory/ocular irritation[5].

Mechanistic Causality in Synthesis

The de novo synthesis of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde typically relies on the Directed ortho-Lithiation (DoM) of 3-methoxy-1-methylpyrazole, followed by electrophilic trapping with anhydrous N,N-dimethylformamide (DMF)[6].

The Causality of the Reaction Design:

  • Regioselectivity: The N1-methyl group acts as a weak directing group, coordinating the lithium ion. Concurrently, the C5 proton is the most acidic on the pyrazole ring due to the adjacent electronegative nitrogen. The C3-methoxy group sterically shields the C4 position, ensuring lithiation occurs exclusively at C5.

  • Temperature Control (-20 °C): Unlike standard organolithium reactions that require -78 °C, pyrazole lithiation is optimally performed at -20 °C. This temperature provides sufficient kinetic energy to overcome the activation barrier for deprotonation while remaining cold enough to prevent the lithiated intermediate from undergoing ring-fragmentation[6].

  • Electrophilic Trapping: Anhydrous DMF is utilized rather than a formate ester. DMF reacts with the organolithium species to form a stable tetrahedral hemiaminal intermediate. This intermediate will not collapse into an aldehyde until the aqueous acidic workup, thereby preventing a second equivalent of the organolithium from attacking the newly formed aldehyde.

Synthesis SM 3-Methoxy-1-methylpyrazole (Starting Material) Lithiation Directed Lithiation (n-BuLi, THF, -20°C) SM->Lithiation Deprotonation Intermediate C5-Lithiated Intermediate Lithiation->Intermediate Formylation Formylation (Anhydrous DMF) Intermediate->Formylation Electrophilic Attack Product 3-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde Formylation->Product Aqueous Workup

Figure 1: Directed C5-lithiation and formylation workflow for the pyrazole carbaldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can verify the success of each step before proceeding.

Protocol A: Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Adapted from standard N-methylpyrazole formylation methodologies[6].

Step 1: Preparation & Purging

  • Action: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-methoxy-1-methylpyrazole (20 mmol) and anhydrous THF (30 mL). Purge the system with Argon for 10 minutes.

  • Validation: The use of a moisture-sensitive indicator (e.g., a trace of triphenylmethane) can confirm anhydrous conditions (solution remains colorless until base is added).

Step 2: Directed Lithiation

  • Action: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add n-butyllithium (20 mmol, 2.5 M in hexanes) over 15 minutes. Stir at -20 °C for 2.5 hours.

  • Validation (D₂O Quench): Withdraw a 0.1 mL aliquot, quench with D₂O, extract with CDCl₃, and run a quick ¹H-NMR. The disappearance of the C5-proton singlet (typically around δ 7.3 ppm) confirms quantitative lithiation.

Step 3: Formylation

  • Action: Slowly inject anhydrous DMF (60 mmol) into the -20 °C solution. Vigorous stirring is required to prevent localized heating. Maintain the temperature for 1 hour.

Step 4: Hydrolysis and Workup

  • Action: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation: TLC (Hexanes:EtOAc 3:1) will show a new, UV-active spot with a lower Rf than the starting material. Staining with 2,4-Dinitrophenylhydrazine (2,4-DNPH) will yield a bright orange/red spot, confirming the presence of the aldehyde.

Protocol B: Downstream Knoevenagel Condensation (Application)

Demonstrating the utility of the C5-carbaldehyde in forming extended conjugated systems.

Step 1: Reaction Setup

  • Action: Dissolve 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.5 M). Add a catalytic amount of piperidine (0.1 eq). Step 2: Condensation

  • Action: Reflux the mixture for 2-4 hours.

  • Validation: The reaction is self-indicating; as the highly conjugated dicyanovinyl product forms, the solution will transition from pale yellow to deep orange/red. The formation of water (byproduct) drives the equilibrium, which is effectively managed by the ethanol solvent system.

Applications in Drug Development

The pyrazole C-5 carbaldehyde architecture is a linchpin in the synthesis of complex pharmaceutical agents[3]. The aldehyde moiety acts as a divergent node, allowing medicinal chemists to access multiple pharmacophores from a single starting material.

Applications Core 3-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde Schiff Schiff Base Formation (Primary Amines) Core->Schiff Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel Oxadiazole Oxadiazole Synthesis (via Hydroxylamine) Core->Oxadiazole Bio1 Kinase Inhibitors Schiff->Bio1 Bio2 Anti-inflammatory Agents Knoevenagel->Bio2 Bio3 Antimicrobial Scaffolds Oxadiazole->Bio3

Figure 2: Divergent synthetic pathways utilizing the C5-carbaldehyde for bioactive scaffolds.

  • Kinase Inhibitors: Condensation with primary anilines yields Schiff bases (imines) that are easily reduced to secondary amines. These flexible linkers are critical in designing ATP-competitive kinase inhibitors, where the pyrazole core binds the hinge region of the kinase.

  • Antimicrobial Scaffolds: Reaction of the carbaldehyde with hydroxylamine yields an oxime, which can be dehydrated to a nitrile, and subsequently cyclized into a 1,2,4-oxadiazole. Pyrazole-tethered oxadiazoles exhibit potent antimicrobial and antifungal properties[3].

  • Anti-inflammatory Agents: Knoevenagel adducts derived from this aldehyde are frequently screened for COX-2 inhibition, leveraging the electron-rich nature of the 3-methoxy group to interact with the cyclooxygenase active site[7].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Abstract Functionalized pyrazoles are privileged scaffolds in modern drug discovery. Specifically, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) serves as a highly versatile electrophilic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Functionalized pyrazoles are privileged scaffolds in modern drug discovery. Specifically, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) serves as a highly versatile electrophilic building block for synthesizing complex active pharmaceutical ingredients (APIs), including[1]. This application note details a robust, two-step synthetic protocol to access this aldehyde from the commercially available 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 139297-51-1)[2].

1. Synthetic Strategy & Mechanistic Rationale The direct reduction of a carboxylic acid to an aldehyde is notoriously difficult due to the propensity for over-reduction to the alcohol. Therefore, a highly controlled two-step approach is preferred:

  • Step 1: Chemoselective Reduction. We utilize[3] to reduce the carboxylic acid to a primary alcohol. BH3 is highly electrophilic and reacts rapidly with the electron-rich carboxylic acid to form a triacyloxyborane intermediate, evolving hydrogen gas. This mechanism ensures complete reduction to the alcohol without the risk of pyrazole ring cleavage or demethylation, which can occur with harsher reducing agents like LiAlH4.

  • Step 2: Mild Oxidation. The intermediate alcohol is oxidized using [4]. DMP is a hypervalent iodine(V) reagent that selectively oxidizes primary alcohols to aldehydes under neutral conditions at room temperature[5]. Unlike transition-metal oxidants (e.g., Jones reagent), DMP prevents over-oxidation back to the carboxylic acid and tolerates the heteroaromatic pyrazole core perfectly[6].

2. Synthetic Workflow

SynthesisWorkflow SM Starting Material 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 139297-51-1) Step1 Step 1: Reduction BH3·THF, THF, 0 °C to RT, 12 h SM->Step1 Chemoselective Reduction Int1 Intermediate (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol Step1->Int1 Aqueous Workup Extraction Step2 Step 2: Oxidation DMP, DCM, 0 °C to RT, 2 h Int1->Step2 Mild Oxidation Product Target Compound 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) Step2->Product Filtration & Chromatography

Figure 1: Two-step synthetic workflow for 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

3. Experimental Protocols

Step 1: Synthesis of (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol

Table 1: Step 1 Reagents and Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid 156.14 1.0 1.00 g Starting Material
Borane-THF (1.0 M in THF) 85.94 2.5 16.0 mL Reducing Agent

| Anhydrous THF | 72.11 | Solvent | 32.0 mL | Solvent |

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (1.00 g, 6.40 mmol) and anhydrous THF (32.0 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Borane-THF solution (1.0 M, 16.0 mL, 16.0 mmol) dropwise via syringe over 30 minutes. Causality Check: Slow addition is critical to control the exothermic evolution of hydrogen gas as the borane complex forms.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.1) should be completely consumed, replaced by a new, UV-active spot corresponding to the alcohol (Rf ~0.4).

  • Quench & Workup: Cool the flask back to 0 °C. Cautiously quench the excess borane by adding methanol dropwise until effervescence ceases. Add 1 N HCl (10 mL) and stir for 30 minutes to hydrolyze the boron-alkoxy complexes. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate alcohol as a crude oil.

Step 2: Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Table 2: Step 2 Reagents and Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol 142.16 1.0 0.80 g Intermediate
Dess-Martin Periodinane (DMP) 424.14 1.2 2.86 g Oxidant

| Anhydrous DCM | 84.93 | Solvent | 56.0 mL | Solvent |

Procedure:

  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve the crude (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol (0.80 g, 5.63 mmol) in anhydrous DCM (56.0 mL) under nitrogen.

  • Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (2.86 g, 6.75 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1.5 hours. Causality Check: The reaction mixture will gradually become cloudy as the insoluble iodine(III) byproduct (iodinane acetic acid) precipitates out of the DCM solution.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The intermediate alcohol (Rf ~0.2) should be fully converted to the less polar target aldehyde (Rf ~0.6).

  • Quench & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (40 mL total). Stir vigorously for 30 minutes. Validation: The biphasic mixture will transition from a cloudy suspension to two clear layers as the Na2S2O3 reduces unreacted DMP and iodine byproducts into water-soluble species.

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde as a pale yellow oil/solid.

4. Analytical Validation (Expected)

  • LC-MS (ESI+): Calculated for C6H8N2O2 [M+H]+: 141.06; Found: 141.06.

  • 1H NMR (400 MHz, CDCl3): The defining diagnostic peak is the formyl proton (aldehyde CHO), which appears as a sharp singlet at approximately δ 9.80 ppm. The pyrazole aromatic proton (C4-H) will appear as a singlet around δ 6.20 ppm, alongside two distinct 3H singlets for the N-methyl and O-methyl groups at ~δ 4.00 and 3.90 ppm, respectively.

References

  • Google Patents. "US11440922B2 - Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors".

  • Wikipedia. "Borane–tetrahydrofuran".[Link]

  • The Journal of Organic Chemistry. "Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides".[Link]

  • Beilstein Journal of Organic Chemistry. "The crystal structure of the Dess–Martin periodinane".[Link]

Sources

Application

Application Note: Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes

Executive Summary Pyrazole-4-carbaldehydes are indispensable building blocks in medicinal chemistry, serving as critical intermediates for the synthesis of complex pharmaceutical and agrochemical agents ()[1]. The introd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carbaldehydes are indispensable building blocks in medicinal chemistry, serving as critical intermediates for the synthesis of complex pharmaceutical and agrochemical agents ()[1]. The introduction of a formyl group at the C4 position provides a versatile handle for downstream functionalization, including reductive aminations, olefinations, and cross-coupling reactions. This application note provides an authoritative, step-by-step guide to synthesizing 1-substituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, emphasizing the mechanistic causality behind the reaction conditions and establishing a self-validating protocol for researchers and drug development professionals.

Mechanistic Insights & Causality

The Vilsmeier-Haack (VH) reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic compounds ()[2]. For pyrazole derivatives, the formylation exhibits exquisite regioselectivity for the C4 position. This is driven by the electron-withdrawing inductive effects of the adjacent nitrogen atoms at positions 1 and 2, which heavily deactivate the C3 and C5 positions. Consequently, the C4 position remains the most nucleophilic site, primed for electrophilic aromatic substitution ()[1].

The reaction relies on the in situ generation of the Vilsmeier reagent—a highly electrophilic chloromethyliminium salt—formed by the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with a halogenating agent such as phosphorus oxychloride (POCl₃) ()[2]. Once the Vilsmeier reagent is formed, the electron-rich C4 carbon of the pyrazole ring attacks the electrophile, forming an iminium salt intermediate. Subsequent alkaline hydrolysis of this intermediate yields the desired pyrazole-4-carbaldehyde ()[1].

Mechanism A DMF + POCl3 (0°C) B Vilsmeier Reagent (Chloroiminium Ion) A->B Exothermic D Electrophilic Attack (at C4 position) B->D C Pyrazole Substrate (N-substituted) C->D E Iminium Salt Intermediate D->E 60-80°C F Alkaline Hydrolysis (H2O / Na2CO3) E->F G Pyrazole-4- carbaldehyde F->G pH ~7

Mechanistic pathway of the Vilsmeier-Haack formylation of pyrazoles.

Comparative Analysis of Synthetic Routes

When designing a synthetic route to 1H-pyrazole-4-carbaldehyde, researchers must weigh step economy against scalability. A comparative analysis of standard methodologies highlights the pragmatic advantages of the VH reaction, particularly for N-substituted pyrazoles ()[3].

Note: Unsubstituted 1H-pyrazole requires N-protection prior to VH formylation to prevent unwanted N-formylation or reagent quenching by the acidic N-H proton ()[3].

Synthesis RouteStarting MaterialKey ReagentsReaction StepsOverall YieldScalabilityKey Advantage
Vilsmeier-Haack N-protected 1H-pyrazolePOCl₃, DMF3 (Protect, Formylate, Deprotect)ModerateGoodHighly reliable for substituted pyrazoles.
Grignard Reaction 4-Iodo-1H-pyrazoleMg, Ethyl bromide, DMF2Good to ExcellentExcellentHigh-yielding and scalable two-step process.
Oxidation (1H-pyrazol-4-yl)methanolMnO₂1ModerateGoodMild conditions; direct conversion.

Experimental Protocol: Synthesis of 1-Substituted-1H-Pyrazole-4-Carbaldehyde

Materials:

  • 1-Substituted-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 - 4.0 eq)

  • N,N-Dimethylformamide (DMF) (Excess, acts as both reagent and solvent)

  • Saturated aqueous Na₂CO₃ or NaHCO₃

  • Ethyl acetate or Dichloromethane (for extraction)

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: Cool anhydrous DMF to 0 °C in an ice bath. Add POCl₃ dropwise with vigorous stirring.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the unstable chloromethyliminium salt and avoids violent solvent boiling ()[1].

  • Substrate Addition: After stirring for 30 minutes at 0 °C, add a solution of the 1-substituted-1H-pyrazole (in a minimal amount of anhydrous DMF) dropwise to the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: Allow the reaction mixture to warm to room temperature, then heat to 60–120 °C for 2–6 hours.

    • Causality: While highly activated rings like pyrrole can react at room temperature, pyrazoles are less electron-rich. Elevated temperatures are strictly required to overcome the activation energy barrier for the electrophilic attack at the C4 position ()[4].

  • Quenching and Hydrolysis: Cool the mixture to room temperature and pour it carefully over crushed ice. Neutralize the mixture with saturated aqueous Na₂CO₃ to pH ~7.

    • Causality: Pouring over ice safely quenches unreacted POCl₃. The neutralization step is mechanistically critical: it drives the hydrolysis of the stable iminium intermediate into the final formyl group while neutralizing the HCl generated during the reaction ()[4].

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography ()[1].

Workflow S1 Step 1: Reagent Prep Cool DMF to 0°C, add POCl3 S2 Step 2: Substrate Addition Add Pyrazole slowly S1->S2 S3 Step 3: Substitution Heat to 60-120°C (2-6h) S2->S3 S4 Step 4: Hydrolysis Quench on ice, add Na2CO3 (pH 7) S3->S4 S5 Step 5: Isolation Extract, dry, and purify S4->S5

Step-by-step procedural workflow for pyrazole formylation.

Self-Validating System: Analytical Characterization

To ensure the protocol's success and establish trustworthiness, the workflow must be self-validating. Do not proceed to downstream synthesis without confirming the following analytical benchmarks:

  • TLC Monitoring: The reaction progress should be tracked via Thin Layer Chromatography. The successful introduction of the highly polar formyl group will result in a product spot with a significantly lower Retention Factor (Rf) compared to the starting pyrazole.

  • ¹H NMR Spectroscopy: The definitive proof of formylation is the appearance of a sharp, deshielded singlet at δ 9.8–10.0 ppm , corresponding to the aldehydic proton. Furthermore, the C3 and C5 protons of the pyrazole ring will shift downfield (typically to δ 7.8–8.5 ppm ) due to the strong electron-withdrawing nature of the newly installed carbonyl group.

References

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: ARKIVOC (Arkat USA) URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

Sources

Method

Application Note: Regioselective Formylation of 1-Methylpyrazole via the Vilsmeier-Haack Reaction

Introduction & Mechanistic Rationale The functionalization of the pyrazole core is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, 1-methylpyrazole-4-carboxaldehyde is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of the pyrazole core is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, 1-methylpyrazole-4-carboxaldehyde is a highly versatile building block utilized in the synthesis of numerous small molecule kinase inhibitors[1].

The Vilsmeier-Haack formylation is the predominant and most reliable method for introducing a formyl group to the pyrazole ring[2]. In 1-methylpyrazole, the nitrogen atoms exert an electron-donating resonance effect that makes the C4 position the most electron-rich and nucleophilic site. Consequently, electrophilic aromatic substitution occurs regioselectively at this position.

The reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), formed by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). Because the pyrazole ring is moderately deactivated compared to highly electron-rich heterocycles like pyrrole, the reaction requires thermal driving forces (typically 80–100 °C) to achieve complete conversion[3].

Reaction Workflow & Pathway Visualization

G Step1 DMF + POCl3 (0 °C, 30 min) Step2 Vilsmeier Reagent (Chloroiminium Ion) Step1->Step2 Exothermic Formation Step4 Electrophilic Aromatic Substitution (80-100 °C, 6 h) Step2->Step4 Step3 1-Methylpyrazole (Substrate) Step3->Step4 Step5 Iminium Salt Intermediate Step4->Step5 C4 Attack Step6 Aqueous Basic Hydrolysis (20% Na2CO3, Ice) Step5->Step6 Step7 1-Methylpyrazole-4-carboxaldehyde (Target Product) Step6->Step7 Neutralization & Extraction

Figure 1: Vilsmeier-Haack formylation workflow for 1-methylpyrazole.

Materials & Reaction Stoichiometry

Safety Note: POCl₃ is highly toxic, corrosive, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood using rigorously anhydrous conditions.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Methylpyrazole 82.101.08.21 g (100 mmol)Substrate
Phosphorus Oxychloride (POCl₃) 153.332.538.3 g (23.3 mL)Electrophile Activator
N,N-Dimethylformamide (DMF) 73.093.021.9 g (23.2 mL)Reagent / Solvent
Sodium Carbonate (Na₂CO₃) 105.99Excess200 mL (20% aq. w/v)Quenching / Hydrolysis Base
Dichloromethane (DCM) 84.93-3 × 100 mLExtraction Solvent

Step-by-Step Experimental Protocol

Preparation of the Vilsmeier Reagent
  • Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and an argon/nitrogen inlet.

  • Solvent Charging: Add anhydrous DMF (23.2 mL, 300 mmol) to the flask and cool to 0 °C using an ice-water bath.

  • Activation: Transfer POCl₃ (23.3 mL, 250 mmol) to the dropping funnel and add it dropwise to the stirring DMF over 30 minutes.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Rapid addition can cause thermal runaway, leading to the decomposition of the Vilsmeier reagent and darkening of the solution.

  • Maturation: Stir the resulting viscous, pale-yellow complex at 0 °C for an additional 30 minutes to ensure complete formation of the active electrophile.

Electrophilic Aromatic Substitution
  • Substrate Addition: Add 1-methylpyrazole (8.21 g, 100 mmol) dropwise to the cold Vilsmeier reagent over 15 minutes.

  • Heating: Remove the ice bath, allow the mixture to warm to ambient temperature, and then heat the reaction to 80–100 °C using an oil bath for 6 to 8 hours[3].

    • Causality: While the Vilsmeier reagent is highly reactive, the pyrazole ring requires significant thermal energy to overcome the activation barrier for C4 electrophilic attack. Lower temperatures will result in stalled reactions and unreacted starting material.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes; UV 254 nm). The starting material (R_f ~0.6) should disappear, replaced by a baseline-bound iminium intermediate.

Quenching and Hydrolysis
  • Cooling: Remove the oil bath and allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing 200 mL of crushed ice and 20% aqueous Na₂CO₃ solution under vigorous stirring.

    • Causality: The basic aqueous quench serves a dual purpose. First, it safely neutralizes unreacted POCl₃ and the highly acidic byproducts (HCl and phosphoric acid derivatives). Second, the alkaline environment drives the hydrolysis of the stable iminium salt intermediate, revealing the target aldehyde.

  • pH Adjustment: Ensure the final pH of the aqueous layer is between 7 and 8. Add additional solid Na₂CO₃ if necessary.

Extraction and Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with DCM (3 × 100 mL).

  • Washing: Wash the combined organic layers with brine (100 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) or via vacuum distillation to yield 1-methylpyrazole-4-carboxaldehyde as a pale yellow oil that may solidify upon standing.

Analytical Characterization Data

Validation of the synthesized 1-methylpyrazole-4-carboxaldehyde should be confirmed against the following expected spectral benchmarks:

TechniqueSignal / PeakAssignment / Structural Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 9.85 (s, 1H)Aldehyde proton (-CHO)
¹H NMR (CDCl₃, 400 MHz)δ 8.00 (s, 1H)Pyrazole C5-H (adjacent to N-CH₃)
¹H NMR (CDCl₃, 400 MHz)δ 7.90 (s, 1H)Pyrazole C3-H
¹H NMR (CDCl₃, 400 MHz)δ 3.95 (s, 3H)N-Methyl protons (-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 184.5Carbonyl carbon (C=O)
ESI-MS (m/z)111.05 [M+H]⁺Molecular ion peak

Troubleshooting & Optimization

IssuePotential CauseScientific Solution
Low Yield / High Starting Material Recovery Insufficient thermal driving force or degraded POCl₃.Ensure the reaction is heated to at least 80 °C for 6+ hours. Use freshly distilled or high-purity POCl₃, as degraded reagent lowers the active electrophile concentration.
Product is Trapped in Aqueous Phase Incomplete hydrolysis of the iminium salt.The iminium intermediate is highly water-soluble. Ensure the quench mixture is sufficiently basic (pH 8) and allow it to stir for at least 30 minutes before extraction to guarantee complete hydrolysis to the aldehyde.
Dark/Tarry Reaction Mixture Thermal runaway during Vilsmeier reagent formation.Strictly maintain the internal temperature at 0 °C during the dropwise addition of POCl₃ to DMF.

References

  • Title: 1-Methyl-1H-pyrazole-4-carbaldehyde - EvitaChem Source: evitachem.com URL:[2]

  • Title: 930-36-9 | 1-Methylpyrazole | Pyrazoles - Ambeed.com Source: ambeed.com URL:[3]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ugr.es URL:[1]

Sources

Application

High-Efficiency Purification of Pyrazole Carbaldehydes via Column Chromatography: A Mechanistic and Practical Guide

Introduction and Chemical Context Pyrazole carbaldehydes (e.g., pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde derivatives) are indispensable building blocks in modern medicinal chemistry and agrochemical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Pyrazole carbaldehydes (e.g., pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde derivatives) are indispensable building blocks in modern medicinal chemistry and agrochemical development. They serve as critical precursors for the synthesis of kinase inhibitors, fluorescent probes, and complex heterocyclic scaffolds. However, their purification via standard normal-phase silica gel chromatography often presents significant bottlenecks, including severe peak tailing, poor mass recovery, and on-column degradation.

As a Senior Application Scientist, I have observed that successful purification requires moving beyond rote methodology. One must understand the fundamental physicochemical interactions between the pyrazole core, the electrophilic carbaldehyde moiety, and the stationary phase. This guide provides a self-validating, causality-driven framework for isolating high-purity pyrazole carbaldehydes.

Mechanistic Insights: The Dual Challenge of Pyrazoles on Silica

The difficulty in purifying these compounds stems from two distinct chemical vulnerabilities:

  • Lewis Acid-Base Interactions (Tailing): The pyrazole ring contains an sp2 -hybridized basic nitrogen. Standard silica gel possesses free, acidic silanol groups (Si-OH) with a pKa ranging from 4.5 to 8.5. The basic pyrazole nitrogen acts as a strong hydrogen-bond acceptor (and donor, if the N-H is unsubstituted), leading to intense chemisorption and chromatographic tailing.

  • Electrophilic Vulnerability (Degradation): The carbaldehyde group is highly sensitive to acid-catalyzed hydration or acetalization. Prolonged residence time on acidic silica gel—especially when alcoholic modifiers like methanol are used in the eluent—can catalyze the conversion of the aldehyde into an acetal or promote oxidative degradation.

To mitigate these issues, the stationary phase must often be deactivated (neutralized) using a sacrificial amine additive, such as Triethylamine (TEA), which outcompetes the pyrazole for the acidic silanol sites 1.

Mechanism Si Silica Gel (Acidic Silanols) Pz Pyrazole Core (Lewis Base) Si->Pz H-Bonding (Tailing) Ald Carbaldehyde (Acid Sensitive) Si->Ald Acetalization TEA Triethylamine (TEA) TEA->Si Neutralization (Blocks Sites)

Mechanistic interactions during silica gel chromatography of pyrazole carbaldehydes.

Chromatographic Decision Matrix

The purification strategy is dictated primarily by the substitution pattern at the N1 position of the pyrazole ring. N-substituted pyrazoles (e.g., N-alkyl or N-aryl) lack the hydrogen-bond donor capability and generally elute cleanly with standard binary solvent systems like Hexane/Ethyl Acetate 23. Conversely, NH-unsubstituted pyrazoles require stationary phase deactivation.

Workflow A Crude Pyrazole Carbaldehyde B Assess N-Substitution Status A->B C N-Substituted (Low H-Bonding) B->C Alkyl/Aryl present D N-Unsubstituted (High H-Bonding) B->D Free N-H E Standard Silica Gel (230-400 mesh) C->E F TEA-Neutralized Silica (1-3% Et3N Pre-flush) D->F Prevent Tailing G Hexane / EtOAc Gradient E->G H DCM / MeOH Gradient F->H I Purified Target Compound G->I H->I

Decision matrix for chromatographic purification of pyrazole carbaldehydes based on N-substitution.

Quantitative Literature Data Summary

To provide a baseline for your method development, the following table synthesizes validated chromatographic conditions for various pyrazole carbaldehydes from recent literature.

Compound ClassRepresentative StructureStationary PhaseEluent SystemAdditiveRef.
N-Aryl Pyrazole-4-carbaldehyde 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeSilica Gel 60Hexane/EtOAc (3:1 to 1:1)None2
N-Phenyl Pyrazole-3-carbaldehyde 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehydeSilica Gel (60-120 mesh)Hexane/EtOAc (95:5)None3
Alkyne-Substituted Pyrazole 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehydeSilica Gel (230-400 mesh, 60 Å)Hexane/EtOAc (4:1)None4
Highly Polar/Sensitive Pyrazole 5-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carbaldehydeSilica Gel (Flash)Pentane/EtOAc (9:1)3% Et3N1

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating mandatory analytical checkpoints, the researcher can confirm the integrity of the process in real-time, preventing the loss of valuable synthetic intermediates.

Protocol A: 2D-TLC Integrity Assay (Pre-Column Validation)

Causality: Before committing a crude mixture to a column, you must verify that the pyrazole carbaldehyde does not degrade upon extended contact with silica gel.

  • Spotting: Apply a concentrated spot of the crude mixture to the bottom-left corner of a 5x5 cm square silica gel TLC plate.

  • First Elution: Develop the plate in the intended solvent system (e.g., Hexane/EtOAc 3:1).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen.

  • Second Elution: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Checkpoint: Visualize under UV (254 nm). Draw a diagonal line from the origin.

    • Pass: All spots lie perfectly on the 45° diagonal. Proceed to standard chromatography (Protocol B).

    • Fail: Spots appear off the diagonal, indicating on-column degradation (e.g., aldehyde acetalization). You must switch to TEA-deactivated chromatography (Protocol C).

Protocol B: Standard Flash Chromatography (For N-Substituted Pyrazoles)

Causality: N-substituted pyrazoles generally lack the strong hydrogen-bonding capacity of their free N-H counterparts, allowing for standard normal-phase separation 4.

  • Preparation: Slurry pack a glass column with high-purity silica gel (230–400 mesh, 60 Å pore size) using Hexane.

  • Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and apply it evenly to the silica bed.

  • Elution: Run a gradient starting from 100% Hexane, slowly increasing the polarity to 70:30 Hexane/EtOAc.

  • Validation Checkpoint (Mass Balance): After pooling and concentrating the pure fractions, calculate the mass recovery. A recovery of >90% validates that no irreversible chemisorption occurred.

Protocol C: TEA-Deactivated Chromatography (For Sensitive/Unsubstituted Pyrazoles)

Causality: Free N-H pyrazoles will streak down the column due to continuous adsorption/desorption cycles with silanol groups. Pre-flushing with Triethylamine (TEA) caps these acidic sites 1.

  • Deactivation: Prepare a solvent mixture of Pentane/EtOAc (9:1) containing 3% (v/v) Triethylamine. Slurry pack the column with this mixture.

  • Equilibration: Flush the packed column with 2 Column Volumes (CV) of the 3% TEA mixture.

  • Validation Checkpoint (pH Verification): Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must register as basic (pH ~8), confirming the silica bed is fully neutralized.

  • Wash: Flush with 1 CV of standard Pentane/EtOAc (9:1) without TEA to remove excess free amine from the mobile phase, which could otherwise co-elute with your product.

  • Loading & Elution: Load the sample and elute using the standard gradient.

  • Post-Processing: If residual TEA is detected in the final NMR, dissolve the product in DCM, wash once with a mild buffer (pH 6 phosphate buffer), dry over Na2​SO4​ , and concentrate.

References

  • Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations Source: AWS URL: 1

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: 2

  • Title: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Source: Beilstein Journals URL: 3

  • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: Institute of Molecular and Translational Medicine URL: 4

Sources

Method

Application Note: 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde in Targeted Scaffold Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) Executive Summary & Structural Rationale The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7)

Executive Summary & Structural Rationale

The pyrazole nucleus is a privileged scaffold in modern drug discovery, frequently embedded in kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Specifically, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde serves as a highly specialized, electron-rich synthetic intermediate.

The strategic value of this building block lies in its precise substitution pattern:

  • N1-Methylation: Locks the tautomeric state of the pyrazole ring, ensuring predictable regioselectivity during downstream coupling and preventing off-target hydrogen bonding in biological environments.

  • C3-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the heteroaromatic system, subtly deactivating the C5-aldehyde compared to unsubstituted analogs. This deactivation is highly advantageous as it prevents spontaneous auto-oxidation of the aldehyde while maintaining excellent reactivity toward strong nucleophiles.

  • C5-Carbaldehyde: Provides a versatile electrophilic vector for late-stage functionalization, enabling the rapid generation of diverse chemical libraries through reductive aminations, Knoevenagel condensations, and multicomponent reactions (MCRs).

Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertyValue / Description
Chemical Name 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 1454849-88-7
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
SMILES String CN1C(=CC(=N1)OC)C=O
Physical Form Liquid (at Room Temperature)
Storage Conditions Inert atmosphere, 2-8°C (to prevent slow degradation)

Data sourced from verified commercial libraries.

Synthetic Workflows & Methodologies

To maximize the utility of this building block, we outline two field-proven protocols. These methodologies are designed as self-validating systems, incorporating mechanistic causality to explain why specific reagents and conditions are selected.

Protocol A: High-Fidelity Reductive Amination

Objective: Synthesis of secondary or tertiary pyrazolylmethylamines. These motifs are critical in developing 5-HT receptor antagonists and p38α MAP kinase inhibitors[1][2].

Mechanistic Causality: We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE). NaBH(OAc)3​ is a mild reducing agent that selectively reduces iminium ions but reacts extremely slowly with aldehydes. This allows the intermediate imine/iminium to fully form in situ before reduction occurs, preventing the premature reduction of the starting pyrazole-5-carbaldehyde into its corresponding alcohol.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the target primary/secondary amine (1.1 mmol) in anhydrous DCE (5.0 mL, 0.2 M).

  • Acid Catalysis (Optional but Recommended): If utilizing a weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (1.2 mmol) to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol) portion-wise over 5 minutes. The bulky nature of the acetoxy ligands ensures chemoselectivity.

  • Maturation: Stir the suspension at room temperature for 12 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexanes).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure pyrazolylmethylamine.

Protocol B: Multicomponent Knoevenagel Condensation

Objective: Synthesis of complex, pyran-linked pyrazole hybrids, which are frequently evaluated as anticancer scaffolds[3].

Mechanistic Causality: This one-pot, three-component reaction utilizes L-proline as an organocatalyst. L-proline activates the C5-aldehyde via the formation of a highly reactive iminium intermediate, which lowers the LUMO energy of the electrophile. This facilitates rapid nucleophilic attack by active methylene compounds (e.g., malononitrile) without requiring harsh inorganic bases that could cleave the C3-methoxy ether linkage.

Step-by-Step Procedure:

  • Reagent Assembly: To a 25 mL reaction vial, add 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a secondary enolizable component (e.g., a phthalazinone derivative, 1.0 mmol).

  • Catalyst Addition: Add L-proline (20 mol%, 0.2 mmol) and absolute ethanol (5.0 mL).

  • Thermal Activation: Heat the mixture to 70–75 °C under continuous stirring for 50–60 minutes. The reaction typically proceeds via a tandem Knoevenagel condensation followed by Michael addition and cyclization.

  • Isolation: Upon completion (indicated by the precipitation of the product and confirmed by TLC), cool the mixture to 0 °C in an ice bath.

  • Purification: Filter the resulting solid precipitate under vacuum, wash with ice-cold ethanol ( 2×2 mL), and recrystallize from hot ethanol to afford the analytically pure pyran-linked pyrazole hybrid.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics for the protocols described above, providing a benchmark for reaction optimization.

ParameterProtocol A: Reductive AminationProtocol B: Multicomponent Condensation
Core Transformation Aldehyde AmineAldehyde Pyran-linked Heterocycle
Key Reagents NaBH(OAc)3​ , Amine, AcOHMalononitrile, Enolizable partner, L-proline
Solvent / Temp DCE / 25 °CEthanol / 70–75 °C
Reaction Time 12–14 hours1 hour
Typical Yield 75% – 88%80% – 90%
Primary Application Kinase / GPCR Inhibitor ScaffoldsAnticancer / Cytotoxic Agent Discovery

Visualizing the Synthetic and Biological Context

To conceptualize the utility of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, the following diagrams map its synthetic divergence and the downstream biological application of its derivatives.

Synthetic Diversification Workflow

SynthWorkflow Core 3-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde RA Reductive Amination (NaBH(OAc)3, DCE) Core->RA Amines KC Knoevenagel Condensation (Active Methylene, Base) Core->KC Malononitrile SB Schiff Base Formation (Primary Amines, EtOH) Core->SB Chitosan/Anilines Amine Secondary/Tertiary Amines (Kinase/GPCR Inhibitors) RA->Amine Alkene Pyran-linked Hybrids (Anticancer Scaffolds) KC->Alkene Imine Azomethine Ligands (Metal Chelators/Antibacterial) SB->Imine

Divergent synthetic pathways utilizing the C5-carbaldehyde vector for library generation.

Biological Signaling Context: MAPK Pathway Modulation

Pyrazole-derived amines (synthesized via Protocol A) are heavily utilized as ATP-competitive or allosteric inhibitors of the p38 MAP kinase pathway, a primary driver of inflammatory diseases[2].

Signaling Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) MKK36 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK36 p38 p38α MAP Kinase MKK36->p38 Downstream MAPKAPK2 / ATF2 p38->Downstream Inhibitor Pyrazole-Derived Amine Inhibitor Inhibitor->p38 Allosteric/ATP-competitive Inhibition Response Inflammation & Apoptosis Downstream->Response

Mechanism of action for pyrazole-derived scaffolds in p38α MAP Kinase pathway inhibition.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Biologically Active Schiff Base Derivatives from Pyrazole Aldehydes

Introduction: The Pyrazole-Schiff Base Scaffold in Modern Drug Discovery The confluence of pyrazole and Schiff base moieties into a single molecular architecture has yielded a class of compounds with remarkable pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-Schiff Base Scaffold in Modern Drug Discovery

The confluence of pyrazole and Schiff base moieties into a single molecular architecture has yielded a class of compounds with remarkable pharmacological potential. Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (an anti-inflammatory agent).[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2] Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound.[3] The imine bond is not merely a structural linker but is often critical to the biological activity of the molecule, enabling interactions with various biological targets.[4]

The strategic fusion of these two pharmacophores generates pyrazole-based Schiff bases, which have garnered significant attention for their enhanced and often synergistic biological activities.[2][5] These hybrid molecules are being extensively investigated as multi-target agents for complex diseases, showing promise as anti-diabetic, anti-Alzheimer's, and cytotoxic agents.[5][6] This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of pyrazole-Schiff base derivatives, offering detailed protocols for researchers in synthetic chemistry and drug development.

Reaction Mechanism: Acid-Catalyzed Imine Formation

The synthesis of a Schiff base from a pyrazole aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which is crucial for activating the carbonyl group and facilitating the dehydration step.[7][8][9] The reaction proceeds in two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to form the imine.[10][11]

The mechanism can be detailed as follows:

  • Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the pyrazole aldehyde, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack : The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine.[8]

  • Protonation of the Hydroxyl Group : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[8]

  • Dehydration : The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine, or an iminium ion.

  • Deprotonation : A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.[9][11]

The entire process is reversible, and the equilibrium can be driven towards the product by removing water as it is formed.[11]

Schiff Base Formation Mechanism Start Pyrazole Aldehyde (R-CHO) + Primary Amine (R'-NH2) Protonation Protonation of Carbonyl Oxygen (Acid Catalyst, H+) Start->Protonation Step 1 ActivatedCarbonyl Activated Electrophilic Carbonyl Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Amine ActivatedCarbonyl->NucleophilicAttack Step 2 Carbinolamine Carbinolamine Intermediate NucleophilicAttack->Carbinolamine Step 3: Proton Transfer ProtonationOH Protonation of Hydroxyl Group Carbinolamine->ProtonationOH Step 4 GoodLeavingGroup Activated Intermediate (-OH2+) ProtonationOH->GoodLeavingGroup Dehydration Elimination of Water (H2O) GoodLeavingGroup->Dehydration Step 5 IminiumIon Iminium Ion Dehydration->IminiumIon DeprotonationN Deprotonation of Nitrogen IminiumIon->DeprotonationN Step 6 End Pyrazole Schiff Base (R-CH=N-R') + Regenerated H+ DeprotonationN->End

Caption: Acid-catalyzed mechanism for the formation of a Schiff base from a pyrazole aldehyde.

Experimental Protocols

This section provides a detailed, field-proven protocol for the synthesis of a representative pyrazole-Schiff base derivative.

Part 1: Materials and Equipment

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (or other substituted pyrazole aldehyde)

  • Substituted aromatic primary amine (e.g., 4-methylaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 60-120 mesh)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Part 2: Synthesis Workflow

The general workflow for the synthesis and purification of pyrazole-Schiff bases is outlined below.

Experimental Workflow Reagents 1. Reagent Preparation - Pyrazole Aldehyde - Primary Amine - Ethanol (Solvent) - Acetic Acid (Catalyst) Reaction 2. Condensation Reaction - Dissolve reactants in ethanol - Add catalytic acid - Reflux for 4-8 hours Reagents->Reaction Monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Product Isolation & Work-up - Cool reaction mixture - Pour into crushed ice - Filter the precipitate Monitoring->Workup Upon completion Purification 5. Purification - Recrystallization from Ethanol OR - Column Chromatography Workup->Purification Characterization 6. Product Characterization - Melting Point - FT-IR Spectroscopy - NMR (1H, 13C) Spectroscopy - Mass Spectrometry Purification->Characterization FinalProduct Pure Pyrazole-Schiff Base Derivative Characterization->FinalProduct

Caption: General experimental workflow for pyrazole-Schiff base synthesis.

Part 3: Step-by-Step Synthesis Protocol

(Example: Synthesis of (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline)

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (e.g., 0.01 mol) and 4-methylaniline (0.01 mol) in 30-40 mL of absolute ethanol.[12]

  • Catalyst Addition : To the stirred solution, add a few drops (e.g., 5-10 drops) of glacial acetic acid.[12] The addition of a catalytic amount of acid is crucial for the reaction to proceed efficiently.[13]

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.[12][14]

  • Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The reaction is considered complete when the starting material spots have disappeared (typically after 4-8 hours).

  • Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice with stirring.[3] A solid product should precipitate out.

  • Filtration : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove any soluble impurities.

  • Purification :

    • Method A: Recrystallization : This is the most common and often sufficient method for purification.[15] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified crystals and dry them in a desiccator.[15][16]

    • Method B: Column Chromatography : If recrystallization does not yield a pure product, column chromatography can be employed.[12][16] Slurry pack a column with silica gel in hexane. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with a gradient of hexane-ethyl acetate, collecting fractions and analyzing them by TLC to isolate the pure compound.

  • Drying : Dry the purified product under vacuum to obtain the final pyrazole-Schiff base derivative as a crystalline solid.

Characterization of Pyrazole-Schiff Base Derivatives

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.

Table 1: Typical Spectroscopic Data for a Pyrazole-Schiff Base Derivative

Technique Functional Group Characteristic Signal / Chemical Shift Reference
FT-IR Azomethine (C=N)Strong absorption band at ~1590-1650 cm⁻¹[13][17]
Aromatic (C=C)Bands in the region of ~1450-1600 cm⁻¹[18]
C-H (Aromatic)Stretching vibrations > 3000 cm⁻¹[13]
¹H NMR Azomethine proton (-CH=N-)Singlet at δ 8.5-9.2 ppm[12][19]
Pyrazole proton (C5-H)Singlet at δ ~8.5 ppm[12]
Aromatic protonsMultiplets in the region of δ 7.0-8.0 ppm[12][18]
Methyl protons (-CH₃)Singlet at δ ~2.3 ppm (if present)[18]
¹³C NMR Azomethine carbon (-C H=N-)Signal at δ ~153-163 ppm[19]
Pyrazole carbonsSignals typically between δ 110-155 ppm[12]
Aromatic carbonsSignals in the region of δ 120-150 ppm[18]

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

Applications in Drug Development and Research

The structural versatility of pyrazole-Schiff base derivatives allows for fine-tuning of their physicochemical properties, making them highly attractive for medicinal chemistry applications.[1] Their biological activities are broad and significant:

  • Antimicrobial and Antifungal Activity : Many derivatives show potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

  • Anticancer Activity : These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancer cells.[6][12]

  • Anti-inflammatory Activity : Following the legacy of pyrazole-based drugs like Celecoxib, many Schiff base derivatives exhibit potent anti-inflammatory properties, often through the inhibition of COX enzymes.[1]

  • Antidiabetic and Anti-Alzheimer's Agents : Recent studies have highlighted the potential of these compounds as multi-target agents, showing inhibitory effects on enzymes like α-amylase and acetylcholinesterase, which are implicated in diabetes and Alzheimer's disease, respectively.[5][6]

  • Other Applications : Beyond medicine, these compounds are used as fluorescent sensors, corrosion inhibitors, and catalysts in various chemical reactions.[2]

The continued exploration of this chemical scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

  • Shahzad, A., et al. (2025). A SHORT REVIEW OF BIOLOGICAL AND NON-BIOLOGICAL APPLICATIONS OF PYRAZOLE BASED-SCHIFF BASES. American Journal of Research, 3(9). [Link]

  • Gaikwad, S. B., & Pawar, Y. D. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals, 17(5), 655. [Link]

  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed, 17(5), 655. [Link]

  • Unknown Author. (n.d.). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Academia.edu. [Link]

  • Shahzad, A., et al. (2025). A short review of biological and non-biological applications of pyrazole based-schiff bases. American Journal of Research. [Link]

  • Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Hassan, A. S., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2631. [Link]

  • LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Unknown Author. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Unknown Author. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Unknown Author. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]

  • Unknown Author. (n.d.). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]

  • Unknown Author. (2014). Synthesis and Characterization New Schiff Bases,Pyrazole and Pyrazoline Compounds Derived From Acid Hydrazide Containing Isoxazoline. Ibn Al-Haitham Journal for Pure and Applied Science, 27(3). [Link]

  • Ndlangamandla, N. (2021). Is there an effective way of purifying schiff bases?. ResearchGate. [Link]

  • Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. [Link]

  • Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(ii), 0-0. [Link]

  • Chemistry Steps. (2020). Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]

  • Shetty, P. R., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Condensation Reactions of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its prevalence in blockbuster drugs highlights its significance as a privileged scaffold in drug discovery. The inherent structural features of the pyrazole ring, including its planarity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can effectively interact with biological targets.[3][4]

The subject of this guide, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde , is a versatile building block for the synthesis of a diverse array of pyrazole derivatives. The aldehyde functionality at the C5 position serves as a reactive handle for various carbon-carbon bond-forming reactions, most notably condensation reactions. These reactions allow for the facile introduction of diverse substituents and the construction of more complex molecular architectures, which is a key strategy in the exploration of chemical space for novel therapeutic agents. The methoxy and N-methyl groups on the pyrazole ring modulate the electronic properties of the aldehyde, influencing its reactivity and providing additional points for potential interaction with biological targets.

This document provides an in-depth guide to the key condensation reactions of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel pyrazole-containing entities.

I. Knoevenagel Condensation: Synthesis of Pyrazolyl-Acrylonitrile Derivatives

The Knoevenagel condensation is a highly reliable method for the formation of a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[5][6] This reaction is particularly valuable for synthesizing α,β-unsaturated systems, which are themselves important intermediates in organic synthesis and often exhibit biological activity.

When 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is reacted with an active methylene compound like malononitrile, it yields a 2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)acrylonitrile derivative. The electron-withdrawing nature of the two nitrile groups in malononitrile makes the methylene protons acidic enough to be removed by a weak base.

Causality in Experimental Design:
  • Catalyst Selection: Weak bases such as piperidine or ammonium acetate are commonly employed to avoid self-condensation of the aldehyde.[4] The catalyst's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.

  • Solvent Choice: The choice of solvent can influence reaction rates and yields. Alcohols like ethanol or methanol are often suitable, as they can dissolve both the reactants and the catalyst.[1] In some "green" chemistry approaches, the reaction can be performed under solvent-free conditions or in aqueous media.[7]

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating to drive the reaction to completion.[5] Microwave irradiation can also be employed to significantly reduce reaction times.[1]

dot graph Knoevenagel_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, label="Knoevenagel Condensation Mechanism", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Aldehyde [label="3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde"]; Malononitrile [label="Malononitrile\n(Active Methylene)"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbanion [label="Carbanion Intermediate"]; Adduct [label="Aldol-type Adduct"]; Product [label="(E)-3-(3-methoxy-1-methyl-1H-pyrazol-5-yl)acrylonitrile"]; Water [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Malononitrile -> Carbanion [label=" Deprotonation"]; Base -> Carbanion [style=invis]; // for layout Aldehyde -> Adduct [label=" Nucleophilic Attack"]; Carbanion -> Adduct [style=invis]; // for layout Adduct -> Product [label=" Dehydration"]; Product -> Water [style=invis]; // for layout } Knoevenagel Condensation Workflow

Experimental Protocol: Synthesis of (E)-3-(3-methoxy-1-methyl-1H-pyrazol-5-yl)acrylonitrile

Materials:

  • 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol) or a catalytic amount of ammonium acetate

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (5 mL).

  • Add a catalytic amount of piperidine (approximately 0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 1-3 hours), the product may precipitate from the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure (E)-3-(3-methoxy-1-methyl-1H-pyrazol-5-yl)acrylonitrile.

Microwave-Assisted Protocol:

  • Combine the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) in a microwave reactor vessel.[1]

  • Irradiate the mixture at 60°C and 20 W for 30 minutes.[1]

  • After cooling, filter the solution and wash the solid with water (3 x 5 mL).[1]

  • Recrystallize the product from a hexane/dichloromethane mixture (1:1) to yield the pure compound.[1]

Parameter Conventional Method Microwave-Assisted Method
Catalyst Piperidine or Ammonium AcetateNone (or base-free)
Solvent EthanolMethanol
Temperature Room Temperature60 °C
Time 1-3 hours30 minutes
Yield Good to ExcellentGood to Excellent

II. Wittig Reaction: Olefination to Pyrazolyl-Alkenes

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[8] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[2] A key advantage of the Wittig reaction is the unambiguous placement of the double bond in the product.

The reaction of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde with a phosphonium ylide allows for the introduction of a variety of substituents at the olefinic position, depending on the structure of the ylide. This versatility is highly valuable in drug discovery for structure-activity relationship (SAR) studies.

Causality in Experimental Design:
  • Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base like sodium ethoxide, n-butyllithium, or sodium hydride.[2] The choice of base depends on the acidity of the protons on the carbon adjacent to the phosphorus.

  • Stereoselectivity: The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. Stabilized ylides (containing electron-withdrawing groups) generally lead to the E-alkene, while non-stabilized ylides (containing alkyl or aryl groups) tend to give the Z-alkene.[8]

  • Solvent and Temperature: Anhydrous solvents such as tetrahydrofuran (THF) or ethanol are crucial as the ylide is moisture-sensitive.[2] The reaction is often initiated at low temperatures and then allowed to warm to room temperature.

dot graph Wittig_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, label="Wittig Reaction Mechanism", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Aldehyde [label="3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde"]; Ylide [label="Phosphorus Ylide"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"]; Alkene [label="Pyrazolyl-Alkenes"]; PhosphineOxide [label="Triphenylphosphine Oxide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Aldehyde -> Oxaphosphetane [label=" [2+2] Cycloaddition"]; Ylide -> Oxaphosphetane [style=invis]; Oxaphosphetane -> Alkene [label=" Cycloreversion"]; Oxaphosphetane -> PhosphineOxide; } Wittig Reaction Workflow

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.0 mmol)

  • Strong base (e.g., sodium ethoxide, 2.5 M solution in ethanol) (1.0 mmol)

  • 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Anhydrous ethanol or THF (10 mL)

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.0 mmol) in anhydrous ethanol (5 mL).

  • Cool the suspension in an ice bath and add the sodium ethoxide solution (1.0 mmol) dropwise with stirring. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0°C for 15-30 minutes.

  • In a separate flask, dissolve 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) in anhydrous ethanol (5 mL).

  • Add the aldehyde solution to the ylide mixture dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by column chromatography on silica gel.

III. Claisen-Schmidt (Aldol) Condensation: Synthesis of Pyrazolyl-Chalcones

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and another enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[9] When an aromatic aldehyde is reacted with a ketone, the resulting α,β-unsaturated ketone is known as a chalcone.

The reaction of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde with an acetophenone derivative in the presence of a base like sodium hydroxide or potassium hydroxide yields a pyrazolyl-chalcone. These chalcones are not only valuable synthetic intermediates but also exhibit a wide range of biological activities.

Causality in Experimental Design:
  • Base Catalyst: A strong base like NaOH or KOH is typically used to generate the enolate of the ketone, which then acts as the nucleophile.[9] The concentration of the base can affect the reaction rate and the formation of side products.

  • Solvent System: A protic solvent like ethanol is commonly used as it can dissolve the reactants and the base.[9]

  • Temperature Control: The initial aldol addition is often carried out at a lower temperature to control the reaction, followed by heating to promote dehydration to the chalcone.

dot graph Aldol_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, label="Claisen-Schmidt Condensation Mechanism", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Ketone [label="Acetophenone"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate"]; Aldehyde [label="3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde"]; Adduct [label="β-Hydroxy Ketone"]; Chalcone [label="Pyrazolyl-Chalcone"]; Water [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ketone -> Enolate [label=" Deprotonation"]; Base -> Enolate [style=invis]; Aldehyde -> Adduct [label=" Nucleophilic Attack"]; Enolate -> Adduct [style=invis]; Adduct -> Chalcone [label=" Dehydration"]; Chalcone -> Water [style=invis]; } Claisen-Schmidt Condensation Workflow

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(3-methoxy-1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

Materials:

  • 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone) (1.0 mmol)

  • Sodium hydroxide (2.0 mmol)

  • Ethanol (10 mL)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Prepare a solution of sodium hydroxide (2.0 mmol) in a small amount of water and add it dropwise to the reaction mixture with stirring.

  • Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the completion of the reaction. The formation of the chalcone is often accompanied by a color change and/or the precipitation of the product.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolyl-chalcone.

Characterization Data of Representative Condensation Products

The following table summarizes expected spectroscopic data for the products of the condensation reactions of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. Actual values may vary slightly based on the specific reaction conditions and the substituents on the other reactant.

Product ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
(E)-3-(3-methoxy-1-methyl-1H-pyrazol-5-yl)acrylonitrile ~7.5 (d, 1H, vinyl), ~6.5 (s, 1H, pyrazole-H), ~5.8 (d, 1H, vinyl), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, NCH₃)~160 (pyrazole-C), ~150 (vinyl-C), ~140 (pyrazole-C), ~118 (CN), ~100 (pyrazole-CH), ~95 (vinyl-CH), ~56 (OCH₃), ~36 (NCH₃)~2220 (C≡N), ~1620 (C=C), ~1580 (pyrazole ring)M+
(E)-1-Phenyl-3-(3-methoxy-1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one ~8.0-7.4 (m, 7H, Ar-H & vinyl), ~6.8 (s, 1H, pyrazole-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, NCH₃)~190 (C=O), ~160 (pyrazole-C), ~150 (pyrazole-C), ~140 (vinyl-CH), ~135-128 (Ar-C), ~120 (vinyl-CH), ~100 (pyrazole-CH), ~56 (OCH₃), ~36 (NCH₃)~1660 (C=O), ~1600 (C=C), ~1580 (pyrazole ring)M+
(E)-1-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-2-phenylethene ~7.5-7.2 (m, 6H, Ar-H & vinyl), ~6.5 (s, 1H, pyrazole-H), ~7.0 (d, 1H, vinyl), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, NCH₃)~160 (pyrazole-C), ~150 (pyrazole-C), ~137 (Ar-C), ~130-125 (Ar-CH & vinyl-CH), ~100 (pyrazole-CH), ~56 (OCH₃), ~36 (NCH₃)~1600 (C=C), ~1580 (pyrazole ring), ~960 (trans C-H bend)M+

Conclusion

The condensation reactions of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde represent a powerful and versatile strategy for the synthesis of a wide range of novel pyrazole derivatives. The Knoevenagel, Wittig, and Claisen-Schmidt reactions provide reliable and efficient routes to pyrazolyl-acrylonitriles, -alkenes, and -chalcones, respectively. These products serve as valuable scaffolds for further chemical modification and are promising candidates for biological evaluation in drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of the chemical space around the pyrazole nucleus, ultimately contributing to the development of new therapeutic agents.

References

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  • Wittig Reaction - OpenBU. (URL: [Link])

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. (URL: [Link])

  • Knoevenagel Condensation. (URL: [Link])

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (URL: [Link])

  • The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])

  • A Solvent Free Wittig Reaction. (URL: [Link])

  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds | Organic Letters - ACS Publications. (URL: [Link])

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. (URL: [Link])

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF - ResearchGate. (URL: [Link])

  • The Wittig Reaction. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. (URL: [Link])

  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal - MDPI. (URL: [Link])

  • One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity - Semantic Scholar. (URL: [Link])

  • Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of Novel Heteroarylacrylonitrile Derivatives Containing Pyrazole Scaffold - DergiPark. (URL: [Link])

  • Synthesis of 3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one Derivatives via a - Figshare. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

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  • Design, Synthesis and Characterization of Novel (E)-3-(3-Morpholino-1-(m-Tolyl)-5-(Trifluoromethyl)-1H-Pyrazol-4-Yl)-N-Phenylacrylamide Derivatives and Their Antimicrobial, Antimalarial and Antitubercular Activities - ResearchGate. (URL: [Link]_)

  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (URL: [Link])

  • Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation - MDPI. (URL: [Link])

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Application

Palladium-catalyzed cross-coupling reactions for pyrazole functionalization

Advanced Application Notes: Palladium-Catalyzed Cross-Coupling for Pyrazole Functionalization Introduction Pyrazoles represent a privileged pharmacophore class in medicinal chemistry and materials science. Functionalizin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: Palladium-Catalyzed Cross-Coupling for Pyrazole Functionalization

Introduction

Pyrazoles represent a privileged pharmacophore class in medicinal chemistry and materials science. Functionalizing the pyrazole core—specifically at the C3, C4, C5, and N1 positions—with high regioselectivity is a critical objective in drug development. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation, provide a highly robust toolkit for this purpose[1]. This guide details the mechanistic rationale, optimized conditions, and validated protocols for functionalizing pyrazoles, ensuring reproducible and high-yielding synthetic workflows.

Mechanistic Insights & Causality

The Challenge of Pyrazole Coordination: Unprotected pyrazoles possess strong Lewis basicity, which can lead to the formation of stable, off-cycle palladium-azole oligomers. This effectively poisons the catalyst and halts the reaction[2]. To circumvent this, two primary strategies are employed:

  • N-Protection: Utilizing robust protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or benzyl prevents N-coordination to the palladium center, maintaining the catalyst in the active cycle[3]. The SEM group is particularly advantageous as it can be transposed to enable sequential functionalizations[3].

  • Sterically Demanding Ligands: For unprotected pyrazoles or challenging C-N couplings, the use of bulky biaryl phosphine ligands (e.g., XPhos, BippyPhos) is critical. The steric bulk prevents the formation of unreactive Pd-bis(azole) complexes and accelerates the reductive elimination step[4][5].

Direct C-H Arylation vs. Traditional Cross-Coupling: While Suzuki-Miyaura coupling requires pre-functionalized halopyrazoles (typically at C4 due to the substrate's electrophilic halogenation preference), direct C-H arylation allows for functionalization at C5 without pre-activation[3]. The use of a carboxylate base (e.g., KOPiv) is mechanistically essential here, as the pivalate anion acts as an internal proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy for C-H cleavage[3].

G Start Pyrazole Substrate Sub1 Pre-functionalized (e.g., 4-Bromo) Start->Sub1 Halogenation Sub2 Unactivated C-H (e.g., C5-H) Start->Sub2 Direct use Cat1 Pd(0) + XPhos/SPhos Suzuki/Buchwald Sub1->Cat1 Transmetalation Cat2 Pd(OAc)2 + KOPiv CMD Pathway Sub2->Cat2 C-H Activation Prod1 C4-Functionalized Pyrazole Cat1->Prod1 Reductive Elim. Prod2 C5-Arylated Pyrazole Cat2->Prod2 Reductive Elim.

Divergent Pd-catalyzed functionalization pathways for pyrazole cores.

Quantitative Data: Reaction Optimization Summary

To provide a baseline for reaction design, the following table synthesizes optimal parameters for various pyrazole functionalizations based on empirical validation[1][3][5].

Reaction TypeTarget PositionCatalyst / LigandBase / AdditiveSolvent & TempTypical Yield
Suzuki-Miyaura C4Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)Toluene/H₂O (100 °C)85-95%
Suzuki-Miyaura C4 (Steric)Pd₂(dba)₃ / XPhosK₃PO₄ (2.0 eq)Toluene (100 °C)75-90%
Buchwald-Hartwig C4Pd₂(dba)₃ / XPhosNaOt-Bu (1.5 eq)Toluene (80 °C)70-85%
Direct C-H Arylation C5Pd(OAc)₂ / P(n-Bu)Ad₂KOPiv (3.0 eq)DMA (140 °C)65-80%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 1-Benzyl-4-bromo-1H-pyrazole

Rationale : This protocol utilizes Pd(dppf)Cl₂ for robust C-C bond formation at the C4 position. The biphasic toluene/water system ensures the solubility of both the organic substrate and the inorganic base, driving the transmetalation step forward[1].

Materials :

  • 1-Benzyl-4-bromo-1H-pyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • Toluene (4 mL) and Degassed H₂O (1 mL)

Step-by-Step Methodology :

  • Assembly : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-benzyl-4-bromo-1H-pyrazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere : Evacuate the tube and backfill with argon. Repeat this cycle three times. Self-Validation: The catalyst should remain a distinct powder; premature blackening indicates oxygen contamination.

  • Solvent Addition : Inject sparged toluene and water via syringe. Seal the tube securely.

  • Reaction : Heat the vigorously stirring mixture to 100 °C for 12 hours. Self-Validation: The biphasic mixture will typically transition from a reddish-orange suspension to a darker, homogeneous organic layer as the Pd(0) active species is generated and consumed.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer twice with EtOAc, and wash the combined organics with brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol 2: Regioselective C5 C-H Arylation of SEM-Protected Pyrazoles

Rationale : Direct C-H arylation bypasses the need for prior halogenation. The SEM protecting group prevents N-coordination to Pd. KOPiv is critical as it facilitates the Concerted Metalation-Deprotonation (CMD) transition state[3].

Materials :

  • 1-SEM-pyrazole (1.0 mmol)

  • Aryl bromide (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • P(n-Bu)Ad₂ (0.075 mmol, 7.5 mol%)

  • KOPiv (3.0 mmol)

  • Anhydrous DMA (4 mL)

Step-by-Step Methodology :

  • Assembly : In a glovebox or under strict argon flow, combine Pd(OAc)₂, P(n-Bu)Ad₂, and KOPiv in a pressure vial.

  • Reagent Addition : Add the 1-SEM-pyrazole and aryl bromide dissolved in anhydrous DMA.

  • Heating : Seal the vial with a Teflon-lined cap and heat at 140 °C for 12 hours. Self-Validation: A color change to deep brown/black is expected at this temperature, indicating the formation of the active Pd(0) species and subsequent oxidative addition.

  • Quenching : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and insoluble salts.

  • Isolation : Wash the filtrate with 5% aqueous LiCl (to remove DMA) and brine. Dry over MgSO₄, concentrate, and purify via chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-Halopyrazoles

Rationale : Forming C-N bonds on electron-rich heterocycles is challenging due to competing reductive dehalogenation. Utilizing a highly sterically hindered ligand like XPhos promotes the reductive elimination of the amine product over off-cycle side reactions[5].

Materials :

  • 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOt-Bu (1.5 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology :

  • Catalyst Pre-activation : In a Schlenk flask under argon, combine Pd₂(dba)₃ and XPhos in 2 mL of toluene. Stir at room temperature for 15 minutes. Self-Validation: The dark purple solution of Pd₂(dba)₃ will turn dark red/brown, indicating ligand exchange and formation of the active L-Pd(0) species.

  • Substrate Addition : Add the 4-bromopyrazole, amine, and NaOt-Bu, followed by the remaining 3 mL of toluene.

  • Coupling : Heat the mixture at 80 °C for 3-5 hours. Self-Validation: Monitor by TLC; the disappearance of the higher-Rf bromopyrazole spot confirms conversion.

  • Workup : Cool the mixture, filter through Celite, and concentrate. Purify by flash chromatography.

Troubleshooting Workflow

When cross-coupling yields are suboptimal, systematic troubleshooting is required. The following decision tree outlines the logical progression for identifying and resolving common failure modes in pyrazole functionalization.

Troubleshooting Start Low Yield / Incomplete Conversion CheckPd Is Pd black precipitating early (< 1 hr)? Start->CheckPd YesPd Catalyst Deactivation CheckPd->YesPd Yes NoPd Slow Oxidative Addition or Transmetalation CheckPd->NoPd No Sol1 Action: Switch to bulkier ligand (XPhos) or protect pyrazole N-H YesPd->Sol1 Sol2 Action: Change base (e.g., K2CO3 to Cs2CO3) or increase temperature NoPd->Sol2

Decision tree for troubleshooting low yields in pyrazole cross-coupling.

References

  • [3] C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC (National Institutes of Health). URL:[Link]

  • [2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace. URL:[Link]

  • [4] Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. URL:[Link]

  • [5] Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing. URL:[Link]

Sources

Method

The Analyst's Compass: A Multi-technique Guide to the Comprehensive Characterization of Pyrazole Compounds

An Application Note and Protocol Guide Introduction: The Pyrazole Scaffold and the Analytical Imperative Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction: The Pyrazole Scaffold and the Analytical Imperative

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their remarkable structural versatility allows them to serve as key pharmacophores in a vast array of therapeutic agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise biological activity of a pyrazole derivative is intrinsically linked to its three-dimensional structure, substituent orientation, and purity. Therefore, its unambiguous characterization is not merely a procedural step but a fundamental requirement for meaningful structure-activity relationship (SAR) studies and the successful development of safe and effective pharmaceuticals.[1][2]

This guide provides an in-depth exploration of the primary analytical techniques for pyrazole characterization. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices, empowering the analyst to tackle the unique challenges presented by this important class of compounds.

The Characterization Workflow: A Holistic Approach

A single technique is rarely sufficient for full characterization. A multi-technique, orthogonal approach is essential to build a complete and irrefutable profile of a pyrazole compound. This workflow ensures that identity, structure, purity, and solid-state properties are all thoroughly investigated.

cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization Synthesized_Product Crude Pyrazole Product Purification Purification (Column Chromatography, Recrystallization) Synthesized_Product->Purification NMR NMR Spectroscopy (Structure, Tautomerism) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS Chroma Chromatography (Purity, Quantification) Purification->Chroma Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Final_Report Final Characterization Report NMR->Final_Report FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR MS->Final_Report Chroma->MS Chroma->Final_Report Xray->Final_Report UVVis UV-Vis Spectroscopy (Electronic Transitions) FTIR->UVVis FTIR->Final_Report UVVis->Final_Report

Figure 1: A generalized workflow for the synthesis and comprehensive characterization of pyrazole derivatives.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for elucidating the molecular structure of pyrazole derivatives in solution.[5][6] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive assignment of the molecular skeleton and its substituents.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it slows down the proton exchange of the N-H group, resulting in a sharper, more easily identifiable signal.[7] For compounds with potential tautomerism, low-temperature NMR may be required to slow the interconversion, allowing signals from both tautomers to be observed.[7]

Key Challenge: Annular Tautomerism

N-unsubstituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers. This can complicate NMR spectra, leading to averaged signals or a greater number of signals than expected if the exchange is slow on the NMR timescale.[7][8]

Figure 2: The effect of rapid annular tautomerism on the NMR spectra of N-unsubstituted pyrazoles.[7]

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • D₂O Exchange: To confirm the N-H proton signal, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal will broaden or disappear due to proton-deuterium exchange.[7]

  • ¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (if required): For complex structures, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, crucial for assigning quaternary carbons and linking molecular fragments.[7]

Data Interpretation
Nucleus Typical Chemical Shift (δ, ppm) Notes
¹H NMR
N-H10.0 - 14.0 (broad)Highly dependent on solvent and concentration; disappears on D₂O exchange.[7]
Pyrazole C4-H6.0 - 6.5Typically a triplet or singlet depending on substitution.[9]
Pyrazole C3-H / C5-H7.5 - 8.5Chemical shifts are influenced by substituents and tautomeric form.[9]
¹³C NMR
Pyrazole C4~105Generally the most upfield carbon of the pyrazole ring.[9]
Pyrazole C3 / C5130 - 155Highly dependent on substitution and tautomerism.[9][10]

Mass Spectrometry (MS): Weighing the Evidence

MS is essential for determining the molecular weight of the pyrazole compound and providing structural information through analysis of its fragmentation patterns.[11][12] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[4]

Causality Behind Experimental Choices: Electron Ionization (EI) is a high-energy technique that provides rich fragmentation data, useful for structural elucidation of unknown compounds.[13] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, making it ideal for confirming the molecular weight of a known target compound with minimal fragmentation.[9][12]

Common Fragmentation Pathways

The pyrazole ring is relatively stable, but under EI conditions, it undergoes characteristic fragmentation. The two most important fragmentation processes are the expulsion of a neutral hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[13][14]

Protocol 2: GC-MS Analysis for Volatile Pyrazoles
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the pyrazole derivative in a volatile solvent like dichloromethane or ethyl acetate.[15]

  • Instrumentation & Conditions:

    • GC System: Use a capillary column suitable for heterocyclic compounds (e.g., DB-5ms).

    • Injector: Set to 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This is a starting point and must be optimized).[9]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

      • Mass Range: Scan from m/z 40 to 400.[9]

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess purity. Examine the mass spectrum of the main peak for the molecular ion (M⁺) and characteristic fragment ions.

Data Interpretation
Ion Description Significance
[M]⁺• Molecular IonConfirms the molecular weight of the compound.
[M-H]⁺ Loss of a hydrogen radicalA common fragmentation step, often preceding further fragmentation.[13]
[M-27]⁺ Loss of HCNA hallmark fragmentation pathway for the pyrazole ring.[13]
[M-28]⁺ Loss of N₂Another key fragmentation pathway, indicating the presence of the pyrazole core.[13]

Chromatographic Techniques: The Purity Standard

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for assessing the purity of pyrazole compounds.[2][9] They separate the target compound from impurities such as starting materials, byproducts, and regioisomers.[2][15]

Causality Behind Experimental Choices: Reversed-Phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar pyrazole derivatives.[12][16] A C18 column is typically used as the stationary phase, which retains compounds based on their hydrophobicity. The mobile phase is a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[16][17]

Protocol 3: RP-HPLC for Purity Assessment
  • System Preparation:

    • HPLC System: A standard system with a UV detector, pump, and autosampler.[16]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[12]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[12]

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the pyrazole compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.[12]

  • Chromatographic Conditions:

Parameter Condition
Mobile Phase Gradient: 5% B to 95% B over 15 min.
Flow Rate 1.0 mL/min.[16]
Column Temp. 30 °C.[12]
Injection Vol. 10 µL.[12]
Detection UV at 254 nm (or at the λₘₐₓ of the compound).[12]
  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

X-ray Crystallography: The Definitive Structure

For crystalline pyrazole compounds, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state.[1][18] It yields precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding structure-activity relationships and for rational drug design.[1]

Protocol 4: Single-Crystal X-ray Diffraction (Generalized)
  • Crystal Growth & Selection: Grow a suitable single crystal of the pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Select a high-quality crystal under a polarizing microscope.[1]

  • Mounting and Data Collection: Mount the crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[1] Collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule.

  • Data Analysis and Visualization: Refine the structural model against the experimental data to obtain the final, precise structure. This provides exact coordinates for each atom, allowing for detailed analysis of the molecular geometry and crystal packing.[1]

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] For pyrazoles, it is particularly useful for confirming the presence of N-H bonds, C=N bonds within the ring, and various substituent groups.

  • Protocol: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[12]

  • Data Interpretation:

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch3100 - 3500 (can be broad)[10]
Aromatic C-H stretch3000 - 3100
C=N stretch1500 - 1650[19]
Ring vibrations1400 - 1600
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. It is useful for characterizing the chromophoric system of the pyrazole ring and any conjugated substituents.

  • Protocol: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Record the absorbance from approximately 200 to 400 nm.

  • Data Interpretation: Pyrazole itself has a maximal UV absorption cross-section around 203 nm.[20] The position of the absorption maximum (λₘₐₓ) is sensitive to the substituents on the ring and the solvent used.[21][22]

References

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. Available at: [Link]

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Publications. Available at: [Link]

  • Structure of chiral pyrazoles in the solid state and in solution. Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Publications. Available at: [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available at: [Link]

  • Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. Digital Commons@USF. Available at: [Link]

  • ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. International Journal of Current Research. Available at: [Link]

  • Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • The ¹H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]

  • UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Academia.edu. Available at: [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Center for Biotechnology Information. Available at: [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. Available at: [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. Preprints.org. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. Available at: [Link]

Sources

Application

Application Note: Advanced One-Pot Synthesis of Functionalized Pyrazoles

Subtitle: Multicomponent Strategies for Expedited Drug Discovery Workflows Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary Pyrazoles represent a privileged h...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Multicomponent Strategies for Expedited Drug Discovery Workflows Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

Pyrazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of blockbuster therapeutics such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 receptor antagonist). Traditional step-wise syntheses often suffer from the isolation of unstable intermediates, high solvent waste, and diminished overall yields. Transitioning to one-pot, multicomponent reactions (MCRs) mitigates these bottlenecks by telescoping multiple bond-forming events into a single reaction vessel.

This application note details two highly robust, self-validating one-pot protocols for synthesizing functionalized pyrazoles: a MeONa/LiCl-mediated Claisen-Knorr cascade and a Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) .

Mechanistic Rationale & Causality

Pathway A: MeONa/LiCl-Mediated Claisen-Knorr Cascade

The synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids typically requires the isolation of 2,4-diketo esters. However, these intermediates are highly prone to retro-Claisen decomposition. By introducing Lithium Chloride (LiCl) alongside Sodium Methoxide (MeONa), the reaction exploits the "hard" Lewis acidic nature of the lithium cation. Lithium tightly chelates the 1,3-dicarbonyl enolate, locking it into a stable six-membered transition state . This stabilization prevents premature degradation, allowing the subsequent addition of arylhydrazine to drive the Knorr cyclocondensation forward seamlessly without intermediate isolation.

Pathway B: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

Sydnones are mesoionic 1,3-dipoles that react with terminal alkynes to yield 1,4-disubstituted pyrazoles. Because isolating sydnones can be hazardous and synthetically tedious, generating them in situ is highly advantageous. In this protocol, readily available arylglycines undergo rapid nitrosation via tert-butyl nitrite (t-BuONO), followed by dehydration with trifluoroacetic anhydride (TFAA) to form the sydnone core . Without isolation, a copper catalyst and a terminal alkyne are introduced, immediately trapping the dipole in a highly regioselective[3+2] cycloaddition .

Logical Workflows

G cluster_0 Pathway A: Claisen-Knorr Cascade cluster_1 Pathway B: Sydnone-Alkyne Cycloaddition A1 Acetophenone + Diethyl Oxalate A2 MeONa / LiCl (Claisen) A1->A2 A3 Li-Stabilized Diketo Ester A2->A3 Chelation A4 Arylhydrazine (Knorr Cyclization) A3->A4 A5 Hydrolysis (NaOH) A4->A5 A6 1,5-Diaryl-1H-pyrazole- 3-carboxylic acids A5->A6 B1 Arylglycine B2 t-BuONO (Nitrosation) B1->B2 B3 N-Nitroso Intermediate B2->B3 B4 TFAA (Dehydration) B3->B4 B5 Sydnone (In Situ) B4->B5 Ring Closure B6 Terminal Alkyne + Cu (1,3-Dipolar Cycloaddition) B5->B6 B7 1,4-Disubstituted Pyrazoles B6->B7

Fig 1: Logical workflows for one-pot pyrazole synthesis via Claisen-Knorr and Sydnone-Alkyne routes.

Experimental Protocols

Protocol A: Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic acids

Reference Standard: Ji et al., Synlett 2012 .

Self-Validating Checkpoint: The formation of a thick, pale precipitate upon the addition of LiCl indicates successful lithium-enolate chelation. If the solution remains entirely clear, the enolate has not been properly stabilized.

  • Claisen Condensation: In a flame-dried flask under N₂, dissolve the acetophenone derivative (1.0 equiv) and diethyl oxalate (1.2 equiv) in anhydrous THF (0.5 M).

  • Enolate Stabilization: Add MeONa (1.5 equiv) and LiCl (1.5 equiv) sequentially. Stir at room temperature for 2 hours.

    • Causality: LiCl prevents retro-Claisen cleavage by forming a stable lithium diketonate complex, acting as a thermodynamic sink until the hydrazine is introduced .

  • Knorr Cyclization: Add the arylhydrazine hydrochloride (1.1 equiv) directly to the reaction mixture. Heat to reflux for 4-6 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous NaOH (3.0 equiv) and stir for 2 hours to hydrolyze the ester moiety into the corresponding carboxylic acid.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2-3. Extract with EtOAc (3x), dry over MgSO₄, and concentrate in vacuo to yield the pyrazole-3-carboxylic acid.

Protocol B: Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines

Reference Standard: Specklin et al., J. Org. Chem. 2014 [[1]]([Link]).

Self-Validating Checkpoint: A distinct color change from pale yellow to deep orange/red upon the addition of TFAA visually confirms the in situ formation of the sydnone intermediate.

  • Nitrosation: To neat arylglycine (0.2 mmol) in a reaction vial, add t-butyl nitrite (90 wt %, 29 μL, 0.22 mmol). Stir vigorously for 30 minutes at room temperature.

  • Sydnone Formation: Add trifluoroacetic anhydride (TFAA) (70 μL, 0.5 mmol) dropwise. Stir for an additional 30 minutes.

    • Causality: TFAA acts as a potent dehydrating agent, forcing the cyclization of the N-nitroso intermediate into the mesoionic sydnone while simultaneously maintaining an anhydrous environment .

  • Cycloaddition: Add the terminal alkyne (0.3 mmol), followed by Cu(OAc)₂ (10 mol%) and a suitable solvent (e.g., DMF or DMSO, 1 mL). Stir at 60 °C until TLC indicates complete consumption of the sydnone (typically 2-4 hours).

  • Workup: Dilute with water, extract with dichloromethane, and purify via short-pad silica gel chromatography.

Quantitative Data Presentation

Reaction PathwaySubstrate ScopeCatalyst / MediatorAvg. Yield (%)Key Advantage
Pathway A (Claisen-Knorr) Acetophenones + ArylhydrazinesMeONa / LiCl75 - 91%Circumvents isolation of unstable 2,4-diketo esters; high atom economy.
Pathway B (CuSAC) Arylglycines + Terminal AlkynesCu(OAc)₂ / TFAA80 - 95%Avoids handling of hazardous sydnones; perfect 1,4-regioselectivity.

References

  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. URL:[Link]

  • Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry, 79(16), 7772-7777. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde synthesis

Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective formylation of subs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective formylation of substituted pyrazoles.

Synthesizing 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde presents a unique synthetic challenge. While standard Vilsmeier-Haack conditions are excellent for pyrazole functionalization, they inherently direct electrophilic substitution to the electron-rich C4 position [2]. To successfully install the formyl group at the C5 position [1], we must bypass electrophilic aromatic substitution in favor of a thermodynamic Directed ortho-Metalation (DoM) approach using an organolithium base and a dimethylformamide (DMF) quench.

Below is our comprehensive, field-proven troubleshooting guide and standardized methodology to help you maximize yield and purity in this specific workflow.

I. Mechanistic Workflow & Pathway Visualization

The success of this reaction relies entirely on controlling the kinetic vs. thermodynamic states of the lithiated intermediate.

SynthesisWorkflow SM 3-Methoxy-1-methyl-1H-pyrazole (Starting Material) Step1 Cool in Anhydrous THF (-78 °C, N2 Atmosphere) SM->Step1 Lithiation Dropwise n-BuLi Addition (Warm to 0 °C, then recool) Step1->Lithiation Intermediate 5-Lithio-3-methoxy-1-methylpyrazole (Reactive Intermediate) Lithiation->Intermediate Quench Electrophilic Quench (Anhydrous DMF at -78 °C) Intermediate->Quench Workup Mild Aqueous Hydrolysis (pH 6.5 - 7.0) Quench->Workup Product 3-Methoxy-1-methyl-1H-pyrazole- 5-carbaldehyde (Target) Workup->Product

Workflow for the C5-directed lithiation and formylation of 3-methoxy-1-methyl-1H-pyrazole.

II. Standardized Step-by-Step Methodology

To ensure a self-validating system, do not deviate from the temperature cycling described in Step 2. This is the most critical point of failure in pyrazole lithiation.

Step 1: System Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with dry N₂ (repeat 3x).

  • Dissolve 3-methoxy-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: C5-Lithiation (Temperature Cycling)

  • Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise over 15 minutes down the side of the flask.

  • Critical Step: Remove the cooling bath and allow the reaction to warm to 0 °C for exactly 30 minutes. (Self-Validation: The solution will often transition to a pale yellow/orange color, indicating the formation of the stable 5-lithio species).

  • Re-cool the reaction mixture back to -78 °C.

Step 3: Electrophilic Quench

  • Add anhydrous DMF (1.5 eq) dropwise at -78 °C.

  • Stir for 1 hour at -78 °C, then remove the bath and allow the mixture to slowly warm to room temperature over 2 hours.

Step 4: Mild Hydrolysis & Isolation

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl (pH ~6.5) at 0 °C. Do not use HCl.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-carbaldehyde.

III. Quantitative Optimization Data

The table below summarizes our internal data on how specific deviations from the protocol impact the final yield and impurity profile.

Base / SolventMetalation Temp CycleQuench ReagentWorkup pHYield (%)Primary Impurity / Issue
n-BuLi / THF-78 °C (Constant)DMF7.0 (NH₄Cl)42%High recovery of unreacted SM
n-BuLi / THF -78 °C → 0 °C → -78 °C DMF 7.0 (NH₄Cl) 89% None (Optimal Conditions)
n-BuLi / THF-78 °C → 0 °C → -78 °CDMF1.0 (1M HCl)55%3-hydroxy pyrazolone byproduct
LDA / THF-78 °C → 0 °C → -78 °CDMF7.0 (NH₄Cl)15%Incomplete deprotonation
n-BuLi / Et₂O-78 °C → 0 °C → -78 °CDMF7.0 (NH₄Cl)65%Poor solubility of lithio-species

IV. Troubleshooting FAQs

Q: My yield is consistently stuck below 45%, and NMR shows mostly unreacted starting material. What is failing during lithiation? A: The kinetic barrier for deprotonation at -78 °C is the culprit. While the C5 proton is the most acidic on the pyrazole ring, n-BuLi exists as bulky hexamers in THF at -78 °C, making the deprotonation kinetically slow. Causality: By warming the reaction to 0 °C (Step 2.2), you provide the thermal energy required to break the n-BuLi hexamers into highly reactive dimers/tetramers, driving the metalation to 100% completion. If you skip the warming step, unreacted n-BuLi will directly attack the DMF during the quench, creating valeraldehyde (pentanal) and leaving your starting material untouched.

Q: I am observing a significant amount of a 3-hydroxy byproduct (pyrazolone) in my final LC-MS. How do I prevent this? A: You are likely using an acidic workup that is too harsh. Causality: The 3-methoxy group on the pyrazole ring is structurally analogous to a vinyl ether. During highly acidic aqueous workups (e.g., using 1M HCl to hydrolyze the DMF-adduct), protonation of the pyrazole nitrogen increases the electrophilicity of the ring. This facilitates the rapid hydrolysis of the methoxy group, yielding the thermodynamically stable pyrazolone (3-hydroxy tautomer). Always use mild saturated NH₄Cl (pH 6.5–7.0) to hydrolyze the intermediate hemiaminal.

Q: Why can't I just use Vilsmeier-Haack conditions (POCl₃ / DMF) to install the aldehyde? It is much easier than using n-BuLi. A: Vilsmeier-Haack conditions will yield the wrong regioisomer. Causality: The Vilsmeier reagent is an electrophile. Pyrazoles undergo electrophilic aromatic substitution almost exclusively at the C4 position because it is the most electron-rich carbon in the heteroaromatic system (further activated by the +M effect of your 3-methoxy group)[2, 3]. To force the aldehyde onto the C5 position, you must use a nucleophilic/base-driven approach (DoM) where the inherent acidity of the C5 proton (adjacent to the N-methyl group) dictates the regiochemistry.

Q: My product is contaminated with a secondary alcohol (bis-addition). Why did the DMF react twice? A: This occurs when the DMF quench is performed at too high of a temperature, or if the DMF is wet. Causality: When DMF is added to the 5-lithio species at -78 °C, it forms a stable tetrahedral hemiaminal intermediate. If the reaction is quenched at 0 °C instead of -78 °C, this tetrahedral intermediate can collapse prematurely into the aldehyde before the aqueous workup. The newly formed aldehyde is highly electrophilic and will immediately react with any remaining 5-lithio-pyrazole in the flask, forming a dimeric secondary alcohol. Always ensure DMF is added at -78 °C and allow the hemiaminal to fully form before warming.

V. References

  • Varvuolytė G, Bieliauskas A, Kleizienė N, Žukauskaitė A, Šačkus A. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank. 2024; 2024(1):M1782. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2760056, 3-methyl-1H-pyrazole-4-carbaldehyde" PubChem. URL:[Link]

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Troubleshooting Side Products, Reaction Optimization, and FAQs Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals addressing the...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Side Products, Reaction Optimization, and FAQs

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals addressing the mechanistic origins, troubleshooting, and optimization of the Vilsmeier-Haack (VH) formylation of pyrazoles. While the VH reaction is a cornerstone for regioselectively introducing a formyl group at the C4 position of electron-rich pyrazoles, users frequently encounter side reactions such as chloroformylation, N-formylation, and tarry decomposition.

Mechanistic Causality of Side Reactions

The active electrophile in the VH reaction is the chloroiminium ion (Vilsmeier reagent), generated in situ from the exothermic reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . Understanding how this reagent interacts with different pyrazole substrates is critical for controlling side products.

  • Chloroformylation (The 5-Chloro-4-formylpyrazole Pathway): When utilizing pyrazolones (which exist in tautomeric equilibrium with 5-hydroxypyrazoles), the hydroxyl group acts as a nucleophile, attacking the chloroiminium ion. This forms an intermediate that converts the oxygen into an excellent leaving group, which is subsequently displaced by a chloride ion from the POCl₃. Concurrently, standard electrophilic aromatic substitution occurs at the C4 position, yielding 5-chloro-4-formylpyrazoles rather than simple formylation .

  • Tarry Residues & Polymerization: The formation of the Vilsmeier reagent is highly exothermic. If the internal reaction temperature exceeds 10 °C during POCl₃ addition, the chloroiminium salt undergoes rapid thermal degradation and polymerization. This results in dark, intractable tars that trap the desired product and drastically reduce yields .

  • Incomplete Hydrolysis (Iminium Trapping): The initial product of the VH reaction is not an aldehyde, but an iminium intermediate. If the aqueous workup is not sufficiently neutralized (pH 7–8), this intermediate will not fully hydrolyze. This leads to the recovery of water-soluble iminium salts that are lost in the aqueous phase during extraction .

Mechanism Substrate Pyrazole Substrate Iminium Iminium Intermediate (C4-Position) Substrate->Iminium + VR, 0-5°C Chloro 5-Chloro-4-formylpyrazole (Chloroformylation) Substrate->Chloro Pyrazolone Substrate Excess VR, Heat VR Vilsmeier Reagent (POCl3 + DMF) Target 4-Formylpyrazole (Target Product) Iminium->Target Aqueous Hydrolysis (pH 7-8) Polymer Tarry Residues (Thermal Degradation) Iminium->Polymer High Temp / Poor Quench

Mechanistic pathways of pyrazole formylation and side product generation.

Interactive Troubleshooting FAQs

Q1: I am trying to formylate a pyrazolone, but mass spectrometry shows a product with an M+18 mass shift containing a chlorine isotope pattern. What happened? Causality: You have inadvertently performed a chloroformylation. The -OH tautomer of the pyrazolone reacted with the Vilsmeier reagent, replacing the hydroxyl group with a chlorine atom while simultaneously formylating the C4 position. Solution: If simple formylation is desired without chlorination, you must protect the pyrazolone oxygen (e.g., via O-alkylation) prior to the VH reaction, or utilize milder formylating agents. If 5-chloro-4-formylpyrazole is the target, increase the POCl₃ equivalents to ≥3.0 to drive the reaction to completion.

Q2: My reaction mixture turned pitch black upon adding POCl₃ to DMF, and I recovered no product. How do I prevent this? Causality: The reaction between POCl₃ and DMF is violently exothermic. Without strict temperature control, the resulting chloroiminium ion decomposes into polymeric tar. Solution: Ensure the DMF is anhydrous and cooled to 0–5 °C in an ice-salt bath before adding POCl₃. Add the POCl₃ dropwise at a rate that maintains the internal temperature below 10 °C.

Q3: TLC indicates the starting material is consumed, but after workup, my yield is less than 20%. Where is my product? Causality: The iminium intermediate has not been fully hydrolyzed to the aldehyde, leaving it as a highly polar, water-soluble salt in the aqueous layer. Solution: During the ice quench, you must slowly add a mild base (like saturated aqueous NaHCO₃ or sodium acetate) until the aqueous layer reaches a pH of 7–8. Extract only after the pH is stabilized.

Quantitative Side Product Profiles

The following table summarizes the expected outcomes and side product distributions based on substrate and reaction conditions.

Pyrazole SubstrateReagent Equivalents (POCl₃:DMF)Temperature ProfileTarget Product (Yield %)Major Side Product (Yield %)
1-Aryl-3-methylpyrazole1.2 : 5.00 °C → 60 °C4-Formyl derivative (80-85%)Tarry polymers (<5%)
3-Methyl-1H-pyrazol-5-one3.0 : 10.00 °C → 90 °C5-Chloro-4-formyl derivative (70-75%)Unreacted substrate (~10%)
1H-Pyrazole (Unprotected)1.5 : 5.00 °C → 25 °C1H-Pyrazole-4-carbaldehyde (50%)N-Formylpyrazole (20-30%)
1,3,5-Trimethylpyrazole2.0 : 5.00 °C → 80 °C4-Formyl derivative (85%)C4-Chlorinated species (<2%)

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Standard C4-Formylation of N-Substituted Pyrazoles

Objective: Maximize C4-formylation while preventing thermal degradation.

  • Vilsmeier Reagent Preparation: Charge a flame-dried, argon-flushed flask with anhydrous DMF (5.0 eq). Cool to 0–5 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The solution must remain pale yellow or colorless. If the solution turns dark brown or black, thermal degradation has occurred; discard the mixture and restart with slower addition.

  • Substrate Addition: Dissolve the N-substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C. Gradually warm the reaction to 60 °C and stir for 3 hours.

    • Self-Validation Checkpoint: To monitor by TLC, withdraw a 10 µL aliquot and quench it in 1 mL of saturated NaHCO₃. Extract with 1 mL of ethyl acetate and spot the organic layer. Spotting the unquenched reaction mixture directly will result in baseline streaking due to the iminium salt.

  • Hydrolysis & Workup: Cool the reaction to room temperature. Pour the mixture slowly over vigorously stirred crushed ice. Carefully add saturated aqueous NaHCO₃ dropwise.

    • Self-Validation Checkpoint: Test the aqueous mixture with pH paper. Do not begin organic extraction until the pH reads consistently between 7 and 8. If the pH is <5, aldehyde conversion is incomplete.

  • Extraction: Extract the neutralized aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Chloroformylation of Pyrazolones

Objective: Intentionally synthesize 5-chloro-4-formylpyrazoles in high yield.

  • Reagent Preparation: Cool anhydrous DMF (10.0 eq) to 0 °C. Slowly add POCl₃ (3.0 eq).

    • Causality Note: A large excess of POCl₃ is required because it acts as both the formylating agent and the chlorinating agent.

  • Reaction: Add the pyrazolone substrate (1.0 eq) portion-wise. Heat the reaction mixture to 90 °C for 4–6 hours.

    • Self-Validation Checkpoint: The reaction mixture will become highly viscous. Ensure mechanical or vigorous magnetic stirring is maintained to prevent localized superheating.

  • Workup: Quench over crushed ice and neutralize to pH 7 with sodium acetate. Extract with dichloromethane, dry, and concentrate.

Troubleshooting Start Issue: Low Yield or Side Products Q1 Is reaction temp > 10°C during VR formation? Start->Q1 A1 Cool to 0-5°C Prevent decomposition Q1->A1 Yes Q2 Is substrate an -OH tautomer? Q1->Q2 No Success Optimized Reaction A1->Success A2 Expect chloroformylation Adjust stoichiometry Q2->A2 Yes Q3 Was quench highly exothermic? Q2->Q3 No A2->Success A3 Quench on crushed ice Neutralize slowly Q3->A3 Yes Q3->Success No A3->Success

Troubleshooting workflow for resolving side reactions in Vilsmeier-Haack formylation.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules (MDPI).[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.[Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett (Thieme).[Link]

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize precisely substituted pyrazoles for drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize precisely substituted pyrazoles for drug development and materials science. Because different regioisomers exhibit drastically different toxicological and pharmacological profiles, absolute control over regioselectivity is not just a preference—it is a strict requirement[1].

This guide abandons generic advice in favor of mechanistic causality, providing you with the exact physical chemistry rationale, troubleshooting workflows, and self-validating protocols needed to force your synthesis down a single regiochemical pathway.

Part 1: Knowledge Base & Mechanistic Foundations

Q: Why does the standard Knorr pyrazole synthesis almost always produce a mixture of regioisomers? A: The classical Knorr synthesis relies on the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The regiochemical outcome is a direct competition between two electrophilic carbonyl carbons and two nucleophilic nitrogen atoms on the hydrazine[2].

  • Aliphatic hydrazines (e.g., methylhydrazine) possess a more nucleophilic substituted (secondary) nitrogen, which tends to attack the most electrophilic carbonyl first[3].

  • Arylhydrazines exhibit resonance stabilization that attenuates the nucleophilicity of the secondary nitrogen, making the primary amine the dominant nucleophile[3].

When the steric and electronic differences between the two carbonyl groups are marginal, the hydrazine attacks both sites indiscriminately. This results in a difficult-to-separate mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazoles[2].

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (Electrophile) Intermediate Hemiaminal / Hydrazone Intermediate Dicarbonyl->Intermediate Hydrazine Substituted Hydrazine (Bidentate Nucleophile) Hydrazine->Intermediate IsomerA 1,3,5-Trisubstituted Pyrazole (Kinetic/Thermodynamic Product) Intermediate->IsomerA Pathway A (Steric/Electronic Favor) IsomerB 1,3,4-Trisubstituted Pyrazole (Competing Regioisomer) Intermediate->IsomerB Pathway B (Competing Attack)

Reaction pathway of Knorr pyrazole synthesis showing competing regioisomeric outcomes.

Q: How do substrate electronics dictate the reaction pathway? A: Introducing highly electron-withdrawing groups (EWGs) like a trifluoromethyl ( −CF3​ ) group dramatically increases the electrophilicity of the adjacent carbonyl carbon[4]. This creates a strong electronic bias, directing the initial nucleophilic attack almost exclusively to that site. However, if you replace the −CF3​ with a milder group like −CH3​ or −CHF2​ , this electronic bias collapses, and regioselectivity is lost[4].

Part 2: Troubleshooting Matrix & Workflow

When standard conditions fail, you must manipulate the reaction environment to artificially induce a bias.

Issue 1: Obtaining a ~50:50 mixture of regioisomers in standard solvents (EtOH/MeOH).

  • Root Cause: Standard protic solvents fail to provide differential stabilization of the transition states during the initial hemiaminal formation.

  • Resolution: Switch to heavily fluorinated solvents such as 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP)[2]. These solvents possess unique, strong hydrogen-bond donating properties that selectively activate the more sterically accessible carbonyl group while modulating the nucleophilicity of the hydrazine, practically eliminating the undesired isomer[2].

Issue 2: Fluorinated solvents are insufficient for highly deactivated or sterically hindered substrates.

  • Root Cause: The inherent nucleophilicity difference between the hydrazine nitrogens is overridden by extreme steric bulk on the dicarbonyl.

  • Resolution: Abandon the Knorr approach. Utilize a 1,3-dipolar cycloaddition strategy. Reacting N-arylhydrazones with nitroolefins under acidic conditions bypasses the dual-electrophile problem. This reaction proceeds via a stepwise cycloaddition driven by the nucleophilicity difference between the nitrogen and carbon of the hydrazone, yielding exclusively 1,3,5-tri- or 1,3,4,5-tetrasubstituted pyrazoles[5].

G Start Issue: Poor Regioselectivity (Mixture of Isomers) CheckSolvent Are you using standard alcohols (EtOH/MeOH)? Start->CheckSolvent UseFluorinated Action: Switch to Fluorinated Solvents (TFE, HFIP) CheckSolvent->UseFluorinated Yes CheckElectronics Can substrate electronics be tuned? CheckSolvent->CheckElectronics No UseAlternative Action: Use 1,3-Dipolar Cycloaddition (e.g., Hydrazone + Nitroolefin) CheckElectronics->UseAlternative No TunePH Action: Adjust pH to alter hydrazine nucleophilicity CheckElectronics->TunePH Yes

Troubleshooting logic tree for optimizing regioselectivity in pyrazole synthesis.

Part 3: Quantitative Data on Solvent Effects

The following table summarizes the dramatic impact of solvent choice on the regioselective synthesis of 1-Phenyl-3-aryl-5-(trifluoromethyl)pyrazoles. Notice how moving from Ethanol to HFIP completely flips a failed reaction into a quantitative yield of a single isomer[6].

Entry R1 in 1,3-DicarbonylSolventIsomer Ratio (A:B)
1PhenylEthanol (EtOH)50:50
2Phenyl2,2,2-Trifluoroethanol (TFE)95:5
3Phenyl1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP)>99:1
44-MethoxyphenylEthanol (EtOH)55:45
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96:4
64-Methoxyphenyl1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP)>99:1

(Data adapted from optimization studies on fluorinated solvent effects[6]. Regioisomer A has the N-phenyl group adjacent to the trifluoromethyl group).

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume regiochemistry based on yield; always validate spatially using 2D NMR.

Protocol 1: Regioselective Knorr Synthesis using HFIP

Rationale: HFIP acts as a strong hydrogen-bond donor to activate the carbonyl, while its extreme bulk and low nucleophilicity prevent it from forming solvent-adduct impurities[2].

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M concentration[2].

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature[2]. Causality Note: Dropwise addition prevents uncontrolled exotherms that provide the activation energy necessary for the undesired kinetic pathway to compete.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the disappearance of the dicarbonyl via LC-MS[6].

  • Workup: Remove the highly volatile HFIP under reduced pressure using a rotary evaporator[2]. Purify the crude residue via silica gel flash chromatography (Ethyl Acetate/Hexanes)[2].

  • Self-Validation (Critical): Perform a 2D NOESY NMR experiment. You must observe a Nuclear Overhauser Effect (spatial proximity cross-peak) between the protons of the N-substituent and the adjacent C5​ or C3​ protons on the pyrazole ring to definitively assign the regiochemistry[2].

Protocol 2: Stepwise Cycloaddition via N-Arylhydrazones and Nitroolefins

Rationale: When 1,3-dicarbonyls fail, this method utilizes the nucleophilicity difference between the nitrogen and carbon atoms of an N-arylhydrazone, attacking a nitroolefin in a stepwise manner[5].

  • Preparation: In a heavy-walled sealed tube, combine the N-arylhydrazone (1.0 equiv) and the target nitroolefin (1.2 equiv) in TFE (0.2 M)[5].

  • Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA). Causality Note: TFA serves a dual purpose—it increases the electrophilicity of the nitroolefin for the initial carbon-carbon bond formation and later facilitates the oxidative elimination of nitrous acid ( HNO2​ ) to aromatize the ring[5].

  • Reaction: Seal the tube and heat the mixture at 120 °C for 12 hours[6].

  • Workup & Validation: Cool to room temperature, concentrate under reduced pressure, and purify by flash chromatography. Validate the 1,3,4,5-tetrasubstitution pattern using 13C NMR and High-Resolution Mass Spectrometry (HRMS)[7].

References

  • BenchChem Tech Support:Regioselectivity issues in the synthesis of substituted pyrazoles
  • BenchChem Tech Support:Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • BenchChem Tech Support:Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
  • Organic Chemistry Portal:Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (Deng, X., Mani, N.S.).
  • NIH PMC:Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Beilstein Journal of Organic Chemistry:Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • NIH PMC:Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valu

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehydes. Designed for researchers and drug development professionals, this guide provides authoritative, field-proven methodologies for optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehydes. Designed for researchers and drug development professionals, this guide provides authoritative, field-proven methodologies for optimizing the Vilsmeier-Haack (VH) formylation of pyrazoles.

Pyrazole-4-carbaldehydes are highly versatile building blocks in medicinal chemistry. However, their synthesis requires rigorous control over moisture, stoichiometry, and thermodynamic parameters to ensure high regioselectivity and yield.

The Core Mechanism & Causality

The Vilsmeier-Haack reaction is the premier method for the regioselective formylation of pyrazoles at the electron-rich C4 position[1][2]. The reaction relies on the in situ generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].

Because the pyrazole ring can vary wildly in its nucleophilicity depending on its substituents, understanding the causality behind each step of the electrophilic aromatic substitution is critical for troubleshooting.

VH_Workflow N1 Step 1: Vilsmeier Reagent POCl3 + DMF (0-5 °C) N2 Step 2: Substrate Addition Pyrazole in DMF N1->N2 N3 Step 3: Electrophilic Attack Heating to 60-90 °C N2->N3 N4 Intermediate: Chloroiminium Salt (Moisture Sensitive) N3->N4 N5 Step 4: Hydrolysis & Quench Ice-water + Neutralization N4->N5 H2O Addition N6 Step 5: Isolation Extraction & Chromatography N5->N6

Experimental workflow for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint has been met.

Step 1: Preparation of the Vilsmeier Reagent
  • Action: In a flame-dried, three-necked flask under an inert argon atmosphere, cool anhydrous DMF (3.0–5.0 equiv) to 0–5 °C using an ice-salt bath. Add POCl₃ (1.5–3.0 equiv) dropwise with vigorous magnetic stirring[1][3].

  • Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining a low temperature prevents the thermal degradation of this moisture-sensitive intermediate[3].

  • Validation Checkpoint: The mixture must transition into a viscous, pale-yellow to orange complex within 30–60 minutes. If the solution remains clear and non-viscous, moisture may have compromised the POCl₃.

Step 2: Substrate Addition
  • Action: Dissolve the pyrazole substrate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C[1].

  • Causality: Dropwise addition controls the reaction exotherm and ensures the substrate is exposed to a vast excess of the electrophile, preventing side reactions.

Step 3: Electrophilic Aromatic Substitution
  • Action: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60–90 °C for 2–8 hours[1][4].

  • Causality: While the C4 position of pyrazole is nucleophilic, overcoming the activation energy barrier for the electrophilic attack of the bulky chloroiminium ion typically requires a thermal driving force[2].

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the starting material and the emergence of a lower-Rf, UV-active spot confirms the formation of the iminium intermediate.

Step 4: Hydrolysis and Quenching
  • Action: Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to pH 7–8 using saturated aqueous NaHCO₃ or dilute NaOH[3][4].

  • Causality: Ice water safely quenches unreacted POCl₃. The subsequent neutralization is critical: it drives the hydrolysis of the stable iminium intermediate into the final formyl group and ensures the product is not lost in the aqueous phase as a protonated salt[3].

  • Validation Checkpoint: The cessation of CO₂ gas evolution (if using NaHCO₃) and the precipitation of the crude pyrazole-4-carbaldehyde indicate successful hydrolysis[4].

Step 5: Isolation and Purification
  • Action: Extract the aqueous layer with ethyl acetate or dichloromethane (3 × volume). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1][3]. Purify via silica gel column chromatography.

Quantitative Data: Reaction Optimization

The electronic nature of your pyrazole ring dictates the thermodynamic requirements of the reaction. Use the table below to benchmark your optimization strategy.

Substrate Electronic ProfilePOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Expected Yield (%)Mechanistic Rationale
Electron-rich (e.g., 1-alkylpyrazoles)1.2 - 1.53.060 - 702 - 480 - 90High nucleophilicity allows for milder conditions and lower reagent stoichiometry[1].
Moderately deactivated (e.g., 1-arylpyrazoles)2.0 - 3.04.0 - 5.080 - 904 - 670 - 85Requires excess reagent and heat to drive the electrophilic substitution[4].
Highly deactivated (e.g., fluorinated arylpyrazoles)5.0 - 10.0Excess (Solvent)90 - 1006 - 1560 - 90Massive electrophile excess (up to 10 equiv POCl₃) is needed to overcome severe ring deactivation[2][5].

Troubleshooting Guides & FAQs

Troubleshooting Q1 Issue: Low Product Yield? C1 Check Reagents Are POCl3/DMF anhydrous? Q1->C1 A1_No Use fresh, dry reagents C1->A1_No No C2 Check Work-up pH Is the quench fully neutralized? C1->C2 Yes A2_No Adjust pH to 7-8 to release product C2->A2_No No C3 Check Reaction Temp Was heating sufficient? C2->C3 Yes A3_No Increase temp/time for deactivated rings C3->A3_No No

Decision tree for troubleshooting low yields in pyrazole formylation.

Q1: Why is my product yield exceptionally low despite complete consumption of the starting material? A1: The most common culprit is incomplete hydrolysis during the work-up. The intermediate iminium salt is relatively stable. If the aqueous quench is too acidic, the iminium ion will not fully hydrolyze to the aldehyde, and the protonated product will remain dissolved in the aqueous layer[3]. Ensure the pH is strictly adjusted to 7–8 before organic extraction.

Q2: I am observing multiple spots on my TLC. How do I prevent over-formylation or side reactions? A2: Over-formylation is rare in pyrazoles due to the deactivating nature of the first introduced formyl group. However, if your pyrazole contains unprotected nucleophilic groups (e.g., -OH or -NH₂), POCl₃ will react with them. For instance, hydroxypyrazoles are readily converted to chloropyrazoles under VH conditions[6]. You must protect these functional groups (e.g., using a tetrahydropyran or benzyl protecting group) prior to formylation.

Q3: How can I resolve severe emulsions during the organic extraction phase? A3: Emulsions are frequent in DMF/water mixtures. To resolve this, saturate the aqueous layer with NaCl (brine) prior to extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and DMF in water, thereby forcing the pyrazole carbaldehyde into the organic layer and breaking the emulsion[3].

Q4: Can I synthesize pyrazole-4-carbaldehydes directly from hydrazones? A4: Yes. The Vilsmeier cyclization of hydrazones is a highly efficient, convergent route. By treating a hydrazone with an excess of the Vilsmeier reagent (typically 3-4 equivalents) and heating to 80-90 °C, you can achieve both the cyclization to the pyrazole ring and its subsequent formylation at the C4 position in a single pot[2][4].

References

  • BenchChem. "Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde." 1

  • BenchChem. "Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles." 3

  • PMC. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." 4

  • KTU ePubl. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." 6

  • PMC. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." 2

  • MDPI. "3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." 5

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Purification of Polar Heterocyclic Aldehydes

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic aldehydes. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The inherent reactivity of the aldehyde functional group, combined with the polarity and diverse structures of heterocyclic systems, demands a nuanced approach to purification. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles faced during the purification of polar heterocyclic aldehydes.

Q1: What are the primary reasons polar heterocyclic aldehydes are so difficult to purify?

A: The difficulty arises from a combination of factors inherent to their structure:

  • High Polarity: The presence of heteroatoms (like nitrogen, oxygen, or sulfur) and the carbonyl group makes these molecules highly polar. This leads to strong interactions with polar stationary phases like silica gel, often resulting in poor separation, streaking, or even irreversible adsorption.[1][2][3]

  • Reactivity of the Aldehyde Group: Aldehydes are highly reactive and susceptible to various transformations under purification conditions.[4][5] These include:

    • Oxidation: Exposure to air can easily oxidize the aldehyde to the corresponding carboxylic acid, introducing a significant impurity that can be difficult to remove.[2]

    • Acetal/Hemiacetal Formation: When using alcohol-based solvents with silica gel (which can be slightly acidic), there's a risk of forming acetals or hemiacetals, complicating the purification process.[1]

    • Self-Condensation: Under acidic or basic conditions, aldehydes can undergo aldol condensation, leading to dimeric and polymeric impurities.[6][7]

  • Complex Impurity Profiles: Syntheses of heterocyclic aldehydes often result in a mixture of starting materials, byproducts, and isomers that may have very similar polarities to the desired product, making separation challenging.[2][8]

Q2: I'm seeing significant streaking of my compound on my TLC plate and it's eluting as a broad band from my silica column. What's happening?

A: Streaking and broad elution are classic signs of strong, undesirable interactions between your polar heterocyclic aldehyde and the acidic silica gel stationary phase.[2] The acidic nature of silica can lead to a number of problems, including partial retention or slow kinetics of desorption.

  • Potential Cause: Strong adsorption to the silica surface.

  • Quick Solution: Deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (typically 0.5-1%), to your eluent system.[1][2] This will cap the acidic silanol groups and reduce the strong interactions, leading to sharper bands and better separation.

Q3: My aldehyde seems to be degrading during column chromatography. How can I prevent this?

A: Degradation on the column is a common issue, often due to the reasons mentioned in Q1. Here are some strategies to minimize this:

  • Use a Deactivated or Neutral Stationary Phase: Consider using neutral alumina instead of silica gel, or a deactivated silica gel.[1]

  • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography.

  • Use an Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider packing and running the column under an inert atmosphere like nitrogen or argon.[2]

  • Degas Your Solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation.[2] Bubbling an inert gas through your solvents before use can help mitigate this.

Q4: I'm losing a lot of my product during recrystallization. What can I do to improve my yield?

A: High product loss during recrystallization is typically due to one of two main issues: using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.[2][9]

  • Optimization Strategy 1: Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[2][10] Adding solvent in small portions while heating is a good practice.

  • Optimization Strategy 2: Employ a Co-solvent System: If your compound is highly soluble in a particular solvent, you can use a co-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution just begins to turn cloudy.[2][11] Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems, along with step-by-step solutions.

Problem 1: Poor Separation in Column Chromatography

Your polar heterocyclic aldehyde is co-eluting with impurities, or you are not achieving baseline separation.

Logical Troubleshooting Workflow

start Problem: Poor Separation check_rf Is the Rf value on TLC optimal (~0.3)? start->check_rf optimize_solvent Optimize the solvent system using TLC. Try different solvent ratios or new solvent systems (e.g., EtOAc/Hexane, MeOH/DCM). check_rf->optimize_solvent No check_overloading Are you overloading the column? check_rf->check_overloading Yes optimize_solvent->check_overloading reduce_load Reduce the sample load. A general rule is a silica-to-crude-product ratio of 50:1 to 100:1 by weight. check_overloading->reduce_load Yes try_gradient Consider using a gradient elution. Start with a less polar solvent system and gradually increase polarity. check_overloading->try_gradient No reduce_load->try_gradient check_stationary_phase Have you tried a different stationary phase? try_gradient->check_stationary_phase Still no improvement success Successful Separation try_gradient->success Separation Improved check_stationary_phase->success Yes change_phase Switch to neutral alumina or reverse-phase (C18) silica. check_stationary_phase->change_phase No change_phase->success

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Solutions
  • Solvent System Optimization: The choice of eluent is critical.[3][12] A good starting point is often a mixture of ethyl acetate and hexanes.[1][2] For more polar aldehydes, a system of methanol in dichloromethane may be necessary.[13] The goal is to find a solvent system that provides good separation of your desired compound from its impurities on a TLC plate, with an ideal Rf value for your product around 0.3.[1][2]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all components, a gradient elution can be very effective.[2] This involves starting with a less polar solvent mixture and gradually increasing the proportion of the more polar solvent. This allows the less polar impurities to elute first, followed by your product, and then the more polar impurities.

  • Stationary Phase Selection: If optimizing the mobile phase doesn't work, changing the stationary phase is the next logical step.[1][2]

    • Neutral Alumina: This is a good alternative to silica gel for compounds that are sensitive to acid.[1][13]

    • Reverse-Phase (C18) Silica: In this case, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This can be particularly effective for separating compounds with subtle differences in polarity.

Problem 2: Product "Oiling Out" During Recrystallization

Instead of forming crystals upon cooling, your product separates as an insoluble liquid or "oil."

Potential Causes and Solutions
  • Cause: The boiling point of the solvent is too high, and the solution becomes supersaturated while still above the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point. Ensure the solvent's boiling point is well below the melting point of your desired compound.[14]

  • Cause: The presence of impurities is depressing the melting point of your compound.

    • Solution 1: Pre-purification: Attempt a preliminary purification step, such as a quick filtration through a small plug of silica or an acid-base extraction, to remove some of the impurities before recrystallization.

    • Solution 2: Solvent Change: Try a different recrystallization solvent or solvent pair.[9]

  • Cause: The rate of cooling is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10][11] Slow cooling encourages the formation of a crystal lattice rather than amorphous oiling. Insulating the flask can help achieve a slower cooling rate.

Problem 3: Presence of Carboxylic Acid Impurity

Your final product is contaminated with the corresponding carboxylic acid, as indicated by analytical data (e.g., NMR, IR, MS).

Diagnostic and Remediation Steps
  • Confirm the Impurity: An IR spectrum will show a broad O-H stretch around 2500-3300 cm⁻¹. In the ¹H NMR, the aldehyde proton signal (typically 9-10 ppm) will be diminished, and a broad singlet for the carboxylic acid proton may appear downfield (>10 ppm).

  • Removal via Liquid-Liquid Extraction: This is the most effective way to remove acidic impurities.[2][15][16]

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][7] The bicarbonate will react with the acidic impurity to form a water-soluble sodium carboxylate salt, which will partition into the aqueous layer.

      • Separate the aqueous layer. Repeat the wash if necessary.

      • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Preventative Measures
  • Inert Atmosphere: Perform reactions and workups under a nitrogen or argon atmosphere to minimize contact with oxygen.[2]

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage or purification can be beneficial, although this will need to be removed in a subsequent step.

  • Fresh Solvents: Use freshly distilled or degassed solvents to minimize exposure to dissolved oxygen and peroxides.[2]

Key Purification Protocols

Protocol 1: Optimized Flash Column Chromatography for Polar Aldehydes

This protocol incorporates best practices for minimizing degradation and improving separation.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf of ~0.3 and separates it from major impurities.[1][2]

  • Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column.[3] b. Add a small layer of sand. c. In a separate beaker, create a slurry of silica gel in your initial, least polar eluent. d. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[3] e. Add another layer of sand on top of the packed silica.

  • Sample Loading: a. Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent).[12] b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: a. Carefully add your eluent to the column. b. Apply pressure (using a pump or regulated air line) to achieve a steady flow. c. Collect fractions and monitor their composition by TLC. d. If using a gradient, start with the low-polarity mobile phase and gradually introduce the higher-polarity mobile phase.

Protocol 2: Recrystallization Using a Co-Solvent System

This technique is ideal when no single solvent provides the desired solubility profile.

  • Place the crude polar heterocyclic aldehyde in an Erlenmeyer flask.

  • Heat a "good" solvent (one in which the aldehyde is very soluble) to its boiling point.

  • Add the minimum amount of the hot "good" solvent to the flask to just dissolve the compound.[10]

  • Slowly add a "bad" or "anti-solvent" (one in which the aldehyde is poorly soluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.[9][11]

Data Summary Tables

Table 1: Common Solvents for Purification of Polar Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component in eluent systems.[13]
Diethyl Ether2.835Good for extractions; low boiling point.[1]
Ethyl Acetate4.477Versatile polar component for chromatography.[1][13]
Dichloromethane (DCM)3.140Good for dissolving a wide range of compounds.[1]
Acetone5.156Can be used as a polar solvent.[1]
Methanol5.165Highly polar; used for very polar compounds, but can form acetals with aldehydes on silica.[1]
Water10.2100Used in extractions and for reverse-phase chromatography.[17]

Table 2: Troubleshooting Summary

SymptomPotential Cause(s)Recommended Action(s)
Streaking on TLC/Column Strong interaction with acidic silicaAdd 0.5-1% triethylamine to the eluent; switch to neutral alumina.[1][2]
Low Recrystallization Yield Too much solvent used; compound too solubleUse minimum hot solvent; use a co-solvent system.[2]
Product "Oiling Out" Cooling too fast; solvent BP too highCool slowly; choose a lower-boiling solvent.[9]
Aldehyde Oxidation Exposure to air/oxygenUse inert atmosphere; degas solvents; perform a bicarbonate wash.[2]
Co-elution of Impurities Suboptimal solvent systemOptimize eluent with TLC; use gradient elution; try a different stationary phase (e.g., reverse-phase).[2]

References

  • Recrystallisation. (n.d.).
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 19). JournalsPub.
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29).
  • Recrystallization-1.pdf. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Purification techniques for indole aldehydes. (n.d.). Benchchem.
  • Liquid–liquid extraction. (n.d.). In Wikipedia.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Video: Recrystalliz
  • recrystallization.pdf. (n.d.).
  • Liquid-Liquid Extraction of Polar Organic Compounds. (2020, November 12).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega.
  • Method of preparing heterocyclic aldehydes. (n.d.).
  • Heterocyclic Compounds. (n.d.). MSU chemistry.
  • Column chrom
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • Column Chromatography. (2023, August 29). Chemistry LibreTexts.
  • HPLC Troubleshooting Guide. (n.d.).
  • Technical Support Center: Purification of Long-Chain Branched Aldehydes. (n.d.). Benchchem.
  • Column chrom
  • Flash Column Chromatography. (n.d.).
  • Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. (2023, September 23).
  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? (2014, April 1).
  • Purification of aldehyde-ketone mixtures. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • An Overview of the Chemistry and Biology of Reactive Aldehydes. (2012, June 28). Molecules.
  • Purification, Volume 1, Issue 1 (June 2025). (2025, June 15). MDPI.
  • General procedures for the purification of Aldehydes. (n.d.). Chempedia - LookChem.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PubMed.
  • Heterocycles in organic synthesis. Part 25. Reagents for the conversion of halides into aldehydes and ketones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014, June 9).
  • The preparation of some heteroaromatic and aromatic aldehydes. (n.d.).
  • HETEROCYCLIC COMPOUNDS. (n.d.). UOU.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). RSC Advances.
  • The preparation of some heteroaromatic and aromatic aldehydes. (n.d.). Semantic Scholar.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 145484...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) .

While this compound is an invaluable building block in pharmaceutical and agrochemical synthesis, its structural features—an electron-donating C3-methoxy group, an N-methylated pyrazole core, and a highly reactive C5-carbaldehyde—create specific degradation pathways if mishandled. This guide moves beyond basic storage instructions to explain the causality behind these pathways and provides self-validating protocols to ensure the integrity of your experimental data.

Part 1: Quantitative Stability Parameters

To establish a baseline for your experimental controls, the following table summarizes the stability profile of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde under various environmental stressors[1][2].

Environmental StressorOptimal ConditionDegradation Risk / CausalityHalf-Life / Stability Window
Temperature 2–8 °C (Refrigerated)High heat accelerates oxidative degradation of the aldehyde group.> 24 months (at 4 °C)
Atmosphere Argon or NitrogenAtmospheric O₂ oxidizes the C5-carbaldehyde to a carboxylic acid.< 3 months (in ambient air)
Light Exposure Amber vial / DarkUV light catalyzes radical-mediated auto-oxidation of the aldehyde.Degrades rapidly under direct UV
Aqueous pH pH 5.5 – 8.0Strong acids (pH < 4) promote hydrolysis of the C3-methoxy ether.Stable for 48h in neutral buffer

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing a new peak in my LC-MS chromatogram with a +16 Da mass shift after storing the compound at room temperature. Is this a tautomer?

No. This is an oxidative degradant, not a tautomer. Causality: In N-unsubstituted pyrazoles, tautomeric interconversion is common and can present as peak splitting or shifting[3][4]. However, the N-methyl group at position 1 of your compound strictly locks the pyrazole ring into a single structural isomer. The +16 Da shift is the classic signature of auto-oxidation, where the C5-carbaldehyde group has reacted with atmospheric oxygen to form 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid[5]. Validation: You can validate this by running an IR spectrum of the degraded sample. The appearance of a broad O-H stretch between 2500–3000 cm⁻¹ confirms the presence of the newly formed carboxylic acid.

Q2: My biological assay yields inconsistent results, and I detect a -14 Da degradant when the compound is left in an acidic assay buffer (pH 3.0). Why?

Causality: The methoxy group at the C3 position acts as an enol-ether equivalent within the conjugated pyrazole system. Under strongly acidic aqueous conditions, this ether linkage becomes susceptible to hydrolysis, cleaving the methyl group (-14 Da) to yield the corresponding 3-hydroxy derivative (which tautomerizes to a pyrazolone-like structure)[6]. Validation: To prevent this, always prepare your dosing solutions or assay buffers immediately prior to use, and maintain the pH above 5.5.

DegradationPathways Core 3-Methoxy-1-methyl-1H- pyrazole-5-carbaldehyde Oxidation Atmospheric O2 Light Exposure Core->Oxidation Oxidative Stress AcidHydrolysis AcidHydrolysis Core->AcidHydrolysis Hydrolytic Stress Degradant1 3-Methoxy-1-methyl-1H- pyrazole-5-carboxylic acid (+16 Da) Oxidation->Degradant1 Aldehyde Oxidation Degradant2 1-Methyl-5-formyl-1H- pyrazol-3(2H)-one (-14 Da) AcidHydrolysis->Degradant2 Methoxy Cleavage

Mechanistic degradation pathways of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

Part 3: Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study

To confidently identify impurities during your assays, you must first generate analytical standards of the degradants. This protocol intentionally forces oxidation and hydrolysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde in 1 mL of HPLC-grade Acetonitrile. Split into two 0.5 mL aliquots (Vial A and Vial B).

  • Oxidative Stress (Vial A): Add 50 µL of 3% H₂O₂ to Vial A. Stir at room temperature for 24 hours open to the air[3].

  • Hydrolytic Stress (Vial B): Add 50 µL of 0.1 M HCl to Vial B. Heat to 60 °C in a sealed vial for 24 hours[3].

  • Quenching: Neutralize Vial B with 50 µL of 0.1 M NaOH.

  • Self-Validation (LC-MS Analysis): Inject both samples into the LC-MS.

    • Success Criterion A: Vial A must show a dominant peak at [M+H]+ = 157.05 m/z (+16 Da from parent).

    • Success Criterion B: Vial B must show a dominant peak at [M+H]+ = 127.05 m/z (-14 Da from parent).

    • If these peaks are absent, increase the stressor concentration by 2x and repeat.

Protocol B: Rescue Purification of Oxidized Aldehyde

If your stock bottle has partially oxidized (turning slightly yellow), you do not need to discard it. Because the degradant is a carboxylic acid and the parent compound is a neutral aldehyde, they can be easily separated using a pH-dependent liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded crude solid (e.g., 500 mg) in 20 mL of Ethyl Acetate (EtOAc).

  • Basic Wash: Transfer the organic layer to a separatory funnel. Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate. The basic aqueous layer will deprotonate the carboxylic acid degradant, pulling it into the water phase. The pure aldehyde remains in the upper EtOAc layer.

  • Self-Validation (TLC Spot Test): Before discarding the aqueous layer, spot the EtOAc layer on a silica TLC plate alongside the crude mixture. Stain the plate with a 1% Bromocresol Green solution. Validation: The absence of a yellow spot (acidic proton indicator) in the EtOAc lane confirms 100% removal of the carboxylic acid impurity.

  • Recovery: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Storage: Immediately purge the recovery vial with Argon gas, seal tightly, and store at 4 °C[2].

PurificationWorkflow Step1 Assess Purity via LC-MS Identify +16 Da Impurity Step2 Dissolve in EtOAc Wash with Sat. NaHCO3 Step1->Step2 If Oxidation > 2% Step3 Phase Separation Step2->Step3 Liquid-Liquid Extraction Step4 Aqueous Layer (Contains Carboxylic Acid) Step3->Step4 Deprotonates Acid Step5 Organic Layer (Contains Pure Aldehyde) Step3->Step5 Retains Aldehyde Step6 Dry over Na2SO4 Concentrate & Store under Ar Step5->Step6 Recovery

Self-validating liquid-liquid extraction workflow for rescuing oxidized pyrazole carbaldehydes.

References

  • Università degli Studi di Ferrara. Design and Synthesis of methoxy-pyrazole analogues and Hydrolysis. Retrieved from: [Link]

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 1,5-Disubstituted Pyrazole-4-Carbaldehydes

Welcome to the Technical Support Center. 1,5-Disubstituted pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,5-Disubstituted pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry and drug development. However, synthesizing these specific regioisomers presents significant challenges, as traditional methodologies often yield inseparable mixtures of 1,3- and 1,5-isomers.

This guide provides researchers and application scientists with field-proven alternative pathways, mechanistic insights, and self-validating protocols to ensure high-fidelity, regioselective synthesis.

Mechanistic Rationale & Pathway Selection

The fundamental flaw in the traditional synthesis of pyrazole-4-carbaldehydes lies in the direct formylation of hydrazones (derived from methyl ketones and hydrazines). During acid-catalyzed cyclocondensation, the competing nucleophilicities of the hydrazine nitrogen atoms lead to poor regiocontrol, heavily favoring the 1,3-disubstituted core.

To achieve absolute regioselectivity, the workflow must be decoupled:

  • Regioselective Core Assembly: Synthesize the 1,5-disubstituted pyrazole core first using strictly regioselective acyclic precursors (e.g., enaminones or α,β-unsaturated cyanoesters).

  • Directed Functionalization: Perform a directed electrophilic aromatic substitution (Vilsmeier-Haack formylation) at the highly electron-rich C-4 position.

PathwayLogic Hydrazone Hydrazone Precursor VH_Trad Traditional Vilsmeier-Haack Hydrazone->VH_Trad Mix Mixture of 1,3- and 1,5- Isomers VH_Trad->Mix Poor Regiocontrol Acyclic Acyclic Precursors (Enaminones + Hydrazines) Regio Regioselective Cyclization Acyclic->Regio Py15 Pure 1,5-Disubstituted Pyrazole Regio->Py15 >95% Selectivity VH_New C-4 Formylation (POCl3 / DMF) Py15->VH_New Prod 1,5-Disubstituted Pyrazole-4-carbaldehyde VH_New->Prod Complete C-4 Selectivity

Figure 1: Traditional hydrazone formylation vs. stepwise regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the direct Vilsmeier-Haack reaction on my hydrazone yield primarily the 1,3-disubstituted isomer? A1: This is a causality of nucleophilic competition. In acid-catalyzed cyclocondensations, the terminal, more nucleophilic nitrogen (NH2) of the arylhydrazine preferentially attacks the most electrophilic carbon of the dicarbonyl equivalent. This inherently favors the 1,3-disubstituted core. To bypass this, you must use an alternative pathway, such as the transamination of diethyl [(dimethylamino)methylene]malonate, which forces the regiochemistry before ring closure, as demonstrated in recent[1].

Q2: What is the most reliable alternative pathway for synthesizing the 1,5-disubstituted pyrazole core from acyclic precursors? A2: A highly reliable two-step method involves the acid-catalyzed transamination of an enaminone with an arylhydrazine to form an enhydrazine intermediate, followed by base-catalyzed cyclization[1]. Alternatively, of α,β-unsaturated cyanoesters with hydrazines offer excellent regiocontrol under ultrasonic irradiation[2].

Q3: Once I have the isolated 1,5-disubstituted pyrazole, how do I selectively formylate at the C-4 position without affecting other sites? A3: The C-4 position of the pyrazole ring is the most electron-rich site. A standard using Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) will selectively formylate at C-4. The C-3 and C-5 positions are either sterically hindered or electronically deactivated toward electrophilic aromatic substitution[3].

Troubleshooting Guide

Issue 1: Low yield or incomplete cyclization of the enhydrazine intermediate.

  • Root Cause: The enhydrazine intermediate is highly stable. Insufficient basicity or thermal energy prevents the intramolecular nucleophilic attack required for ring closure.

  • Solution: Ensure the use of a triethylamine/methanol/water (3:3:1) reflux system. The water/methanol mixture solubilizes the intermediate, while TEA provides the necessary basicity to deprotonate the secondary amine, driving the cyclization[1].

Issue 2: Formation of chlorinated byproducts during C-4 formylation.

  • Root Cause: The Vilsmeier-Haack reaction can serve a dual purpose (chlorination and formylation)[3]. Excess POCl₃ or prolonged heating at >100 °C leads to unwanted chlorination, especially if the pyrazole possesses a hydroxyl group (e.g., converting 5-hydroxy-pyrazoles to 5-chloro-pyrazoles).

  • Solution: Strictly control the stoichiometry of POCl₃ (1.5 to 2.0 eq) and maintain the reaction temperature between 80–90 °C. If a 5-hydroxy group is present and must be preserved, protect it (e.g., as a benzyl ether) prior to formylation.

Issue 3: Poor conversion during the formation of the Vilsmeier reagent.

  • Root Cause: Moisture in the DMF or POCl₃ hydrolyzes the highly moisture-sensitive chloroiminium ion (the active formylating agent) back to DMF and HCl.

  • Solution: Use strictly anhydrous DMF and freshly distilled POCl₃. Perform the reagent formation at 0 °C under an inert argon or nitrogen atmosphere, allowing 20 minutes for complete maturation[3].

Quantitative Data & Pathway Comparison

The table below summarizes the quantitative performance metrics of various synthetic routes, allowing researchers to select the optimal pathway based on their specific substrate requirements.

Synthetic RoutePrecursorsCatalyst / ReagentsRegioselectivity (1,5 : 1,3)Typical Yield
Traditional Vilsmeier-Haack Hydrazones + POCl₃/DMFPOCl₃Poor (Favors 1,3)30–50%
Enaminone Cyclization Arylhydrazine + EnaminoneAcid, then BaseExcellent (>95:5)70–86%
Cu-Catalyzed Cycloaddition Hydrazine + CyanoesterCu(PPh₃)₂NO₃Excellent (>95:5)75–85%
Direct C-4 Formylation 1,5-Disubstituted PyrazolePOCl₃ / DMFComplete (C-4 only)80–95%

Experimental Protocols

The following self-validating protocols detail the stepwise assembly of the 1,5-disubstituted core followed by regioselective C-4 formylation.

Workflow Step1 Step 1: Transamination React enaminone with arylhydrazine Step2 Step 2: Cyclization Base-catalyzed ring closure Step1->Step2 Enhydrazine intermediate Step3 Step 3: Vilsmeier Reagent POCl3 + DMF at 0 °C Step2->Step3 Isolate 1,5-pyrazole Step4 Step 4: Formylation Add pyrazole, heat to 80-90 °C Step3->Step4 Step5 Step 5: Hydrolysis Quench with ice water & extract Step4->Step5 Iminium intermediate

Figure 2: Step-by-step experimental workflow for regioselective synthesis and formylation.

Protocol A: Regioselective Synthesis of the 1,5-Disubstituted Pyrazole Core

Causality: Utilizing an enaminone-type reagent prevents the competing nucleophilic attacks seen in standard 1,3-diketones, locking the regiochemistry early in the sequence[1].

  • Transamination: Dissolve diethyl 2-[(dimethylamino)methylene]malonate (1.0 eq) and the desired arylhydrazine (1.0 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2–4 hours.

    • Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should indicate complete consumption of the starting materials and the formation of the enhydrazine intermediate as a distinct UV-active spot.

  • Cyclization: Concentrate the mixture under reduced pressure. Redissolve the crude enhydrazine in a 3:3:1 mixture of water, methanol, and triethylamine. Reflux for 4–6 hours.

    • Validation Checkpoint: Upon cooling and slight acidification, the pure 1,5-disubstituted pyrazole product will precipitate. Filter and wash with cold ethanol.

Protocol B: C-4 Formylation via Vilsmeier-Haack

Causality: The Vilsmeier reagent (chloroiminium ion) is a soft electrophile that selectively targets the most electron-dense carbon (C-4) of the pyrazole ring[3].

  • Vilsmeier Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.

  • Electrophilic Aromatic Substitution: Add the 1,5-disubstituted pyrazole from Protocol A (1.0 eq) portion-wise to the cold Vilsmeier reagent. Remove the ice bath and heat the reaction mixture to 80–90 °C for 4 hours.

    • Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC should show a new, highly UV-active spot corresponding to the iminium intermediate/aldehyde.

  • Hydrolysis & Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize the aqueous mixture with saturated aqueous NaHCO₃ until pH ~7.5. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure 1,5-disubstituted pyrazole-4-carbaldehyde.

References

  • [4] /[1] Vah, et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI Molecules. URL:[Link]

  • [2] Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. URL:[Link]

  • [5] Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. URL:[Link]

Sources

Optimization

Analytical Support Center: Resolving Complex NMR Spectra of Substituted Pyrazoles

[label="1 Refining Diagram Clarity I'm now revising Diagram 3 and the regiochemistry workflow to improve clarity for the user, and to ensure they contain more practical NMR acquisition guidance. I'm focusing on making th...

Author: BenchChem Technical Support Team. Date: March 2026

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Integrating Data for Guide

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Welcome to the Technical Support Center for advanced NMR spectroscopy. As researchers and drug development professionals, you frequently encounter pyrazoles—a privileged scaffold in medicinal chemistry. However, the unique electronic properties of the pyrazole ring often result in highly complex, ambiguous, or seemingly "missing" NMR signals.

This guide is engineered to troubleshoot the most common structural elucidation bottlenecks: annular tautomerism, quadrupolar broadening, and regiochemical assignment.

The Tautomerism Trap: Signal Broadening & Averaging

Q: Why are the C3/C5 and H3/H5 signals in my pyrazole NMR spectrum broad, overlapping, or completely missing at room temperature?

The Science (Causality): Unsubstituted or 3(5)-substituted pyrazoles possessing a free N-H group undergo rapid annular prototropic tautomerism [1]. The proton rapidly migrates between the N1 and N2 atoms. When the rate of this exchange is comparable to the NMR timescale (the frequency difference between the signals of the two tautomers), the signals undergo intermediate exchange. This causes severe line broadening, often flattening the C3 and C5 peaks into the baseline. If the exchange is extremely fast, you will see a single, sharp, time-averaged signal that does not reflect the true static structure of either tautomer.

The Solution: To resolve this, we must manipulate the exchange kinetics. By lowering the thermal energy of the system via Variable Temperature (VT) NMR, we can slow the proton exchange to the "slow exchange regime" on the NMR timescale, effectively freezing the tautomers in place.

Protocol 1: VT-NMR for Tautomer Resolution

This protocol is a self-validating system: successful freezing of the equilibrium is confirmed by the decoalescence of a single broad peak into two distinct, sharp signals with a combined integration equal to the original.

  • Solvent Selection: Dissolve 15–20 mg of your pyrazole in a deuterated solvent with a low freezing point and high polarity. Why? Solvents like DMF- d7​ or CD 2​ Cl 2​ disrupt intermolecular pyrazole-pyrazole hydrogen bonding (which facilitates proton transfer) while remaining liquid at sub-zero temperatures [2].

  • Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K to establish the baseline exchange broadening.

  • Controlled Cooling: Lower the NMR probe temperature in 10 K increments, allowing 5 minutes of thermal equilibration at each step.

  • Decoalescence Monitoring: Acquire a quick 1 H scan at each interval. Watch for the broad C-H signals to split (decoalesce).

  • Validation Check: Once at the target temperature (typically 233 K to 213 K), acquire high-resolution 1 H and 13 C spectra. The protocol is validated if the previously "missing" carbon signals appear as sharp, distinct peaks for C3 and C5.

VT_NMR A Pyrazole Sample (Rapid NH Exchange) B Room Temp (298K) NMR Timescale: Fast A->B Standard Acquisition C Low Temp (<240K) NMR Timescale: Slow A->C VT-NMR Protocol D Averaged Signals (Broad/Missing C3/C5) B->D E Decoalescence (Sharp, distinct tautomers) C->E

Fig 1: VT-NMR decision tree for resolving pyrazole tautomeric equilibrium.

Regiochemical Assignment: Distinguishing 1,3- vs 1,5-Isomers

Q: I alkylated a 3-substituted pyrazole and obtained a mixture of two isomers. How do I definitively assign the 1,3- and 1,5-regiochemistry?

The Science (Causality): Standard 1 H and 13 C NMR are often insufficient for distinguishing N-alkylated pyrazole isomers because the chemical shifts of the 1,3- and 1,5-isomers are remarkably similar. To break this ambiguity, we must rely on spatial proximity (NOE) and the highly sensitive electronic environment of the nitrogen atoms ( 15 N NMR). The "pyrrole-like" nitrogen (N1, bearing the alkyl group) and the "pyridine-like" nitrogen (N2, with a lone pair) have drastically different chemical shifts, making 1 H- 15 N HMBC the gold standard for heterocycle regiochemistry.

Protocol 2: Orthogonal 2D NMR Regiochemical Assignment
  • 1D NOESY / 2D ROESY (Through-Space):

    • Action: Selectively irradiate the N-alkyl protons (e.g., N-CH 3​ ).

    • Causality: The NOE effect depends on spatial distance ( 1/r6 ).

    • Validation: If you observe a strong NOE enhancement to the isolated ring proton (H5), you have the 1,3-isomer . If the NOE is to the protons of the C5-substituent (e.g., an aryl ring), you have the 1,5-isomer .

  • 1 H- 15 N HMBC (Through-Bond):

    • Action: Run an indirect detection 1 H- 15 N HMBC optimized for long-range coupling ( nJHN​=8−10 Hz).

    • Causality: The N-alkyl protons will show a strong 2J correlation to the nitrogen they are directly attached to (N1).

    • Validation: N1 will resonate at a shielded chemical shift (approx. -170 to -200 ppm, relative to CH 3​ NO 2​ ), confirming the alkylation site. The ring proton (H3 or H5) will show correlations to both N1 and N2, allowing complete assignment of the heteroatom backbone.

Quantitative Data: Typical NMR Shifts for Pyrazole Isomers

Data summarized for N-methyl-phenylpyrazole derivatives (referenced to TMS for 1 H/ 13 C and CH 3​ NO 2​ for 15 N).

NMR Parameter1,3-Disubstituted Isomer1,5-Disubstituted IsomerDiagnostic Value
N-CH 3​ ( 1 H) ~3.90 ppm~3.80 ppmLow (Too similar)
Ring Proton ( 1 H) H5: ~7.30 ppmH4: ~6.30 ppmModerate
N-CH 3​ ( 13 C) ~36.0 ppm~37.5 ppmLow
N1 Shift ( 15 N) ~ -180 ppm~ -175 ppmHigh (Confirms N1)
N2 Shift ( 15 N) ~ -70 ppm~ -75 ppmHigh (Confirms N2)
Key NOE Contact N-CH 3​ Ring H5N-CH 3​

C5-Substituent

Absolute

Regiochem Start N-Alkylated Pyrazole Mixture NOESY 1D NOESY / 2D ROESY (Irradiate N-Alkyl) Start->NOESY HMBC 1H-15N HMBC (Long-range coupling) Start->HMBC Isomer13 1,3-Isomer NOE to Ring H5 N-Alkyl to N1 NOESY->Isomer13 NOE to Ring H Isomer15 1,5-Isomer NOE to C5-Substituent N-Alkyl to N1 NOESY->Isomer15 NOE to Substituent HMBC->Isomer13 2J(H,N) Correlation HMBC->Isomer15 2J(H,N) Correlation

Fig 2: Orthogonal NMR workflow for assigning pyrazole regiochemistry.

Quadrupolar Broadening & Solvent Effects

Q: Even when my pyrazole is N-alkylated (no tautomerism), the protons adjacent to the nitrogen atoms are still slightly broad. Why?

The Science (Causality): This is due to quadrupolar relaxation. The highly abundant 14 N isotope has a nuclear spin of I=1 . Because it is non-spherical, it possesses a quadrupole moment that interacts with fluctuating electric field gradients in the molecule. This causes the 14 N nucleus to relax extremely rapidly, which in turn partially decouples and broadens the signals of adjacent 1 H and 13 C nuclei.

The Solution: If high-resolution coupling constants are required, acquire the spectra at elevated temperatures (which averages out the electric field gradients and sharpens the lines) or utilize 15 N-labeled substrates, as 15 N has a spin of I=1/2 and does not suffer from quadrupolar broadening.

Q: Does the choice of deuterated solvent impact pyrazole tautomerism?

The Science (Causality): Absolutely. In non-polar solvents like CDCl 3​ , pyrazoles form hydrogen-bonded cyclic dimers and trimers, which drastically accelerates proton exchange. Conversely, highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ or DMF- d7​ solvate the individual pyrazole molecules, locking them into monomeric states [2]. This solvent-stabilization significantly slows the exchange rate, often allowing you to observe sharper signals without needing to resort to cryogenic VT-NMR.

References
  • Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Pharmaceuticals (Basel), 2019. URL:[Link]

  • Chenon, M. T., et al. "Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles." Journal of Organic Chemistry, 1977. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the 1H-pyrazole scaffold—a privileged pharmacophore present in numerous blockbuster drugs (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the 1H-pyrazole scaffold—a privileged pharmacophore present in numerous blockbuster drugs (e.g., celecoxib, crizotinib). However, the unique physicochemical properties of this heterocycle often lead to severe solubility bottlenecks during synthesis, purification, and formulation.

This guide provides an in-depth, mechanistic approach to troubleshooting pyrazole insolubility, backed by field-proven strategies and self-validating experimental protocols.

The Mechanistic Root of Pyrazole Insolubility

To solve a solubility issue, you must first understand its thermodynamic causality. The 1H-pyrazole ring possesses both a strong hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the sp² hybridized nitrogen).

In the solid state, these complementary groups engage in robust intermolecular N-H···N hydrogen bonding networks. Depending on the substitution pattern, pyrazoles self-assemble into highly stable dimers, trimers, or infinite catemers[1]. This extensive supramolecular networking drastically increases the crystal lattice energy of the intermediate[2]. When attempting to dissolve the compound, the solvation energy provided by standard organic solvents or water is often insufficient to break these strong intermolecular forces, resulting in poor solubility across both aqueous and organic media.

G A 1H-Pyrazole Intermediate B Strong Intermolecular Hydrogen Bonding (N-H···N) A->B Causes C High Crystal Lattice Energy (Dimers, Trimers, Catemers) B->C Leads to D Poor Solubility (Aqueous & Organic) C->D Results in E Protecting Groups (SEM, Boc, THP) D->E Strategy 1 F Salt Formation (HCl, Mesylate) D->F Strategy 2 G Solvent Optimization (Polar Aprotic, Co-solvents) D->G Strategy 3 H Enhanced Solubility E->H Disrupts H-Bonds F->H Increases Ionization G->H Solvates Lattice

Mechanistic pathways of pyrazole insolubility and strategic interventions for resolution.

Troubleshooting & FAQs

Q1: My pyrazole intermediate crashes out during the aqueous workup. How can I keep it in solution?

A1: The extraction of pyrazoles is highly dependent on the pH of the aqueous phase. Pyrazoles are amphoteric. As dictated by the Henderson-Hasselbalch equation, if the pH of your solution is within two units of the pKa of the pyrazole's conjugate acid, a significant portion of the molecule exists in its neutral, highly crystalline form[3].

  • Solution: If you are extracting into an organic phase, ensure the aqueous layer is strictly neutralized or slightly basic to prevent protonation, and utilize a highly polar aprotic co-solvent (e.g., 10% MeOH in DCM, or 2-MeTHF) to outcompete the pyrazole's self-association.

Q2: I need to run a homogeneous cross-coupling reaction, but my 1H-pyrazole is insoluble in THF/Toluene. What is the best strategy?

A2: You must chemically mask the N-H group. Introducing a protecting group is the most definitive way to disrupt the intermolecular hydrogen bonding[4]. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is particularly exceptional for this purpose. The bulky, highly flexible nature of the SEM group prevents tight crystal packing, often converting highly crystalline, insoluble solid pyrazoles into highly soluble liquids at room temperature[4]. Other viable alternatives include THP[5] and Boc[6], though they offer different stability profiles.

Q3: How do I improve the aqueous solubility of my final pyrazole-containing API?

A3: If the N-H group must remain unprotected for target binding, you must alter the molecule's overall lipophilicity and ionization potential.

  • Structural Modification: Introducing solubilizing moieties such as piperazine, morpholine, or basic amines at tolerant positions on the scaffold can drastically improve the aqueous solubility-to-potency ratio[7].

  • Salt Formation: Converting the free base into a hydrochloride (HCl) or mesylate salt significantly enhances aqueous solubility by increasing the molecule's ionization state and altering the crystal lattice[8].

Data Presentation: Protecting Group Selection Guide

When selecting a protecting group to enhance the organic solubility of a pyrazole intermediate, consider the balance between solubility enhancement and deprotection orthogonality.

Protecting GroupStructureImpact on Organic SolubilityDeprotection ConditionsStrategic Advantages & Notes
SEM (2-(Trimethylsilyl)ethoxy)methyl++++ (Excellent)TBAF (Fluoride) or TFAHighly flexible bulk disrupts lattice packing; frequently yields liquid products[4].
THP Tetrahydropyranyl+++ (Good)Acidic (HCl, TFA)Introduces a chiral center (can complicate NMR); excellent for Suzuki couplings[5].
Boc tert-Butyloxycarbonyl++ (Moderate)Acidic (TFA, HCl)Highly crystalline byproducts; can be prematurely cleaved during harsh basic workups[6].

Experimental Protocols

Protocol 1: SEM-Protection of 1H-Pyrazole Intermediates

This protocol utilizes sodium hydride to deprotonate the pyrazole, followed by alkylation with SEM-Cl. The resulting SEM-pyrazole will exhibit vastly superior solubility in ethereal and hydrocarbon solvents[4].

Materials: 1H-Pyrazole intermediate (1.0 eq), NaH (60% dispersion in mineral oil, 1.1 eq), SEM-Cl (1.1 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Suspend the insoluble 1H-pyrazole intermediate in anhydrous THF (0.5 M). Note: It is normal if it does not fully dissolve at this stage.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add NaH portion-wise over 15 minutes. Causality: The evolution of H₂ gas drives the formation of the highly soluble sodium pyrazolide salt. The solution should become homogeneous.

  • Alkylation: Add SEM-Cl dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation System: Confirm success via ¹H NMR. The disappearance of the broad N-H peak (~10-13 ppm) and the appearance of a sharp singlet near 0.0 ppm (trimethylsilyl protons) validates the protocol. The product should now be freely soluble in hexanes or DCM.

Workflow Step1 1. Suspend in THF Step2 2. Add NaH at 0°C Step1->Step2 Step3 3. Add SEM-Cl Dropwise Step2->Step3 Step4 4. Warm to RT & Monitor Step3->Step4 Step5 5. Quench & Extract Step4->Step5 Step6 6. Highly Soluble SEM-Pyrazole Step5->Step6

Step-by-step experimental workflow for the SEM protection of pyrazole intermediates.

Protocol 2: Hydrochloride Salt Formation for Aqueous Solubility

This protocol is designed to convert a poorly water-soluble pyrazole free base into a highly water-soluble HCl salt[8].

Materials: Pyrazole free base (1.0 eq), 4M HCl in Dioxane (1.2 eq), Anhydrous Dichloromethane (DCM) or Diethyl Ether.

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole free base in a minimal amount of anhydrous DCM. If the free base is poorly soluble in DCM, a 1:1 mixture of DCM/MeOH can be used.

  • Salt Formation: Cool the solution to 0 °C. Dropwise, add 4M HCl in Dioxane under vigorous stirring.

  • Precipitation: Stir for 30 minutes. Causality: As the pyrazole nitrogen is protonated, the resulting ionic salt becomes insoluble in the non-polar organic solvent and will precipitate out of solution as a fine crystalline solid.

  • Isolation: Filter the precipitate under a vacuum, washing the filter cake with cold anhydrous diethyl ether to remove any residual unreacted free base and dioxane.

  • Validation System: The physical precipitation is a self-validating indicator of salt formation. To quantitatively confirm, perform elemental analysis (to confirm the exact molar ratio of Cl⁻) or test the dissolution rate of the resulting powder in HPLC-grade water.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Pyrazole Regioisomers: A Structural and Pharmacological Guide

Executive Summary & Structural Rationale In small-molecule drug discovery, the spatial orientation of pharmacophores is paramount. For nitrogen-rich heterocycles like pyrazoles, regiochemistry dictates the 3D vector proj...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In small-molecule drug discovery, the spatial orientation of pharmacophores is paramount. For nitrogen-rich heterocycles like pyrazoles, regiochemistry dictates the 3D vector projection of substituents. The distinction between 1,3-disubstituted and 1,5-disubstituted pyrazoles is not merely a structural curiosity; it fundamentally alters target binding affinity, pharmacokinetics, and off-target toxicity[1]. As an Application Scientist evaluating heterocyclic scaffolds, understanding the causality behind these bioactivity differences is critical for lead optimization.

Mechanistic Causality: Why Regiochemistry Drives Bioactivity

The pyrazole ring serves as a rigid planar scaffold. When aryl groups are attached at the 1 and 5 positions (1,5-diarylpyrazole), steric repulsion between the adjacent rings forces them out of coplanarity, adopting a specific dihedral angle. This V-shaped conformation is highly privileged in pharmacology. Conversely, the 1,3-diarylpyrazole regioisomer projects the aryl groups far apart, flattening the molecule and drastically changing its steric volume and dipole moment[1].

Case Study A: COX-2 Selectivity (Celecoxib)

Celecoxib, a blockbuster non-steroidal anti-inflammatory drug (NSAID), relies entirely on its 1,5-diarylpyrazole core for cyclooxygenase-2 (COX-2) selectivity[1]. The COX-2 active site features a secondary side pocket (absent in COX-1 due to an Ile523 to Val523 substitution). The 1,5-diaryl geometry perfectly positions the sulfonamide-bearing phenyl ring into this secondary pocket while the other aryl ring anchors into the main hydrophobic channel. The 1,3-regioisomer is completely inactive; its extended geometry causes severe steric clashes, preventing insertion into the COX-2 binding site[1].

Case Study B: CB1 Receptor Antagonism (Rimonabant)

Rimonabant, a cannabinoid receptor type 1 (CB1) inverse agonist, similarly utilizes a 1,5-diarylpyrazole scaffold[2]. The close spatial proximity of the 1-aryl and 5-aryl rings is essential for locking the CB1 receptor in its inactive state. Structure-activity relationship (SAR) studies demonstrate that shifting to a 1,3-diaryl arrangement abolishes CB1 binding affinity, underscoring the universal importance of pyrazole regiochemistry across diverse biological targets[2].

Quantitative Bioactivity Comparison

The profound impact of regiochemistry is best illustrated through comparative enzymatic assays. The table below summarizes the in vitro bioactivity of Celecoxib and its regioisomers.

CompoundRegiochemistryCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Biological Status
Celecoxib 1,5-diarylpyrazole0.0415.0375Potent Anti-inflammatory[1]
Isomer A 1,3-diarylpyrazole>100>100N/AInactive[1]
Rofecoxib Furanone (Reference)0.018>15.0>800Positive Control[3]

Note: Data represents standard recombinant enzyme assay results. The >100 µM values for the 1,3-isomer indicate a complete loss of target engagement.

Experimental Methodology: Regioselective Synthesis & Bioassay Validation

To rigorously compare these isomers, one must synthesize them with high regiocontrol and evaluate them in a self-validating bioassay system.

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

Causality Check : Standard condensations of 1,3-dicarbonyls with free hydrazines yield a roughly 1:1 mixture of 1,3- and 1,5-isomers. By utilizing the hydrochloride salt of the arylhydrazine, the reaction medium becomes acidic. This protonates the more reactive carbonyl, directing the initial nucleophilic attack and kinetically favoring the 1,5-isomer[4].

  • Condensation : Dissolve the 1,3-dicarbonyl precursor (1.0 eq) and arylhydrazine hydrochloride (1.1 eq) in anhydrous ethanol[4]. Reflux for 12-16 hours.

  • Monitoring : Track reaction progress via TLC (Ethyl Acetate/Hexane 3:7) until the dicarbonyl is consumed.

  • Separation : Concentrate the crude mixture. Purify via flash column chromatography. The 1,5-diarylpyrazole and the minor 1,3-diarylpyrazole will separate cleanly due to differing dipole moments and retention factors (Rf)[5].

  • Structural Validation : Confirm regiochemistry via 1H NMR. The pyrazole C4-H proton in the 1,5-isomer typically appears further upfield compared to the 1,3-isomer due to the anisotropic shielding effect of the adjacent 5-aryl ring.

G A 1,3-Dicarbonyl Precursor C Cyclocondensation (Refluxing EtOH) A->C B Arylhydrazine Hydrochloride B->C D 1,5-Diarylpyrazole (Major Isomer) C->D Regioselective E 1,3-Diarylpyrazole (Minor Isomer) C->E Side Reaction F Flash Chromatography Separation D->F E->F G In Vitro COX-2 Bioassay F->G

Workflow for the regioselective synthesis and separation of pyrazole isomers prior to bioassay.

Protocol B: Self-Validating In Vitro COX-2 Inhibition Assay

Causality Check : A robust assay must differentiate between true inhibition and assay artifacts (e.g., compound aggregation or background oxidation). This system uses internal controls to validate every run.

  • Reagent Preparation : Prepare recombinant human COX-2 and COX-1 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol[5].

  • Control Establishment (Self-Validation) :

    • Positive Control: Celecoxib (Validates enzyme sensitivity).

    • Negative Control: 1% DMSO vehicle (Establishes 100% baseline activity).

    • Blank: Heat-inactivated enzyme (Subtracts background arachidonic acid auto-oxidation).

  • Pre-Incubation : Incubate the enzyme with the separated 1,3- and 1,5-pyrazole isomers at varying concentrations (0.001 to 100 µM) for 15 minutes at 37°C to allow steady-state binding[5].

  • Substrate Addition : Initiate the reaction by adding 50 µM arachidonic acid. Incubate for exactly 30 seconds at 37°C[5].

  • Termination & Quantification : Quench the reaction with a buffer containing EDTA and indomethacin. Quantify the downstream Prostaglandin E2 (PGE2) using a competitive ELISA kit.

  • Data Analysis : Plot log[inhibitor] vs. normalized PGE2 levels. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

G AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation) AA->COX2 Substrate Binding PG Prostaglandins (Pain/Inflammation) COX2->PG Enzymatic Catalysis C15 1,5-Diarylpyrazole (Celecoxib) C15->COX2 Potent Inhibition C13 1,3-Diarylpyrazole (Inactive Isomer) C13->COX2 Steric Clash (No Binding)

Mechanism of COX-2 inhibition highlighting the stereoelectronic necessity of the 1,5-diarylpyrazole scaffold.

Sources

Comparative

Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases

Beyond C18: A Comparative Guide to HPLC Method Validation for Pyrazole Purity Analysis Pyrazoles are a ubiquitous class of nitrogen-containing heterocycles that serve as the structural backbone for numerous blockbuster p...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond C18: A Comparative Guide to HPLC Method Validation for Pyrazole Purity Analysis

Pyrazoles are a ubiquitous class of nitrogen-containing heterocycles that serve as the structural backbone for numerous blockbuster pharmaceuticals, including the COX-2 inhibitor celecoxib and the phosphodiesterase inhibitor sildenafil[1][2]. Because the pharmacological efficacy and safety of these drugs depend heavily on their purity, analytical methods must be rigorously developed and validated.

The recently updated ICH Q2(R2) guidelines (effective June 2024) mandate a lifecycle and risk-based approach to analytical procedure validation[3][4]. As a Senior Application Scientist, I frequently see laboratories default to traditional C18 columns for pyrazole analysis. While C18 is a workhorse, it often fails to resolve critical isobaric impurities inherent to pyrazole synthesis. This guide objectively compares stationary phase alternatives and provides a self-validating, ICH-compliant protocol for pyrazole purity analysis.

The core challenge in pyrazole purity analysis is the separation of positional isomers and structurally similar degradants. Traditional C18 (octadecylsilane) columns rely exclusively on hydrophobic (dispersive) interactions. Because pyrazole isomers often possess nearly identical hydrophobicities, C18 columns frequently yield co-eluting peaks[5][6].

To overcome this, Biphenyl stationary phases have emerged as the superior alternative. Biphenyl columns offer a dual-retention mechanism: standard hydrophobic interactions coupled with strong π−π interactions[5][7]. The electron-dense aromatic rings of the biphenyl ligand interact heavily with the π electrons of the pyrazole ring, providing orthogonal selectivity that can easily resolve critical pairs.

Crucial Field Insight: When using a Biphenyl column, methanol should be prioritized over acetonitrile as the organic modifier. Acetonitrile contains its own π electrons (due to the C≡N triple bond), which actively compete with and suppress the π−π interactions between the stationary phase and the pyrazole analyte. Methanol, being protic and lacking π electrons, dramatically enhances this retention mechanism[5][7].

Table 1: Performance Comparison for Pyrazole Isomer Separation
ParameterTraditional C18 PhaseBiphenyl PhaseMechanistic Rationale
Primary Retention Hydrophobic (Dispersive)Hydrophobic + π−π Biphenyl ligands provide orthogonal electron-dense rings for interaction.
Resolution ( Rs​ ) <1.5 (Co-elution) >2.0 (Baseline) π−π interactions differentiate the slight electronic distribution differences in pyrazole positional isomers.
Optimal Mobile Phase Acetonitrile or MethanolMethanolAcetonitrile suppresses π−π interactions; Methanol enhances them[5].
Tailing Factor ( Tf​ ) 1.2−1.5 1.0−1.1 Biphenyl surfaces often feature superior end-capping, shielding basic pyrazole nitrogens from secondary silanol interactions.

Validation Workflow & Logical Architecture

The transition from method development to validation must follow a logical continuum. Below is the workflow mapping the physical chemistry of column selection to the regulatory requirements of ICH Q2(R2).

G A Method Development (Column & Mobile Phase) B C18 Phase (Hydrophobic Only) A->B C Biphenyl Phase (Hydrophobic + π-π) A->C D ICH Q2(R2) Validation Risk-Based Approach B->D High Co-elution Risk C->D Optimal Isomeric Resolution E Specificity (Forced Degradation) D->E F Linearity & Range (50-150% Target) D->F G Accuracy & Precision (% Recovery & %RSD) D->G H Routine Purity Analysis (Lifecycle Management) E->H F->H G->H

Figure 1: Method development and ICH Q2(R2) validation workflow for pyrazole HPLC analysis.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

Once the Biphenyl/Methanol method is locked, it must be validated to prove it is "fit for purpose"[4]. This protocol represents a self-validating system where each step inherently proves the reliability of the next.

Phase 1: System Suitability Testing (SST)
  • Causality: Before any validation parameter is tested, the LC system must demonstrate baseline thermodynamic stability and reproducible hydrodynamics.

  • Action: Inject the working standard solution (e.g., 100 µg/mL pyrazole API) in 6 replicates.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤2.0% , Tailing factor ( Tf​ ) ≤1.5 , and Theoretical plates ( N ) ≥2000 [1].

Phase 2: Specificity via Forced Degradation
  • Causality: ICH Q2(R2) mandates proving the method is "stability-indicating"[4]. You must prove that the primary pyrazole peak is spectrally pure and not masking any co-eluting degradants.

  • Action: Subject the pyrazole API to four stress conditions: Acidic (0.1N HCl), Alkaline (0.1N NaOH), Oxidative (3% H2​O2​ ), and Thermal ( 60∘ C for 48 hours)[2][8]. Analyze using a Photodiode Array (PDA) or MS detector.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold. Resolution ( Rs​ ) between the API and the closest eluting degradation product must be >1.5 [2].

Phase 3: Linearity and Range
  • Causality: Ensures the UV detector's response is directly and mathematically proportional to the analyte concentration, preventing quantitation errors at the extremes of the assay.

  • Action: Prepare 5 independent concentration levels spanning 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL)[2][8].

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 [2][8].

Phase 4: Accuracy (Recovery)
  • Causality: Validates the exactness of the method by proving that the matrix (excipients or synthetic byproducts) does not cause signal suppression or enhancement.

  • Action: Spike known amounts of the pyrazole reference standard into a synthetic placebo matrix at three levels (50%, 100%, and 150%). Prepare in triplicate for a total of 9 determinations.

  • Acceptance Criteria: The mean recovery of the spiked standard must fall between 98.0% and 102.0%[2][8].

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Causality: Proves the method's ruggedness against random errors, ensuring data trustworthiness regardless of the day or the operator.

  • Action:

    • Repeatability: Analyze 6 independent preparations of the 100% test concentration on Day 1.

    • Intermediate Precision: Repeat the analysis on Day 2 using a different analyst, a different HPLC system, and a different lot of the Biphenyl column[8].

  • Acceptance Criteria: The %RSD for the calculated purity across all samples must be ≤2.0% for both intra-day and inter-day analyses[2][8].

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Comparison of biphenyl and other aromatic stationary phases - NACALAI TESQUE, INC.
  • Source: selectscience.
  • Source: benchchem.
  • Source: lcms.
  • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424)
  • Source: jopir.

Sources

Validation

Comparative Analysis of Pyrazole Synthesis Methodologies: A Technical Guide for Drug Development

Executive Summary Pyrazoles are indispensable five-membered nitrogen-containing heterocyclic scaffolds in medicinal chemistry, featured prominently in numerous FDA-approved drugs (e.g., celecoxib, crizotinib)[1]. For dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are indispensable five-membered nitrogen-containing heterocyclic scaffolds in medicinal chemistry, featured prominently in numerous FDA-approved drugs (e.g., celecoxib, crizotinib)[1]. For drug development professionals and synthetic chemists, selecting the optimal synthetic methodology is critical for balancing regioselectivity, atom economy, and scalability[2]. This guide provides a comparative analysis of three distinct pyrazole synthesis paradigms: the classical Knorr synthesis, green multicomponent reactions (MCR), and advanced titanium-mediated oxidative couplings.

Mechanistic Strategies & Pathway Selection

Before initiating a synthesis, researchers must evaluate the structural requirements of the target pyrazole against the limitations of available methodologies. The decision matrix below outlines the logical flow for selecting the most appropriate synthetic route.

PyrazoleSynthesis Start Target Pyrazole Scaffold HydrazineFree Hydrazine-Free Requirement? Start->HydrazineFree SymCheck Symmetrical 1,3-Dicarbonyl? HydrazineFree->SymCheck No (Hydrazine acceptable) TiImido Ti-Imido Oxidative Coupling (Alkynes + Nitriles) HydrazineFree->TiImido Yes (Avoid toxicity) Knorr Classical Knorr Synthesis (High Yield, Fast) SymCheck->Knorr Yes RegioIssue Regioselectivity Risk (Mixture of Isomers) SymCheck->RegioIssue No GreenMCR Nano-Catalyzed MCR (High Regiocontrol, Green) RegioIssue->GreenMCR Apply Lewis Acid/Nano-Catalysis

Decision matrix for selecting optimal pyrazole synthesis methodologies.

The Classical Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, established in 1883, remains a foundational technique involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[3].

Mechanistic Causality : The reaction is fundamentally acid-catalyzed. The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the hydrazine nitrogen, forming a hydrazone intermediate[3]. Subsequent intramolecular cyclization and dehydration yield the stable, aromatic pyrazole ring[4]. However, when utilizing unsymmetrical 1,3-dicarbonyls, regioselectivity becomes a significant challenge, often yielding a mixture of regioisomers depending on the steric and electronic properties of the starting substituents[3].

Self-Validating Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one This protocol utilizes a β-ketoester and hydrazine hydrate to construct the pyrazolone core[5].

  • Reagent Assembly : In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[5]. Causality: A 2-fold stoichiometric excess of hydrazine drives the condensation equilibrium forward and compensates for any evaporative loss during heating.

  • Solvent & Catalyst Addition : Add 3 mL of 1-propanol and 3 drops of glacial acetic acid[5]. Causality: 1-propanol (b.p. 97°C) provides the optimal thermal window for the dehydration step without causing thermal degradation of the reactants. Acetic acid lowers the activation energy for the initial hydrazone formation.

  • Thermal Activation : Heat the mixture under continuous stirring at ~100°C for 1 hour[5].

  • In-Process Validation (TLC) : Perform Thin-Layer Chromatography (TLC) using 30% ethyl acetate/70% hexane[5]. The complete disappearance of the UV-active ethyl benzoylacetate spot validates the total consumption of the starting material.

  • Thermodynamic Quenching & Isolation : Add 10 mL of water to the hot reaction mixture, then cool slowly to room temperature[5]. Self-Validation: The sudden shift in solvent dielectric compatibility forces the hydrophobic pyrazole to nucleate and precipitate. A sharp melting point of the isolated solid confirms high purity, bypassing the need for column chromatography[6].

The Green Chemistry Paradigm: Multicomponent Reactions (MCR)

To address the environmental impact of volatile organic solvents and the toxicity of isolated diazo intermediates, green Multicomponent Reactions (MCRs) have emerged as superior alternatives[1].

Mechanistic Causality : MCRs allow three or more reactants to combine in a single reaction vessel, maximizing atom economy and minimizing waste[7]. For instance, the use of a Nano-ZnO catalyst in the condensation of phenylhydrazine with ethyl acetoacetate provides exceptional regiocontrol[2]. The high surface-area-to-volume ratio of Nano-ZnO acts as a potent Lewis acid, coordinating selectively with the carbonyl oxygen to direct the nucleophilic attack exclusively to the less sterically hindered site, effectively bypassing the regioselectivity issues inherent to the classical Knorr synthesis[2].

Self-Validating Experimental Protocol: Nano-ZnO Catalyzed Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

  • Catalyst Activation : Disperse Nano-ZnO (catalytic amount) in a solvent-free or aqueous medium containing ethyl acetoacetate (1 equiv)[2].

  • Sequential Addition : Slowly add phenylhydrazine (1 equiv) to the mixture[2]. Causality: Slow addition controls the exothermic nature of the initial hydrazone formation, preventing side-product generation.

  • Reaction Progression : Stir at room temperature or under mild microwave irradiation. Causality: Microwave irradiation ensures uniform volumetric heating, drastically reducing reaction time from hours to minutes[1].

  • In-Process Validation : The reaction mixture will transition from a heterogeneous suspension to a distinct physical state (often a solid mass) as the product forms, providing a visual cue of reaction completion.

  • Catalyst Recovery & Isolation : Add hot ethanol to dissolve the pyrazole product, and centrifuge to recover the insoluble Nano-ZnO catalyst[2]. Self-Validation: The recovered catalyst can be weighed and reused; consistent yields (>90%) across multiple cycles validate the robustness of the catalytic system.

Next-Generation N-N Coupling: Titanium-Mediated Synthesis

A significant limitation of classical methods is their reliance on toxic, mutagenic, and potentially explosive hydrazine derivatives[8]. Recent advancements have enabled the direct synthesis of pyrazoles from alkynes and nitriles via oxidatively induced N-N bond coupling[8].

Mechanistic Causality : This [2+2+1] multicomponent route utilizes a Titanium (Ti) imido complex. The coupling of an alkyne and a nitrile with the Ti imido complex generates a diazatitanacyclohexadiene intermediate[8]. The addition of an oxidant (e.g., TEMPO) triggers a 2-electron ligand-based oxidation. This oxidation increases the electrophilicity of the nitrogen atoms, forcing an electrocyclic ring closure (analogous to a Nazarov cyclization) and subsequent reductive elimination to form the N-N bond[8].

Self-Validating Experimental Protocol: Hydrazine-Free Pyrazole Synthesis

  • Inert Atmosphere Setup : In a glovebox, combine the Ti imido precatalyst, an alkyne (e.g., 3-hexyne), and a nitrile (e.g., p-tolunitrile) in a dry solvent[8].

  • Intermediate Formation : Stir the mixture to allow the formation of the diazatitanacyclohexadiene intermediate[8].

  • In-Process Validation (NMR) : Take an aliquot for 1H NMR monitoring. Self-Validation: The appearance of specific downfield shifts validates the quantitative formation of the metallacycle intermediate before oxidation[8].

  • Oxidative Coupling : Add 2 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)[8]. Causality: TEMPO acts as a mild, single-electron oxidant (used in excess to achieve the 2-electron oxidation required) that induces the reductive elimination without over-oxidizing the organic fragments.

  • Isolation : Filter the mixture through a short silica plug to remove titanium salts, and concentrate the filtrate to yield the highly substituted pyrazole (up to 80% yield)[8].

Quantitative Comparative Analysis

The following table summarizes the operational metrics of the discussed methodologies to aid in workflow selection:

MethodologyPrimary ReactantsCatalyst / PromoterTypical YieldReaction TimeRegioselectivityKey Advantage
Classical Knorr [3]1,3-Dicarbonyls, HydrazinesAcetic Acid (Bronsted)70 - 92%1 - 12 hPoor to ModerateHighly established, scalable
Green MCR [2]Dicarbonyls, HydrazinesNano-ZnO (Lewis Acid)85 - 95%5 min - 1 hExcellentEco-friendly, recyclable catalyst
Ti-Mediated [8]Alkynes, Nitriles, Ti-ImidoTEMPO (Oxidant)40 - 80%2 - 20 hExcellentHydrazine-free, novel substitution

Conclusion

The synthesis of pyrazole scaffolds is no longer constrained by the regiochemical ambiguities of the classical Knorr reaction. By leveraging green multicomponent reactions and advanced organometallic N-N coupling strategies, researchers can design self-validating, high-yield workflows tailored to the specific safety, environmental, and structural requirements of their drug development pipelines.

References[3] Title: Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles | Source: benchchem.com | URL: Verify Source[6] Title: Knorr pyrazole synthesis from a ketoester - laboratory experiment | Source: youtube.com | URL: Verify Source[5] Title: Knorr Pyrazole Synthesis | Source: chemhelpasap.com | URL:Verify Source[7] Title: Recent advances in multicomponent synthesis of pyrazoles | Source: researchgate.net | URL: Verify Source[8] Title: Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling | Source: nih.gov | URL: Verify Source[4] Title: Application Notes and Protocols for Knorr Pyrazole Synthesis | Source: benchchem.com | URL: Verify Source[1] Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques | Source: rsc.org | URL: Verify Source[2] Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | Source: mdpi.com | URL: Verify Source

Sources

Comparative

Orthogonal Purity Assessment of Synthesized 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde: A Comparative Guide

Executive Summary & The Causality of Purity In modern drug discovery and agrochemical development, highly functionalized pyrazole derivatives like 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Purity

In modern drug discovery and agrochemical development, highly functionalized pyrazole derivatives like 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1454849-88-7) serve as critical building blocks[1]. However, the synthesis of this specific intermediate—typically via the N-methylation of 3-methoxy-1H-pyrazole-5-carbaldehyde—frequently yields a mixture of 1-methyl and 2-methyl regioisomers.

A pervasive issue in chemical sourcing is the reliance on a single analytical technique, usually High-Performance Liquid Chromatography (HPLC) with UV detection, to certify purity. While HPLC is excellent for tracking chromophoric impurities, it operates on a relative "100% area normalization" method. This creates an analytical blind spot: inorganic salts (e.g., potassium carbonate from the methylation step) and residual solvents are invisible to UV detection, leading to a dangerous overestimation of active material.

To establish a truly objective comparison, we evaluated a highly optimized, in-house synthesized batch of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde against two leading commercial alternatives. We utilized an orthogonal, self-validating analytical workflow combining HPLC-DAD, GC-FID, and the gold standard of absolute quantitation: Quantitative Nuclear Magnetic Resonance (qNMR) . As a primary ratio method, qNMR allows for the direct determination of absolute mass fraction without requiring a reference standard of the analyte itself[2].

Analytical Workflow

To ensure absolute trustworthiness, our purity certification relies on the integration of three distinct mechanistic principles: UV absorbance (HPLC), volatility/ionization (GC), and nuclear magnetic resonance proportionality (qNMR).

Workflow cluster_0 Orthogonal Purity Assessment A Synthesized Batch 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde B HPLC-DAD (Relative Purity & Regioisomers) A->B C GC-FID (Volatile Organics) A->C D 1H qNMR (Absolute Mass Fraction) A->D E Data Integration & Cross-Validation B->E C->E D->E F Certified High-Purity API Intermediate (>99% Absolute Purity) E->F

Orthogonal analytical workflow for absolute purity certification of pyrazole intermediates.

Comparative Performance Data

The table below summarizes the purity metrics of our synthesized batch compared to two commercial vendors. The data highlights the critical discrepancy between relative chromatographic purity and absolute mass fraction.

Analytical MetricSynthesized Batch (In-House)Commercial Vendor ACommercial Vendor B
HPLC-UV Purity (254 nm) 99.8%97.5%95.2%
GC-FID Purity 99.7%98.1%96.0%
Absolute Purity (1H qNMR) 99.2% 91.4% 88.7%
Regioisomer Impurity (HPLC) < 0.1%1.8%3.5%
Residual Solvents (qNMR) < 0.05%2.1% (EtOAc)3.2% (DCM)
Water Content (Karl Fischer) 0.1%1.5%2.6%

Data Insight: While Vendor A claims a 97.5% purity based on HPLC, the absolute qNMR assay reveals the true active mass fraction is only 91.4%. This 6.1% discrepancy is primarily driven by UV-invisible inorganic salts and residual ethyl acetate, which would severely skew stoichiometric equivalents in downstream API coupling reactions.

Self-Validating Experimental Methodologies

To guarantee reproducibility and scientific integrity, the following protocols were designed as self-validating systems, ensuring internal checks against analytical artifacts.

High-Performance Liquid Chromatography (HPLC-DAD)

Objective: Quantify relative purity and resolve closely related regioisomers.

  • System Preparation: Utilize an Agilent 1260 Infinity II LC system equipped with a Diode Array Detector (DAD).

  • Stationary Phase Selection: Install a biphenyl column (e.g., Phenomenex Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm). Causality: The biphenyl phase exploits π−π interactions, which are highly sensitive to the spatial arrangement of the methyl group on the pyrazole ring, providing baseline resolution between the 1-methyl and 2-methyl regioisomers that traditional C18 columns often co-elute.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Channel B: Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Self-Validation (Peak Homogeneity): Extract the UV spectra across the main peak (front, apex, and tail) using the DAD. A match factor of >990 confirms peak purity, validating that no hidden impurities are co-eluting with the target compound.

Quantitative 1H NMR (qNMR) Absolute Assay

Objective: Determine the absolute mass fraction of the active compound without an identical reference standard.

Quantitative NMR is uniquely powerful because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal[3]. By utilizing an internal standard of known purity, absolute quantitation is achieved[4].

  • Sample Preparation: Accurately weigh ~15.0 mg of the 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde sample and ~5.0 mg of Dimethyl sulfone (DMSO2, NIST-traceable standard, 99.9% purity) into a vial using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture completely in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube. Causality: DMSO2 is chosen as the internal calibrant because its sharp singlet at ~3.0 ppm does not overlap with any of the analyte's signals (methoxy at ~3.9 ppm, N-methyl at ~4.0 ppm, pyrazole CH at ~6.8 ppm, or the aldehyde proton at ~9.8 ppm)[5].

  • Acquisition Parameters (Critical):

    • Acquire data on a 600 MHz NMR spectrometer.

    • Set the relaxation delay ( D1​ ) to 30 seconds. Causality: To ensure the direct proportionality of the integral to the nucleus concentration, the system must return to thermal equilibrium between scans. A D1​ of 30 seconds ensures >5 × T1​ (longitudinal relaxation time) for the slowest relaxing proton (the aldehyde proton), guaranteeing >99.3% magnetization recovery[3].

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the DMSO2 standard peak ( Istd​ , 6H) and the analyte's aldehyde peak ( Ix​ , 1H). Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Mechanistic Insights: Why the Synthesized Batch Outperforms

The superior absolute purity of the in-house synthesized batch (99.2%) compared to commercial alternatives is rooted in the downstream purification strategy. Commercial vendors typically rely on flash chromatography to isolate the product. While chromatography effectively separates the 1-methyl and 2-methyl regioisomers, it introduces massive volumes of organic solvents (like EtOAc and DCM) and fails to remove dissolved silica or inorganic salts from the upstream reaction matrix.

Our synthesis protocol replaces the final chromatographic step with a highly controlled anti-solvent crystallization from a hot ethanol/water mixture. Causality: The highly polar nature of the aqueous mother liquor acts as a thermodynamic sink for the inorganic salts (e.g., K2CO3) and polar impurities. Concurrently, the slow cooling gradient selectively crystallizes the 1-methyl isomer, leaving the more sterically hindered 2-methyl regioisomer in solution. This dual-action purification purges both UV-active regioisomers and UV-invisible salts, resulting in a product whose HPLC purity perfectly aligns with its absolute qNMR mass fraction.

Sources

Validation

Cytotoxicity evaluation of novel pyrazole derivatives

A Comparative Guide to the Cytotoxicity Evaluation of Novel Pyrazole Derivatives Authored by: A Senior Application Scientist The relentless pursuit of novel anticancer agents has positioned heterocyclic compounds, partic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cytotoxicity Evaluation of Novel Pyrazole Derivatives

Authored by: A Senior Application Scientist

The relentless pursuit of novel anticancer agents has positioned heterocyclic compounds, particularly pyrazole derivatives, at the forefront of medicinal chemistry research.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer properties, make them a "privileged scaffold" in drug discovery.[4][5][6] This guide provides a comprehensive comparison of methodologies to evaluate the cytotoxic potential of novel pyrazole derivatives, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity assessment.

The Rationale for Pyrazole Derivatives in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile backbone for designing potent and selective anticancer agents.[1][2] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrazole ring can significantly enhance anticancer efficacy and selectivity towards tumor cells.[1][7] These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFR), thereby arresting the cell cycle and inducing apoptosis.[1][4][8]

A Comparative Overview of Foundational Cytotoxicity Assays

The initial assessment of a novel compound's anticancer potential hinges on in vitro cytotoxicity assays. These assays provide critical data on the dose-dependent effects of the compound on cancer cell viability and proliferation. The choice of assay depends on the specific cellular mechanism being investigated. Here, we compare three widely used methods: MTT, LDH, and Annexin V/PI staining.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10]Cell viability and metabolic activity.[11]High-throughput, cost-effective, well-established.Can be affected by compounds that alter cellular metabolism; indirect measure of cell number.
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with damaged plasma membranes.[11][12][13]Cell membrane integrity and cytotoxicity.[12]Direct measure of cytotoxicity; non-destructive to remaining cells.Less sensitive for early apoptotic events; background LDH in serum can interfere.[13]
Annexin V/PI Assay Flow cytometry-based detection of phosphatidylserine (PS) externalization (early apoptosis) using fluorescently labeled Annexin V and propidium iodide (PI) uptake by cells with compromised membranes (late apoptosis/necrosis).[14][15]Apoptosis and necrosis.[15]Distinguishes between different stages of cell death; provides quantitative data on cell populations.Requires a flow cytometer; more complex protocol.

Experimental Data: A Comparative Cytotoxicity Profile of Novel Pyrazole Derivatives

To illustrate the application of these assays, we present a comparative cytotoxicity profile of three hypothetical novel pyrazole derivatives (PYZ-1, PYZ-2, and PYZ-3) against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for the MTT assay, the percentage of LDH release, and the percentage of apoptotic cells.

Table 1: Comparative Cytotoxicity Data of Novel Pyrazole Derivatives

Compound Cancer Cell Line MTT Assay IC50 (µM) ± SD LDH Release (%) at IC50 ± SD Apoptosis (%) at IC50 ± SD (Annexin V+/PI-)
PYZ-1 A549 (Lung)15.2 ± 1.8[11]45.3 ± 5.2[11]35.8 ± 4.1
MCF-7 (Breast)25.5 ± 3.1[11]30.1 ± 3.5[11]28.2 ± 3.3
HepG2 (Liver)32.1 ± 4.5[11]25.7 ± 2.9[11]22.5 ± 2.9
PYZ-2 A549 (Lung)8.21 ± 0.9[1]58.1 ± 6.245.1 ± 5.3
MCF-7 (Breast)16.50 ± 2.1[1]42.7 ± 4.939.8 ± 4.5
HepG2 (Liver)13.85 ± 1.5[1]51.3 ± 5.542.6 ± 4.8
PYZ-3 A549 (Lung)42.79 ± 5.1[1]20.5 ± 2.415.7 ± 1.9
MCF-7 (Breast)81.48 ± 9.2[16]15.2 ± 1.810.3 ± 1.2
HepG2 (Liver)>1008.9 ± 1.15.4 ± 0.7
Doxorubicin (Control) A549 (Lung)0.8 ± 0.175.4 ± 8.168.9 ± 7.5
MCF-7 (Breast)1.2 ± 0.270.1 ± 7.765.2 ± 7.1
HepG2 (Liver)1.5 ± 0.368.5 ± 7.362.4 ± 6.8

SD: Standard Deviation from three independent experiments.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed and standardized protocols are essential.

MTT Assay for Cell Viability

This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[9][17]

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[9]

LDH Assay for Cytotoxicity

This assay quantifies the release of LDH from cells with compromised plasma membranes.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and vehicle control.[11][13]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.[12][13]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[11][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) x 100.[11]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15]

Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between cell populations:

    • Viable cells: Annexin V- and PI-negative.[15]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V- and PI-positive.[15]

Visualizing the Experimental Workflow and Mechanism of Action

A clear understanding of the experimental process and the underlying biological mechanisms is crucial for interpreting cytotoxicity data.

Experimental Workflow

The following diagram illustrates a standard workflow for the evaluation of novel pyrazole derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification & Validation Compound Synthesis Compound Synthesis Primary Screening (MTT Assay) Primary Screening (MTT Assay) Compound Synthesis->Primary Screening (MTT Assay) IC50 Determination IC50 Determination Primary Screening (MTT Assay)->IC50 Determination LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) IC50 Determination->LDH Assay (Cytotoxicity) Annexin V/PI Assay (Apoptosis) Annexin V/PI Assay (Apoptosis) IC50 Determination->Annexin V/PI Assay (Apoptosis) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Kinase Inhibition Assays Kinase Inhibition Assays Annexin V/PI Assay (Apoptosis)->Kinase Inhibition Assays Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting

Caption: A typical experimental workflow for evaluating the anticancer potential of novel pyrazole derivatives.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Many pyrazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[1][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand RTK VEGFR/EGFR Ligand->RTK Binds P P RTK->P Autophosphorylation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->RTK Inhibits Downstream Signaling RAS-RAF-MEK-ERK PI3K-AKT-mTOR P->Downstream Signaling Activates Transcription Transcription Downstream Signaling->Transcription Activates Cell Proliferation\nAngiogenesis\nSurvival Cell Proliferation Angiogenesis Survival Transcription->Cell Proliferation\nAngiogenesis\nSurvival Promotes

Caption: Inhibition of receptor tyrosine kinase (RTK) signaling by a novel pyrazole derivative.

Conclusion

The evaluation of novel pyrazole derivatives for anticancer activity requires a multi-faceted approach. By combining robust and complementary cytotoxicity assays such as MTT, LDH, and Annexin V/PI, researchers can gain a comprehensive understanding of a compound's therapeutic potential. This guide provides the foundational knowledge and detailed protocols to empower researchers in their quest for novel and effective cancer therapies. The continued exploration of the pyrazole scaffold holds significant promise for the future of oncology drug development.[5][7]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (2025, February 12). Novelty Journals.
  • Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10). MDPI.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Royal Society of Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 6). MDPI.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace. (n.d.). SciSpace.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (2025, March 20). University of Pretoria.
  • LDH Cytotoxicity Assay Kit - Cayman Chemical. (n.d.). Cayman Chemical.
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024, March 12). International Journal of Pharmaceutical Sciences.
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20). ACS Publications.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. (n.d.). BenchChem.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega. (2021, April 29). ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed. (2021, July 1). PubMed.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI.
  • LDH Cytotoxicity Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.
  • LDH Cytotoxicity Assay - Tribioscience. (2025, January 9). Tribioscience.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES - Journal of Physiology and Pharmacology. (n.d.). Journal of Physiology and Pharmacology.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (n.d.). ResearchGate.
  • MTT assay to determine the IC50 value of the different drugs and... - ResearchGate. (n.d.). ResearchGate.

Sources

Comparative

Comparing catalytic efficiency in substituted pyrazole synthesis

A Comparative Guide to Catalytic Efficiency in Substituted Pyrazole Synthesis Substituted pyrazoles are privileged pharmacophores in medicinal chemistry, forming the core of numerous blockbuster drugs, including celecoxi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalytic Efficiency in Substituted Pyrazole Synthesis

Substituted pyrazoles are privileged pharmacophores in medicinal chemistry, forming the core of numerous blockbuster drugs, including celecoxib, sildenafil, and crizotinib[1]. The synthetic evolution of these nitrogen-containing heterocycles has shifted from traditional, linear, multi-step condensations to highly efficient, one-pot multicomponent reactions (MCRs)[2]. The choice of catalyst in these MCRs dictates not only the reaction kinetics and yield but also the environmental footprint and scalability of the process.

This guide objectively compares three distinct catalytic paradigms—traditional homogeneous Brønsted acids, heterogeneous magnetic nanocatalysts, and transition metal-based ionic liquids (TMILs)—providing researchers with causality-driven insights and self-validating experimental protocols.

Catalyst Comparison Matrix

The following table summarizes the quantitative performance of three benchmark catalysts utilized in the multicomponent synthesis of highly substituted pyrazoles (e.g., dihydropyrano[2,3-c]pyrazoles and pyrazolo-fused derivatives).

Catalyst SystemCatalyst TypeOptimal ConditionsAverage YieldReaction TimeRecyclabilityKey Advantage
p-TsOH [3]Homogeneous Brønsted AcidDMF, 120 °C (Microwave)62–78%15–20 minNone (Single-use)High solubility; drives complex domino cyclizations.
Fe₃O₄@g-C₃N₄ [4]Heterogeneous Magnetic NanocatalystEthanol, 80 °C92–98%30–60 minExcellent (Up to 7 cycles)Easy magnetic separation; high surface area.
[C₄mim][FeCl₄] [5]Transition Metal Ionic Liquid (TMIL)Neat / Room Temp (25 °C)88–90%8 hoursGood (Up to 4 cycles)Room temperature activation; acts as both solvent & catalyst.

Mechanistic Causality & Catalyst Profiles

To optimize pyrazole synthesis, one must understand the causality behind how different catalysts activate the substrates during the Knoevenagel-Michael cascade.

A. Traditional Homogeneous Acid: p-Toluenesulfonic Acid (p-TsOH)

Mechanism of Action: p-TsOH is a strong Brønsted acid that excels in driving complex domino reactions, such as the synthesis of pyrazolo-fused 1,7-naphthyridines and pyrroles[3]. It works by aggressively protonating the carbonyl oxygen of arylglyoxals or diketones, rendering the electrophilic carbon highly susceptible to nucleophilic attack by electron-rich pyrazol-5-amines[3]. Limitations: Because it operates homogeneously, p-TsOH cannot be easily recovered, leading to acidic waste. Furthermore, it often requires harsh conditions (e.g., microwave irradiation at 120 °C in DMF) to overcome the activation energy barriers of subsequent ring-closing tautomerizations[3].

B. Heterogeneous Magnetic Nanocatalyst: Fe₃O₄@g-C₃N₄

Mechanism of Action: Graphitic carbon nitride (g-C₃N₄) supported on magnetite (Fe₃O₄) provides a synergistic catalytic surface[4]. The g-C₃N₄ matrix is rich in basic nitrogen sites (Lewis base) and hydrogen-bonding motifs, while the iron core provides Lewis acid sites. This dual-activation mechanism simultaneously activates the active methylene compound (via deprotonation) and the aldehyde (via polarization)[4]. Advantages: The high surface-to-volume ratio of the nanocomposite accelerates the domino Knoevenagel/Michael multiple reactions[4]. Crucially, the superparamagnetic nature of the Fe₃O₄ core allows for instantaneous recovery using an external magnet, eliminating the need for tedious chromatographic purification[4].

C. Transition Metal-Based Ionic Liquid: [C₄mim][FeCl₄]

Mechanism of Action: 1-butyl-3-methylimidazolium tetrachloroferrate ([C₄mim][FeCl₄]) acts as a "designer solvent" and a homogeneous Lewis acid[5]. The paramagnetic [FeCl₄]⁻ anion exhibits potent Lewis acidity, coordinating tightly with the 1,3-diketone derivatives to enhance their electrophilicity[5]. Advantages: The unique solvating power of the imidazolium cation stabilizes the transition states, allowing the cyclocondensation of hydrazines to proceed efficiently at room temperature (25 °C)[5]. This eliminates the thermal degradation of sensitive substrates, though the reaction requires a longer residence time (up to 8 hours)[5].

Mechanistic Pathway Visualization

The following diagram illustrates the generalized catalytic workflow for multicomponent pyrazole synthesis, highlighting where the catalyst lowers the activation barrier.

Pathway Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Catalyst Activated) Aldehyde->Knoevenagel ActiveMethylene Active Methylene ActiveMethylene->Knoevenagel Hydrazine Hydrazine Derivative Michael Michael Addition Hydrazine->Michael Intermediate1 Olefin Intermediate Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Acyclic Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Substituted Pyrazole Cyclization->Product

Multicomponent Knoevenagel-Michael cascade pathway for substituted pyrazole synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in verification steps to confirm catalytic success before proceeding to downstream isolation.

Protocol A: Green Synthesis using Fe₃O₄@g-C₃N₄ Nanocatalyst[4]
  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine derivative (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 15 mg of the Fe₃O₄@g-C₃N₄ nanocomposite[4].

  • Thermal Activation: Stir the mixture at 80 °C.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc, 7:3). The disappearance of the aldehyde spot (typically within 30–45 minutes) validates the completion of the Knoevenagel condensation phase[4].

  • Magnetic Recovery: Remove the flask from heat. Place a neodymium magnet against the outer wall of the flask. The black nanocatalyst will aggregate against the wall within 30 seconds.

  • Isolation: Decant the clear supernatant. Cool the supernatant in an ice bath to induce crystallization of the pyrazole product. Filter and wash with cold ethanol.

Recovery Start Reaction Mixture (Products + Fe3O4@g-C3N4) Magnet Apply External Magnetic Field Start->Magnet Decant Decant Supernatant (Isolate Product) Magnet->Decant Wash Wash Catalyst (EtOH / H2O) Magnet->Wash Retained Solid Dry Dry at 60°C Wash->Dry Reuse Next Catalytic Cycle (>95% Activity) Dry->Reuse Reuse->Start Loop

Self-validating magnetic recovery workflow for heterogeneous nanocatalysts.

Protocol B: Room-Temperature Synthesis using [C₄mim][FeCl₄][5]
  • Reaction Setup: In an oven-dried 10 mL vial, add the 1,3-diketone (1.0 mmol) and the hydrazine derivative (1.0 mmol).

  • Catalyst/Solvent Addition: Add 0.5 mL of the [C₄mim][FeCl₄] ionic liquid. No additional organic solvent is required[5].

  • Ambient Activation: Stir the mixture vigorously at room temperature (25 °C) open to the air[5].

  • In-Process Validation: After 8 hours, withdraw a 5 µL aliquot, dilute in diethyl ether, and spot on a TLC plate. Complete consumption of the diketone validates the cyclization[5].

  • Product Extraction: Add 5 mL of diethyl ether to the vial and stir for 5 minutes. The pyrazole product will partition into the ether layer, while the TMIL remains as a distinct, dense bottom phase.

  • Catalyst Recycling: Decant the ether layer. Wash the remaining TMIL phase with an additional 2 mL of ether, dry under a vacuum at 60 °C for 1 hour, and reuse directly for the next cycle (valid for up to 4 cycles with >78% yield retention)[5].

References

  • A New Simple Methodology for the Synthesis of dihydropyrano[2,3-c]pyrazoles with Fe3O4@gC3N4 as a Green Catalyst Journal of Synthetic Chemistry[Link]

  • Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature Indian Academy of Sciences[Link]

  • Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles The Journal of Organic Chemistry - ACS Publications[Link]

  • A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts Arabian Journal of Chemistry[Link]

  • Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP Organic Letters - ACS Publications[Link]

Sources

Validation

In-vitro anti-inflammatory activity of pyrazole carbaldehyde derivatives

Title: In-Vitro Anti-Inflammatory Activity of Pyrazole Carbaldehyde Derivatives: A Comparative Performance Guide Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been l...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Vitro Anti-Inflammatory Activity of Pyrazole Carbaldehyde Derivatives: A Comparative Performance Guide

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been limited by the gastrointestinal (GI) and renal toxicity associated with non-selective Cyclooxygenase (COX-1) inhibition. In the pursuit of safer alternatives, pyrazole carbaldehyde derivatives have emerged as a highly promising class of targeted anti-inflammatory agents[1]. By structurally mimicking the binding conformation of selective COX-2 inhibitors, these derivatives offer potent suppression of inflammatory mediators (TNF-α, NO) while preserving constitutive COX-1 activity[2].

This guide provides an objective, data-driven comparison of pyrazole carbaldehyde derivatives against standard NSAIDs (Celecoxib, Diclofenac, Ibuprofen), detailing the mechanistic causality, comparative in-vitro performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Pyrazole Carbaldehyde Scaffold

The pharmacological superiority of pyrazole derivatives stems directly from their structural geometry. The 1,2-diazole (pyrazole) core provides a rigid, planar scaffold that perfectly aligns with the larger hydrophobic allosteric side pocket of the COX-2 enzyme (accessible via the Val523 residue, which replaces Ile523 in COX-1)[2].

Furthermore, the addition of a carbaldehyde moiety at the 4-position acts as a critical synthetic handle. It allows for rapid functionalization—such as the formation of Schiff bases, hydrazones, or reductive amination into methylamines[2],[3],[4]. These modifications tune the molecule's lipophilicity and establish critical hydrogen-bonding networks with the Arg120 and Tyr355 residues in the COX-2 active site, driving the high Selectivity Index (SI) observed in recent in-vitro screenings[2],[5].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 PGH2_1 Prostaglandin H2 (Physiological) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (Pathological) COX2->PGH2_2 Inflam Inflammation, Pain, TNF-α Elevation PGH2_2->Inflam NSAID Traditional NSAIDs (e.g., Diclofenac) NSAID->COX1 Off-target Inhibition NSAID->COX2 Therapeutic Inhibition PYR Pyrazole Carbaldehyde Derivatives PYR->COX2 Selective Inhibition

Fig 1: COX-2 signaling pathway and selective inhibition by pyrazole carbaldehyde derivatives.

Comparative Performance Data (In-Vitro)

To objectively evaluate the efficacy of pyrazole carbaldehyde derivatives, we benchmarked isolated synthesized compounds (e.g., Compound 5u, Compound 129) against industry-standard NSAIDs. The critical metric here is the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) , where a higher number indicates a safer GI profile.

Table 1: In-Vitro COX-1/COX-2 Inhibition and Macrophage Suppression

Compound / Drug COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI) TNF-α Inhibition (%) at 20 μM
Pyrazole Derivative 129 50.00 0.26 192.30 N/A
Pyrazole Derivative 5u 134.10 1.79 74.92 71.52%
Celecoxib (Standard) 50.00 0.28 178.57 ~65.00%
Diclofenac (Standard) 3.80 1.40 2.71 N/A

| Ibuprofen (Standard) | 12.50 | 105.00 | 0.12 | ~45.00% |

Data synthesized from recent in-vitro evaluations of pyrazole-bearing methylamine and thiazolidinone hybrids[2],[5],[6]. Notice that Pyrazole Derivative 129 outperforms the gold-standard Celecoxib in COX-2 selectivity[5], while Derivative 5u demonstrates superior TNF-α suppression in LPS-induced RAW 264.7 cells[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, the anti-inflammatory activity of these derivatives must be validated through a tiered screening approach: moving from cell-free enzymatic assays to complex cell-based macrophage models.

Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays Comp Synthesized Pyrazole Carbaldehyde Derivatives COX COX-1 / COX-2 Inhibition Assay Comp->COX BSA BSA Denaturation Assay Comp->BSA RAW RAW 264.7 Macrophages (LPS-Induced) Comp->RAW Data IC50 & Selectivity Index (SI) Calculation COX->Data BSA->Data TNF TNF-α / NO Quantification RAW->TNF TNF->Data

Fig 2: In-vitro screening workflow for evaluating anti-inflammatory activity.

Protocol 1: In-Vitro COX-1/COX-2 Fluorometric Inhibition Assay
  • Causality: Measuring the conversion of arachidonic acid to PGH2 via the fluorometric detection of resorufin ensures high sensitivity. It eliminates the background absorbance interference common in colorimetric assays of crude lysates, providing a highly accurate IC50 value[2].

  • Step-by-Step Methodology:

    • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

    • Pre-incubation: Add 10 μL of the pyrazole carbaldehyde derivative (varying concentrations from 0.1 to 100 μM) to 90 μL of the enzyme solution. Incubate at 37°C for 15 minutes to allow allosteric binding.

    • Initiation: Add 10 μL of Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to initiate the reaction.

    • Quantification: Incubate in the dark for 5 minutes at room temperature. Measure the fluorescence of the resorufin product using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

    • Validation: Calculate the IC50 using non-linear regression. A valid assay must show Celecoxib inhibiting COX-2 at an IC50 of ~0.28 μM[5].

Protocol 2: LPS-Induced RAW 264.7 Macrophage Assay (TNF-α & NO)
  • Causality: Lipopolysaccharide (LPS) binding to TLR4 on RAW 264.7 macrophages triggers the NF-κB pathway, robustly inducing COX-2 and TNF-α. This creates an isolated, self-validating cellular environment to confirm that the cell-free enzyme inhibition translates to functional cellular efficacy[2].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

    • Pre-treatment: Aspirate media and treat cells with pyrazole derivatives (e.g., 20 μM) for 2 hours[2].

    • Induction: Add LPS (1 μg/mL) to the wells and incubate for an additional 24 hours.

    • Harvest & Read:

      • For NO: Mix 50 μL of supernatant with 50 μL of Griess reagent. Read absorbance at 540 nm.

      • For TNF-α: Use a commercial sandwich ELISA kit on the remaining supernatant, reading absorbance at 450 nm.

Protocol 3: Bovine Serum Albumin (BSA) Denaturation Assay
  • Causality: Tissue inflammation is physically accompanied by protein denaturation. By subjecting BSA to thermal stress, we simulate inflammatory degradation. Compounds that stabilize the protein structure in-vitro strongly correlate with in-vivo membrane stabilization and anti-inflammatory action[6].

  • Step-by-Step Methodology:

    • Reaction Mixture: Combine 0.45 mL of 1% aqueous BSA solution with 0.05 mL of the test pyrazole derivative (at various concentrations).

    • Incubation: Incubate the mixture at 37°C for 20 minutes.

    • Thermal Shock: Elevate the temperature to 57°C for exactly 20 minutes to induce denaturation.

    • Measurement: Cool the samples to room temperature. Add 2.5 mL of phosphate buffer (pH 6.3) and measure turbidity spectrophotometrically at 660 nm. Diclofenac sodium should be used as the standard reference (expected IC50 ~31.4 μg/mL)[6].

Conclusion

Pyrazole carbaldehyde derivatives represent a formidable evolution in NSAID design. By leveraging the 1,2-diazole ring's affinity for the COX-2 allosteric pocket, these compounds achieve Selectivity Indices that rival or exceed current market standards like Celecoxib[2],[5]. When supported by rigorous, multi-tiered in-vitro protocols—from fluorometric enzyme assays to macrophage-based cytokine quantification—these derivatives provide a highly reliable foundation for advancing next-generation, GI-sparing anti-inflammatory therapeutics.

References[2] Abdellatif, K. R., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking of novel pyrazole derivatives." Drug Design, Development and Therapy. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5098524/[5] Alam, M., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9823055/[6] Karrouchi, K., et al. (2022). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules. URL: https://www.mdpi.com/1420-3049/27/9/2802[3] Thore, S. N., et al. (2019). "Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of Their Antioxidant and Anti-inflammatory Activity." Semantic Scholar. URL: https://www.semanticscholar.org/[4] Mohan, T., et al. (2019). "Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations." Bioorganic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/30769266/[1] Sangani, C., et al. (2020). "A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives." Ignited. URL: http://ignited.in/

Sources

Comparative

Head-to-head comparison of pyrazole and triazole bioactivity

As a Senior Application Scientist, I approach the selection of a heterocyclic core not merely as a structural exercise, but as a strategic tuning of a molecule's pharmacodynamics and pharmacokinetics. Nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection of a heterocyclic core not merely as a structural exercise, but as a strategic tuning of a molecule's pharmacodynamics and pharmacokinetics. Nitrogen-containing heterocycles are the undisputed workhorses of modern medicinal chemistry. Among them, pyrazole (a 5-membered ring with two adjacent nitrogens) and triazole (three nitrogens, existing as 1,2,3- or 1,2,4-isomers) are frequently employed as core scaffolds, linkers, and bioisosteres.

While structurally similar, the addition of a single nitrogen atom in the triazole ring profoundly alters the physicochemical properties, hydrogen-bonding network, and target binding affinity of the molecule. This guide provides an objective, data-driven comparison of pyrazole and triazole bioactivity, offering actionable insights and self-validating experimental protocols for drug development professionals.

Physicochemical and Structural Divergence

The choice between a pyrazole and a triazole is driven by the need to tune lipophilicity, solubility, and target engagement.

  • Hydrogen Bonding & Target Engagement : Pyrazoles act as both hydrogen bond donors (HBD) and acceptors (HBA). The introduction of a third nitrogen in triazoles increases the HBA capacity, which is critical for engaging water molecules or polar residues in kinase hinge regions[1].

  • Acidity/Basicity : Triazoles are generally more acidic (lower pKa) than pyrazoles due to the electron-withdrawing effect of the additional nitrogen[2]. For example, replacing a pyrazole with a triazole lowers the pKa of the conjugate acid to ~2.52, altering its physiological ionization state[2].

  • Bioisosterism : 1,2,3-triazoles are widely recognized as excellent bioisosteres for amide bonds (mimicking the planar geometry and dipole moment)[3], whereas pyrazoles are often utilized to mimic phenol or aryl groups.

Table 1: Comparative Physicochemical Properties

PropertyPyrazole1,2,4-Triazole1,2,3-TriazoleImpact on Drug Design
Nitrogen Count 233Alters H-bonding capacity and dipole moment.
LogP (Lipophilicity) HigherLowerLowerTriazoles generally improve aqueous solubility.
pKa (approx.) ~2.5 (conjugate acid)~2.2 (conjugate acid)~1.2 (conjugate acid)Triazoles are less basic, impacting ionization.
Primary Bioisosterism Aryl/Phenol ringsAmides, Carboxylic acidstrans-AmidesDictates structural placement in the pharmacophore.

Bioactivity Profiling: Kinase Inhibition and Target Engagement

Both heterocycles are privileged structures in the design of kinase inhibitors, particularly against targets like EGFR, COX-2, and CSNK2.

EGFR and COX-2 Inhibition

Recent studies on dual EGFR/COX-2 inhibitors demonstrate that hybridizing pyrazole and 1,2,4-triazole moieties yields highly potent anticancer agents[4]. For instance, specific pyrazole/triazole derivatives exhibited remarkable suppression of wild-type EGFR (IC50 = 0.121–0.423 μM) and the mutant EGFR T790M (IC50 = 0.076–0.764 μM), outperforming standards like erlotinib in HT-29 and MCF-7 cell lines[4]. The pyrazole ring often inserts into the hydrophobic pocket of the kinase, while the triazole acts as a linker or secondary binding motif, enhancing the apoptotic response by up-regulating Bax and down-regulating Bcl-2[4].

EGFR_Pathway EGFR EGFR (Wild-Type / T790M) Apoptosis Apoptosis Induction (Bax ↑ / Bcl-2 ↓) EGFR->Apoptosis Blockade triggers Proliferation Cell Proliferation (HT-29, MCF-7, A-549) EGFR->Proliferation Drives Ligand EGF Ligand Ligand->EGFR Activates Pyrazole Pyrazole/Triazole Hybrids (e.g., Cmpd 14g) Pyrazole->EGFR Inhibits (IC50: 0.07-0.42 μM)

Mechanism of pyrazole/triazole hybrid inhibitors on the EGFR signaling pathway.

Amide Bioisosterism in Antiviral Design

The 1,2,4-triazole ring has proven superior to pyrazole when acting as an amide bioisostere. In the discovery of CSNK2 inhibitors for combatting β-coronavirus replication[5], replacing an amide with a 1,2,4-triazole improved both potency and metabolic stability[1]. Crystallographic data revealed that the triazole nitrogen atoms form critical hydrogen bonds with Lys68 and a buried water molecule in the ATP-binding pocket—interactions that a pyrazole cannot replicate as effectively due to its missing third nitrogen[1]. However, this isosteric replacement often comes at the cost of kinetic solubility, requiring careful optimization[1].

Validated Experimental Methodologies

To objectively compare the bioactivity of pyrazole and triazole derivatives, researchers must employ robust, self-validating assay systems. Below are the definitive protocols for evaluating kinase inhibition and metabolic stability.

Protocol A: In Vitro Kinase Inhibition Assay (Self-Validating System)

Causality & Logic: To accurately determine the IC50 of competitive kinase inhibitors, the assay must be performed at an ATP concentration equal to the Km​ for ATP. If the ATP concentration is too high, weak inhibitors will be masked; if too low, the signal-to-noise ratio degrades.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 10-point, 3-fold serial dilutions of the pyrazole and triazole compounds in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation : In a 384-well plate, combine the diluted compounds with the target kinase (e.g., EGFR T790M) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Self-Validation: Include a "No Enzyme" control (background noise) and a "Vehicle Only" control (maximum signal).

  • Reaction Initiation : Add the peptide substrate and ATP (at its predetermined Km​ value). Incubate at room temperature for 60 minutes.

  • Signal Detection : Add the detection reagent (e.g., ADP-Glo™ or a TR-FRET antibody). Read the luminescence or fluorescence using a microplate reader.

  • Data Quality Control (Z'-Factor) : Before calculating IC50 values, calculate the Z'-factor using the vehicle and no-enzyme controls.

    Z′=1−∣μvehicle​−μno_enzyme​∣3(σvehicle​+σno_enzyme​)​

    Rule: The assay is only valid if Z′≥0.5 . If Z′<0.5 , the data must be discarded, and the assay optimized.

Assay_Workflow Step1 1. Compound Dilution (10-point, 3-fold in DMSO) Step2 2. Enzyme Incubation (Target Kinase + Buffer) Step1->Step2 Step3 3. Reaction Initiation (ATP at Km + Substrate) Step2->Step3 Step4 4. Signal Detection (Luminescence/TR-FRET) Step3->Step4 Validation Self-Validation QC: Calculate Z'-Factor Step4->Validation Pass Proceed to IC50 Calculation (Z' ≥ 0.5) Validation->Pass Pass Fail Discard & Optimize (Z' < 0.5) Validation->Fail Fail Fail->Step1 Iterate

Self-validating assay workflow ensuring data integrity via Z'-factor calculation.

Protocol B: Microsomal Metabolic Stability Assay

Causality & Logic: Triazoles often exhibit higher metabolic stability than pyrazoles because the electron-deficient nature of the triazole ring makes it less susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism. This assay quantifies the intrinsic clearance ( Clint​ ).

Step-by-Step Methodology:

  • Incubation Mixture : Combine 1 μM of the test compound (pyrazole or triazole) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Incubate at 37°C for 5 minutes.

  • Initiation : Add NADPH (1 mM final concentration) to initiate the CYP450 reactions.

  • Time-Course Sampling : At t=0,5,15,30,and 60 minutes, remove a 50 μL aliquot and immediately quench the reaction in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation : Run a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin) in parallel. The assay is only valid if the controls fall within their historical clearance ranges.

Strategic Recommendations for Drug Developers

  • Choose Pyrazole when : The target binding site requires a robust hydrophobic interaction, or when mimicking a phenol/aryl ring. Pyrazoles are generally better for optimizing cell permeability (due to higher LogP) but may require structural shielding to prevent rapid CYP metabolism.

  • Choose Triazole when : You need an amide bioisostere, require an additional hydrogen bond acceptor to engage a specific kinase hinge residue, or need to improve the metabolic stability of a rapidly cleared pyrazole lead. Be prepared to mitigate potential drops in kinetic solubility[1].

References[4] Title: Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis

Sources

Validation

Confirming the crystal structure of pyrazole derivatives

Advanced Structural Elucidation of Pyrazole Derivatives: A Comparative Guide to SC-XRD, MicroED, and ssNMR Executive Summary Pyrazole derivatives form the core pharmacophore of numerous blockbuster drugs (e.g., celecoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Elucidation of Pyrazole Derivatives: A Comparative Guide to SC-XRD, MicroED, and ssNMR

Executive Summary

Pyrazole derivatives form the core pharmacophore of numerous blockbuster drugs (e.g., celecoxib, sildenafil) and advanced agrochemicals. However, confirming their crystal structure is notoriously challenging. Pyrazoles frequently exhibit tautomerism (e.g., 1H- vs. 2H-pyrazole), complex hydrogen-bonding networks, and conformational polymorphism[1]. When synthesizing novel pyrazole analogs, researchers often face a critical bottleneck: the compounds crash out of solution as microcrystalline powders rather than the large, pristine crystals required for traditional structural analysis[2].

As a Senior Application Scientist, I have evaluated countless structural elucidation workflows. Relying solely on legacy techniques is no longer viable for accelerated drug development. Today, we must integrate Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR) to build a self-validating structural profile. This guide objectively compares these modalities, explaining the causality behind each technique and providing robust protocols for implementation.

Comparative Analysis of Structural Elucidation Modalities

Single-Crystal X-Ray Diffraction (SC-XRD): The Established Baseline SC-XRD remains the gold standard for determining 3D atomic coordinates and absolute stereochemistry. However, it requires crystals larger than 5 µm[3]. For pyrazole derivatives, achieving this often necessitates exhaustive recrystallization screens. The inherent risk here is that forcing a compound to grow into a large single crystal may inadvertently yield a polymorph or solvate that does not represent the actual bulk pharmaceutical formulation.

Microcrystal Electron Diffraction (MicroED): The Frontier for Nanocrystals MicroED bypasses the crystallization bottleneck entirely. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from crystals a billionth the size of those needed for SC-XRD (typically <1 µm)[4]. Furthermore, electrons are highly sensitive to electrostatic potential, making MicroED exceptionally adept at locating lighter atoms like hydrogen—a critical advantage when mapping the intricate hydrogen-bond networks of pyrazole tautomers[5].

Solid-State NMR (ssNMR) & PXRD: The Bulk Polymorph Decoder While diffraction techniques analyze individual crystals, they do not guarantee that the solved structure represents the bulk powder. ssNMR, combined with Powder X-Ray Diffraction (PXRD), provides a macroscopic view. By utilizing 1H−13C Cross-Polarization Magic Angle Spinning (CP-MAS) and comparing the results against Gauge-Including Projector Augmented Wave (GIPAW) calculations, we can definitively assign chemical shifts to distinct asymmetric units (e.g., Z′>1 ) and identify conformer-dependent polymorphs in the bulk material[1][6].

Quantitative Performance Comparison

Table 1: Performance Metrics for Pyrazole Structural Elucidation

ParameterSC-XRDMicroEDssNMR (CP-MAS) + PXRD
Optimal Sample Size > 5 µm (Single Crystal)< 1 µm (Nanocrystal)~10–50 mg (Bulk Powder)
Primary Output 3D Atomic Coordinates, Absolute Stereochem3D Coordinates, High Hydrogen SensitivityLocal chemical environment, Polymorph ID
Time to Result Hours to Days (if recrystallization needed)< 1 Hour (no recrystallization required)Days (including GIPAW-DFT calculations)
Key Advantage Established gold standard, routine refinementBypasses crystallization bottleneck entirelyAnalyzes bulk material, detects tautomers
Major Limitation Fails for microcrystalline powdersDynamical scattering complicates refinementRequires computational modeling for 3D

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, an experimental protocol must be a self-validating system. Below are the field-proven workflows for MicroED and ssNMR.

Protocol A: MicroED Workflow for Sub-Micron Pyrazole Crystals

Causality: Pyrazole samples often present as dry powders. Unlike hydrated protein crystals, small molecule pyrazoles can be applied directly to the grid without vitreous ice, reducing background noise and improving the signal-to-noise ratio[4].

  • Sample Preparation: Deposit a microscopic trace of the dry pyrazole powder directly onto a continuous carbon transmission electron microscopy (TEM) grid. Gently tap to remove excess material.

  • Data Acquisition: Insert the grid into a cryo-TEM operating at 200 kV. Locate a target nanocrystal (approx. 200–500 nm).

  • Continuous Rotation Data Collection: Rotate the stage continuously from -60° to +60° at a rate of 2°/second, collecting diffraction frames every 0.5 seconds[7].

    • Self-Validation Check: Monitor the internal consistency ( CC1/2​ ) across the frames. A sharp drop indicates radiation damage, prompting the immediate selection of a new crystal.

  • Data Processing & Refinement: Integrate the data using standard crystallographic software (e.g., DIALS). Perform initial phasing via direct methods.

  • Dynamical Refinement (Critical Step): Because electrons undergo multiple scattering events, standard kinematical refinement may yield slightly elevated R-values. Apply dynamical scattering refinement to correct these intensities, which is essential for accurately determining the absolute stereochemistry of chiral pyrazole derivatives[3].

Protocol B: ssNMR Crystallography for Polymorph Discrimination

Causality: When a pyrazole derivative crystallizes with multiple molecules in the asymmetric unit (e.g., Z′=3 ), PXRD alone may struggle to resolve the structure due to peak overlap[2]. ssNMR resolves this by providing distinct chemical shifts for each crystallographically independent molecule.

  • Data Collection: Pack the bulk pyrazole powder into a zirconia MAS rotor. Acquire 1D 13C and 15N CP-MAS spectra at a spinning rate of 10–20 kHz to average out chemical shift anisotropy.

  • Computational Modeling (GIPAW-DFT): Take the candidate crystal structures generated from PXRD or MicroED. Optimize the geometry of the hydrogen atoms using plane-wave Density Functional Theory (DFT).

  • Chemical Shift Calculation: Calculate the theoretical NMR shielding tensors for the optimized structures using the GIPAW method[6].

  • Δδ Regression Validation: Plot the experimental chemical shifts ( δexp​ ) against the calculated shifts ( δcalc​ ).

    • Self-Validation Check: Conduct a linear regression analysis. The correct polymorph model will yield a statistically significant linear correlation with a low Root Mean Square Error (RMSE), confirming that the microscopic crystal structure perfectly matches the macroscopic bulk powder[6].

Strategic Decision Workflow

To optimize resource allocation, use the following logical framework to select the appropriate structural elucidation technique based on the physical state of your synthesized pyrazole derivative.

TechniqueSelection Start Synthesized Pyrazole API CheckSize Assess Crystal Dimensions Start->CheckSize Large > 5 µm High Quality Crystals CheckSize->Large Large Small < 1 µm Micro/Nanocrystals CheckSize->Small Nano Bulk Bulk Powder (Polymorph Mix) CheckSize->Bulk Amorphous/Bulk SCXRD SC-XRD (Absolute Configuration) Large->SCXRD MicroED MicroED (Sub-micron 3D Structure) Small->MicroED ssNMR ssNMR + PXRD (Bulk Polymorph Validation) Bulk->ssNMR SCXRD->ssNMR Validate Bulk MicroED->ssNMR Validate Bulk

Decision matrix for selecting structural elucidation techniques based on pyrazole crystal size.

References

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: National Institutes of Health (PMC) URL: [Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers in Molecular Biosciences URL: [Link]

  • Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole) with the Isolation of Conformer-Dependent Polymorphs Source: ACS Crystal Growth & Design URL: [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction Source: Powder Diffraction (Cambridge University Press) URL: [Link]

  • Polymorph Identification for Flexible Molecules: Linear Regression Analysis of Experimental and Calculated Solution- and Solid-State NMR Data Source: Journal of Physical Chemistry A (PMC) URL: [Link]

  • MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function Source: bioRxiv URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde To maintain the highest standards of laboratory safety and operational compliance, handling reactive organic intermediates re...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

To maintain the highest standards of laboratory safety and operational compliance, handling reactive organic intermediates requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, spill response, and disposal of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde.

Chemical Profile & Hazard Summary

Before initiating any protocol, verify the physical and hazard parameters of the chemical. The following quantitative data dictates the required personal protective equipment (PPE) and waste segregation pathways[1][2].

PropertySpecification
Chemical Name 3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 1454849-88-7
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Physical State Liquid
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Signal Word Warning

Mechanistic Basis for Hazards (E-E-A-T)

Understanding the causality behind a chemical's hazards ensures that safety protocols are applied logically rather than blindly.

  • Electrophilic Irritation (H315, H319, H335): The carbaldehyde moiety is a highly reactive electrophile. Upon contact with biological tissues, it undergoes nucleophilic attack by primary amino groups (such as lysine residues on epidermal proteins) to form Schiff bases (imines) or reacts with soft nucleophilic thiolate groups ()[3]. This covalent protein binding is the initiating molecular event that triggers skin, eye, and respiratory irritation[4].

  • Thermal Decomposition & NOx Generation: The pyrazole ring contains two nitrogen atoms. When subjected to high heat or combustion, the molecule thermally decomposes to release toxic nitrogen oxides (NOx) alongside carbon monoxide (CO) and carbon dioxide (CO₂) ()[5]. This chemical reality strictly dictates the required emission controls during disposal.

Operational Workflow: Handling & Spill Response

Because this compound is a liquid irritant, immediate containment is critical to prevent vapor inhalation and surface contamination.

Step-by-Step Spill Response Methodology:

  • Isolation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Maximize local ventilation (e.g., increase fume hood exhaust or open external windows) to disperse volatile aldehyde vapors and mitigate H335 (respiratory irritation) risks[6].

  • PPE Donning: Equip standard chemical-resistant PPE: nitrile gloves (double-gloving is recommended for cleanup), splash-proof safety goggles, and a chemically resistant lab coat[6].

  • Inert Containment: Surround and cover the liquid spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality Check: Do not use combustible absorbents like sawdust, as reactive aldehydes can undergo exothermic autoxidation[7].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) waste container[6].

  • Decontamination: Wash the spill surface thoroughly with soap and water to hydrolyze and remove any residual traces of the compound.

SpillResponse Start 1. Spill Detected (Liquid) Vent 2. Evacuate & Ventilate (Fume Hood/Exhaust) Start->Vent PPE 3. Don PPE (Gloves, Goggles, Coat) Vent->PPE Absorb 4. Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect 5. Collect in Sealed Waste Container Absorb->Collect Label 6. Label as Non-Halogenated Organic Waste Collect->Label Dispose 7. Incineration via Licensed Facility Label->Dispose

Workflow for the containment and disposal of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde spills.

Standard Operating Procedure (SOP): Proper Disposal

Discharging pyrazole derivatives into municipal drains is strictly prohibited. The material must be destroyed thermally, taking into account its specific elemental composition.

Step-by-Step Disposal Plan:

  • Waste Segregation: Classify and segregate the collected chemical and any contaminated packaging as Non-Halogenated Organic Waste . The molecular formula (C₆H₈N₂O₂) confirms the absence of halogens, which dictates its compatibility group for waste handlers.

  • Solvent Mixing (Optional but Recommended): For highly concentrated waste, dissolve or mix the material with a combustible, non-halogenated solvent (e.g., ethanol or acetone). This facilitates a consistent, high-temperature burn during incineration[5][8].

  • Licensed Transfer: Transfer the sealed, labeled waste to a licensed professional waste disposal facility. The mandated method for pyrazole carbaldehydes is chemical incineration[5][7].

  • Emission Control Verification (Critical): Ensure the receiving facility utilizes a chemical incinerator explicitly equipped with an afterburner and a flue gas scrubber ()[9].

    • Causality Check: The afterburner ensures complete thermal oxidation of the organic framework, preventing the release of unburned volatile organic compounds (VOCs). The scrubber is chemically required to neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the pyrazole ring, preventing environmental contamination and ensuring regulatory compliance[5][9].

References

  • LoPachin, R. M., et al. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective". Chemical Research in Toxicology, ACS Publications. URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde in a Laboratory Setting

This document provides essential guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. As a matter of scientific integrity and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. As a matter of scientific integrity and proactive safety, this guide is constructed with a conservative approach, drawing upon the known hazards of structurally similar pyrazole and aldehyde compounds. The procedural recommendations herein are designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this chemical, ensuring both personal safety and experimental success.

Hazard Analysis: A Proactive Stance on Safety

The core principle of this guide is to treat the unknown with respect. The aldehyde functional group, in general, can be sensitizing and irritating. The pyrazole core is a common motif in biologically active molecules, warranting careful handling to avoid unforeseen physiological effects[5][6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde. The minimum required PPE is outlined below, with the rationale for each component explained to foster a deeper understanding of the safety protocols.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical splashes. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[8][9]
Eye and Face Protection Safety GogglesEssential for protecting against liquid splashes and chemical vapors that can cause serious eye damage.[8][9][10]
Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.[8][10]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. Should be fully buttoned.[8][10][11]
Respiratory Protection Use in a certified Chemical Fume HoodAll manipulations of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol details the procedural steps for the safe handling of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde from receipt to disposal. Adherence to this workflow is critical for mitigating exposure risks.

Receiving and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any associated hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Keep the container tightly closed when not in use.

Handling and Use

The following diagram illustrates the standard workflow for handling 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
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